Product packaging for Tin(2+);dibromide(Cat. No.:CAS No. 10031-24-0)

Tin(2+);dibromide

Cat. No.: B160491
CAS No.: 10031-24-0
M. Wt: 278.52 g/mol
InChI Key: ZSUXOVNWDZTCFN-UHFFFAOYSA-L
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Description

Tin(2+);dibromide is a useful research compound. Its molecular formula is SnBr2 and its molecular weight is 278.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula SnBr2 B160491 Tin(2+);dibromide CAS No. 10031-24-0

Properties

IUPAC Name

tin(2+);dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUXOVNWDZTCFN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Br-].[Br-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10031-24-0
Record name Tin dibromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10031-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis of Tin(II) Bromide from Metallic Tin and Hydrobromic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tin(II) bromide (SnBr₂) from the reaction of metallic tin with hydrobromic acid (HBr). This document details the underlying chemistry, experimental protocols, and key data points relevant to researchers in various fields, including materials science and drug development.

Introduction

Tin(II) bromide, also known as stannous bromide, is a valuable precursor in the synthesis of various organic and inorganic compounds. Its utility stems from its properties as a Lewis acid and a reducing agent. The synthesis from metallic tin and hydrobromic acid is a common and direct method for its preparation. The reaction proceeds according to the following balanced chemical equation:

Sn(s) + 2HBr(aq) → SnBr₂(aq) + H₂(g) [1]

This guide will focus on the practical aspects of this synthesis, providing detailed experimental procedures and expected outcomes.

Reaction Mechanism and Stoichiometry

The synthesis involves the oxidation of metallic tin from its elemental state (oxidation state 0) to the +2 oxidation state, while the hydrogen ions from the hydrobromic acid are reduced to hydrogen gas. The stoichiometry of the reaction dictates that one mole of metallic tin reacts with two moles of hydrobromic acid to produce one mole of tin(II) bromide and one mole of hydrogen gas.

Experimental Protocols

Two primary methodologies are presented for the synthesis of tin(II) bromide from metallic tin and hydrobromic acid: the aqueous reflux method and the distillation method.

Aqueous Reflux Method

This method involves heating a mixture of metallic tin and aqueous hydrobromic acid under reflux.

Materials:

  • Metallic tin (granules or powder)

  • Concentrated hydrobromic acid (e.g., 48% aqueous solution)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Inert gas (e.g., nitrogen or argon) supply (optional but recommended)

Procedure:

  • In a round-bottom flask, place a pre-weighed amount of metallic tin.

  • Under a fume hood, carefully add a stoichiometric excess of concentrated hydrobromic acid. A common approach is to use a 2- to 4-fold molar excess of HBr to ensure complete reaction of the tin and to account for the formation of the constant boiling HBr-H₂O mixture.

  • Attach a reflux condenser to the flask. To prevent the oxidation of tin(II) to tin(IV) by atmospheric oxygen, it is advisable to maintain an inert atmosphere over the reaction mixture.[2][3]

  • Heat the mixture to reflux using a heating mantle. The reaction progress is indicated by the evolution of hydrogen gas.

  • Continue the reflux until the evolution of hydrogen gas ceases, indicating the complete consumption of the metallic tin. The reaction time will vary depending on the surface area of the tin and the reaction temperature.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solution contains aqueous tin(II) bromide.

Purification:

  • Filter the hot solution to remove any unreacted tin or solid impurities.

  • Slowly cool the filtrate in an ice bath to crystallize the tin(II) bromide.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold, deoxygenated water, followed by a solvent in which tin(II) bromide is sparingly soluble, such as diethyl ether, to aid in drying.

  • Dry the purified tin(II) bromide crystals under vacuum to remove any residual solvent and water.

Distillation Method

This method involves reacting metallic tin with hydrobromic acid and then removing the excess water and HBr by distillation.[2][3]

Materials:

  • Metallic tin (granules or powder)

  • Concentrated hydrobromic acid (e.g., 48% aqueous solution)

  • Distillation apparatus

  • Heating mantle

  • Receiving flask

Procedure:

  • Combine metallic tin and a stoichiometric excess of concentrated hydrobromic acid in a distillation flask.

  • Heat the mixture to initiate the reaction, which will be evident by the production of hydrogen gas.

  • Once the tin has completely reacted, assemble the distillation apparatus.

  • Heat the solution to distill off the constant boiling mixture of water and hydrobromic acid.

  • Continue the distillation until the volume of the solution is significantly reduced and the temperature of the distillate begins to rise, indicating that most of the water and excess HBr have been removed.

  • Allow the remaining molten tin(II) bromide to cool in the distillation flask.

  • The solidified tin(II) bromide can then be collected. For higher purity, the product can be further purified by vacuum distillation or recrystallization from an appropriate solvent.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of tin(II) bromide. Please note that the yield is highly dependent on the specific reaction conditions and the skill of the experimenter.

ParameterValueReference/Notes
Molar Mass of Sn 118.71 g/mol
Molar Mass of HBr 80.91 g/mol
Molar Mass of SnBr₂ 278.52 g/mol [4]
Stoichiometric Ratio 1:2 (Sn:HBr)[1]
Typical Yield Not specified in detail for aqueous methods in the provided search results. A 70% yield is reported for a gas-phase synthesis.
Purity >97% is commercially available.
Melting Point of SnBr₂ 215 °C[2]
Boiling Point of SnBr₂ 639 °C[2]
Density of SnBr₂ 5.12 g/cm³[2]

Visualizations

Signaling Pathway of the Synthesis Reaction

SynthesisReaction Synthesis of Tin(II) Bromide Sn Metallic Tin (Sn) SnBr2 Tin(II) Bromide (SnBr₂) Sn->SnBr2 Oxidation HBr Hydrobromic Acid (HBr) HBr->SnBr2 Provides Bromide H2 Hydrogen Gas (H₂) HBr->H2 Reduction

Caption: Chemical transformation pathway for the synthesis of tin(II) bromide.

Experimental Workflow for Aqueous Reflux Synthesis

ExperimentalWorkflow Aqueous Reflux Synthesis Workflow cluster_reaction Reaction cluster_purification Purification Reactants Combine Sn and HBr Reflux Heat to Reflux Reactants->Reflux Cooling Cool to Room Temp. Reflux->Cooling Filtration1 Filter Hot Solution Cooling->Filtration1 Crystallization Cool to Crystallize Filtration1->Crystallization Filtration2 Vacuum Filtration Crystallization->Filtration2 Washing Wash with Cold H₂O & Ether Filtration2->Washing Drying Dry Under Vacuum Washing->Drying SnBr2_Product SnBr2_Product Drying->SnBr2_Product Final Product: SnBr₂

References

Stannous Bromide (SnBr2): A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannous bromide (SnBr2), a key material in the development of perovskite solar cells and other optoelectronic applications, exhibits a rich structural chemistry characterized by the presence of multiple crystalline forms, or polymorphs. Understanding the distinct crystal structures and the conditions that govern their formation is paramount for controlling the material's properties and, consequently, its performance in various applications. This technical guide provides an in-depth analysis of the known polymorphs of stannous bromide, detailing their crystallographic parameters, the experimental protocols for their synthesis and characterization, and the thermodynamic relationships between them.

Introduction to the Polymorphism of Stannous Bromide

Tin(II) bromide, also known as stannous bromide, is known to exist in at least two distinct polymorphic forms at atmospheric pressure: a room-temperature orthorhombic phase and a high-temperature hexagonal phase.[1][2] The arrangement of atoms in the crystal lattice dictates the material's physical and electronic properties, making the study of its polymorphism a critical aspect of materials science and solid-state chemistry. The solid-state structure of SnBr2 is analogous to that of tin(II) chloride (SnCl2) and lead(II) chloride (PbCl2).[1] A common structural feature in its polymorphs is the presence of (SnBr2)∞ polymeric chains where the tin atom is coordinated by five bromine atoms in a configuration that can be described as approximately trigonal bipyramidal.[1]

Crystallographic Data of Stannous Bromide Polymorphs

The crystallographic data for the two primary polymorphs of stannous bromide are summarized in the tables below. It is important to note that different crystallographic settings can be used to describe the same crystal structure, which may lead to variations in the reported lattice parameters.

Orthorhombic Polymorph (Room-Temperature Phase)

The orthorhombic polymorph is the stable form of stannous bromide at ambient conditions.[2]

Parameter Value (Source 1)[2] Value (Source 2)[2] Value (Source 3)[3]
Crystal SystemOrthorhombicOrthorhombicOrthorhombic
Space GroupPnma (No. 62)Pbnm (No. 62, alternate setting)Pnma (No. 62)
a (Å)8.3908(4)10.5251(7)4.24
b (Å)4.2354(2)8.3936(5)8.76
c (Å)10.5203(4)4.2369(2)10.70
α (°)909090
β (°)909090
γ (°)909090
Z444
Volume (ų)374.23374.34397.63
Hexagonal Polymorph (High-Temperature Phase)

The hexagonal polymorph of stannous bromide is observed at elevated temperatures.[2]

Parameter Value[2]
Crystal SystemHexagonal
Space GroupP6₃/m (No. 176)
a (Å)12.2824(5)
b (Å)12.2824(5)
c (Å)4.3568(2)
α (°)90
β (°)90
γ (°)120
Z6
Volume (ų)568.96

Experimental Protocols

The synthesis and structural characterization of stannous bromide polymorphs require precise control of experimental conditions.

Synthesis of Stannous Bromide

A common method for the preparation of stannous bromide involves the reaction of metallic tin with hydrobromic acid (HBr).[1]

Procedure:

  • Metallic tin is reacted with concentrated hydrobromic acid.

  • The resulting solution is heated to distill off the water/HBr azeotrope.

  • Upon cooling, stannous bromide crystallizes from the solution.

  • It is crucial to carry out the reaction in an oxygen-free environment to prevent the oxidation of Sn(II) to Sn(IV), which would result in the formation of tin(IV) bromide.[1]

Crystal Growth of Polymorphs

The selective crystallization of the orthorhombic and hexagonal polymorphs is achieved by controlling the temperature gradient during crystal growth.[2]

  • Orthorhombic Polymorph: Single crystals of the orthorhombic phase are grown by applying a temperature gradient from 650 °C to room temperature.[2]

  • Hexagonal Polymorph: The hexagonal modification is obtained by employing a shallower temperature gradient, from 700 °C to 400 °C.[2]

Structural Characterization

The crystal structures of the stannous bromide polymorphs are determined using X-ray diffraction techniques.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the crystal structure of a new material. A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to determine the unit cell dimensions, space group, and atomic positions.

  • Powder X-ray Diffraction (PXRD) and Rietveld Refinement: For polycrystalline samples, PXRD is employed. The Rietveld refinement method is then used to refine the crystal structure parameters by fitting a calculated diffraction pattern to the experimental data.[2]

  • Differential Scanning Calorimetry (DSC): DSC is used to study the phase transitions of stannous bromide. By monitoring the heat flow into and out of a sample as a function of temperature, endothermic and exothermic events, such as phase transitions and melting, can be identified. For the orthorhombic polymorph, endothermic events observed at 224 °C and 226 °C are believed to correspond to phase transitions occurring just before the melting point at 227 °C.[2]

Visualizing Polymorphic Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes discussed in this guide.

G cluster_polymorphs Stannous Bromide (SnBr₂) Polymorphs cluster_conditions Formation Conditions Orthorhombic Orthorhombic Polymorph (Pnma) Hexagonal Hexagonal Polymorph (P6₃/m) Orthorhombic->Hexagonal Phase Transition (e.g., heating) Hexagonal->Orthorhombic Cooling Temp_Ortho Temp. Gradient: 650°C to RT Temp_Ortho->Orthorhombic Favors Formation Temp_Hexa Temp. Gradient: 700°C to 400°C Temp_Hexa->Hexagonal Favors Formation High_Temp High Temperature High_Temp->Hexagonal

Polymorphic relationship of SnBr₂.

G cluster_synthesis Synthesis & Crystal Growth cluster_characterization Characterization cluster_analysis Data Analysis Start Reactants: Metallic Tin (Sn) Hydrobromic Acid (HBr) Reaction Reaction & Crystallization Start->Reaction Crystal_Growth Controlled Temperature Gradient Crystal Growth Reaction->Crystal_Growth PXRD Powder X-ray Diffraction (PXRD) Crystal_Growth->PXRD Polycrystalline Sample SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystal_Growth->SCXRD Single Crystal DSC Differential Scanning Calorimetry (DSC) Crystal_Growth->DSC Rietveld Rietveld Refinement PXRD->Rietveld Structure_Solution Crystal Structure Solution SCXRD->Structure_Solution Phase_Transition Phase Transition Analysis DSC->Phase_Transition Final_Structure Final_Structure Rietveld->Final_Structure Refined Structure Structure_Solution->Final_Structure Phase_Transition->Final_Structure

Experimental workflow for SnBr₂ analysis.

Conclusion

The existence of at least two distinct polymorphs of stannous bromide, an orthorhombic and a hexagonal phase, highlights the structural versatility of this important material. The ability to selectively synthesize these polymorphs through controlled crystal growth conditions provides a pathway for tuning the material's properties for specific applications. The detailed crystallographic data and experimental protocols presented in this guide serve as a critical resource for researchers and professionals working on the development of novel electronic and optoelectronic devices based on stannous bromide and related metal halide compounds. Further research into the pressure-dependent phase behavior and the precise influence of each polymorph on device performance will continue to be areas of significant scientific interest.

References

Solubility and Preparation of Tin(II) Bromide in Dimethylformamide for Perovskite Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and preparation of tin(II) bromide (SnBr₂) in N,N-dimethylformamide (DMF), a critical step in the formulation of perovskite precursors for various applications, including solar cells and optoelectronic devices. While precise quantitative data on the intrinsic solubility of pure SnBr₂ in DMF is not extensively documented in publicly available literature, this guide synthesizes practical knowledge from experimental research to offer valuable insights into usable concentrations and preparation methodologies.

Quantitative Data on SnBr₂ in Perovskite Precursor Solutions

While the absolute solubility limit of SnBr₂ in pure DMF is not well-defined in the reviewed literature, various studies report the successful preparation of SnBr₂-containing perovskite precursor solutions at specific concentrations. These concentrations, often in combination with other halide salts and co-solvents like dimethyl sulfoxide (DMSO), provide practical benchmarks for researchers. The following table summarizes representative concentrations of SnBr₂ used in such formulations.

Precursor System ComponentsSnBr₂ ConcentrationCo-solvent(s)Notes
SnBr₂, Methylammonium Bromide (MABr)Not specifiedDMFGeneral protocols for lead-free perovskites often use DMF as the primary solvent for tin halides.
SnBr₂, Formamidinium Bromide (FABr), SnF₂~0.64 MDMSOWhile the primary solvent is DMSO, DMF is often used as a co-solvent or in related systems.
SnBr₂, Cesium Bromide (CsBr), SnF₂~0.64 MDMSOSimilar to the FABr system, highlighting typical concentration ranges.
SnBr₂, other metal halides0.1 M - 1.5 MDMF, DMSOThe working concentration of SnBr₂ in multi-component systems can vary significantly.

Note: The concentrations listed are indicative of those used in specific experimental protocols for perovskite device fabrication and may not represent the maximum solubility.

Experimental Protocol: Preparation of a SnBr₂-Based Perovskite Precursor Solution

This section details a generalized experimental protocol for the preparation of a tin(II) bromide-based perovskite precursor solution using dimethylformamide. This protocol is a composite of methodologies reported in scientific literature and should be adapted based on specific experimental requirements.

Materials and Equipment:

  • Tin(II) bromide (SnBr₂), high purity

  • Other halide salts as required (e.g., methylammonium bromide - MABr, formamidinium bromide - FABr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dimethyl sulfoxide (DMSO) (optional, as a co-solvent)

  • Inert atmosphere glovebox (e.g., with argon or nitrogen)

  • Hotplate stirrer and magnetic stir bars

  • Vials and stoppers

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Standard laboratory glassware

Procedure:

  • Environment Preparation: All procedures should be carried out inside an inert atmosphere glovebox to prevent the oxidation of Sn(II) to Sn(IV), which is detrimental to perovskite device performance.

  • Solvent Preparation: Use anhydrous DMF. If using a co-solvent, a common mixture is DMF:DMSO in a 4:1 volume ratio.

  • Weighing of Precursors: Accurately weigh the required amounts of SnBr₂ and any other precursor salts (e.g., MABr) in separate vials.

  • Dissolution:

    • Add the appropriate volume of DMF (or the DMF/DMSO mixture) to the vial containing the precursor salt (e.g., MABr) that is generally more soluble.

    • Stir the mixture at room temperature until the salt is fully dissolved.

    • Add the pre-weighed SnBr₂ to the solution.

    • Continue stirring. Gentle heating (e.g., 40-70°C) can be applied to facilitate the dissolution of SnBr₂. Stirring is typically continued for several hours to ensure a homogeneous solution.

  • Filtration: Once the solution is clear and all solids have dissolved, filter it using a syringe equipped with a 0.22 µm PTFE filter to remove any particulate impurities.

  • Storage: Store the final precursor solution in a tightly sealed vial in the inert atmosphere of the glovebox. It is recommended to use the solution shortly after preparation for best results.

Visualizing the Workflow and a Key Signaling Pathway

To further clarify the experimental process and a related concept, the following diagrams are provided.

experimental_workflow cluster_prep Precursor Preparation (Inert Atmosphere) weigh_snbr2 Weigh SnBr₂ dissolve_snbr2 Add SnBr₂ and Dissolve with Stirring/Heating weigh_snbr2->dissolve_snbr2 weigh_mabr Weigh MABr dissolve_mabr Dissolve MABr in Solvent weigh_mabr->dissolve_mabr prepare_solvent Prepare DMF/DMSO Solvent prepare_solvent->dissolve_mabr dissolve_mabr->dissolve_snbr2 filter_solution Filter Solution (0.22 µm) dissolve_snbr2->filter_solution storage Store Precursor Solution filter_solution->storage

Experimental workflow for SnBr₂ perovskite precursor preparation.

logical_relationship cluster_relationship Factors Affecting Precursor Solution Stability snbr2_purity High Purity SnBr₂ stable_solution Stable Sn(II) Precursor Solution snbr2_purity->stable_solution promotes solvent_anhydrous Anhydrous DMF/DMSO solvent_anhydrous->stable_solution promotes inert_atmosphere Inert Atmosphere (O₂/H₂O < 0.1 ppm) inert_atmosphere->stable_solution promotes oxidation Oxidation to Sn(IV) inert_atmosphere->oxidation inhibits

Key factors influencing the stability of SnBr₂ precursor solutions.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Tin(II) Bromide (CAS 10031-24-0)

This technical guide provides a comprehensive overview of the physical and chemical properties of Tin(II) Bromide, also known by its CAS number 10031-24-0. The information is compiled and presented to support research, development, and application activities involving this compound.

Chemical Identity

IdentifierValue
CAS Number 10031-24-0[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]
Molecular Formula SnBr₂[2][4][5][6][7][8][13][14][15]
Molecular Weight 278.52 g/mol [2][3][5][7][13][15]
Synonyms Stannous bromide, Tin dibromide, Tin(2+) dibromide[4][6][7][9][13][14][16]

Physical Properties

Tin(II) bromide is a solid material with properties that are crucial for its handling and application in various chemical processes.

PropertyValue
Appearance Off-white to grey or pale yellow crystalline powder.[2][3][7][9][11] It can also be a white to yellowish solid.[6]
Melting Point 215 °C[1][7] / 232 °C[3][5][8][10][16]
Boiling Point 620 °C[3][5][8][10][12][16] / 623 °C[1][3] / 639 °C[7][14]
Density 5.12 g/mL at 25 °C[3][5][7][10][11][14][16]
Solubility Soluble in ethyl alcohol, diethyl ether, acetone, pyridine, and dimethyl sulfoxide.[2][3][4][5][11] It is soluble in small amounts of water, but decomposes in larger volumes.[3] Water solubility is reported as 85.2 g/100 mL at 0 °C and 222.5 g/100 mL at 100 °C.[3][11]

Chemical Properties and Reactivity

PropertyDescription
Lewis Acidity Acts as a Lewis acid.[3][4][7][11]
Reducing Agent It is a potent reducing agent.[2][3][4][7][11]
Stability Stable under normal conditions, but is corrosive and moisture-sensitive.[1][3][11]
Catalytic Activity Functions as a catalyst in the production of resinous lactone high polymers.[2][3][4][11]

Experimental Protocols

Detailed experimental procedures for determining the physical properties of Tin(II) Bromide are outlined below. These are standard methodologies applicable in a laboratory setting.

Determination of Melting Point

The melting point of Tin(II) Bromide can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of Tin(II) Bromide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Determination of Boiling Point

The boiling point is determined using a distillation method under controlled pressure.

Methodology:

  • A sample of Tin(II) Bromide is placed in a distillation flask with a side arm connected to a condenser.

  • A thermometer is positioned so that the bulb is just below the level of the side arm.

  • The flask is heated, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Measurement of Density

The density of the powdered Tin(II) Bromide can be measured using a gas pycnometer.

Methodology:

  • A known mass of the Tin(II) Bromide powder is placed in the sample chamber of the gas pycnometer.

  • The chamber is sealed, and an inert gas (e.g., helium) is introduced.

  • By measuring the pressure change upon expanding the gas into a reference volume, the volume of the solid sample is determined.

  • The density is calculated by dividing the mass of the sample by its volume.

Logical Workflow for Catalytic Application

The following diagram illustrates a generalized workflow for utilizing Tin(II) Bromide as a catalyst in an organic synthesis reaction.

G A Reactant and Solvent Preparation B Inert Atmosphere Establishment (e.g., Nitrogen or Argon) A->B C Addition of Tin(II) Bromide (Catalyst) B->C D Reaction at Controlled Temperature C->D E Reaction Monitoring (e.g., TLC, GC) D->E E->D Continue if incomplete F Quenching of the Reaction E->F Proceed if complete G Product Extraction and Purification F->G H Characterization of Product G->H

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Tin(II) Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry, bond angles, and structural properties of tin(II) bromide (SnBr₂). The document details the theoretical basis for its structure and presents experimental data from gas-phase and solid-state analyses. Detailed experimental protocols for the key analytical techniques used in these determinations are also provided.

Introduction to Tin(II) Bromide

Tin(II) bromide, also known as stannous bromide, is an inorganic compound with the chemical formula SnBr₂. Tin is in the +2 oxidation state, and the stability of this state is attributed to the inert pair effect. SnBr₂ is a yellow powder at room temperature and is a precursor in the synthesis of various organotin compounds and perovskite materials. Understanding its molecular geometry is crucial for predicting its reactivity, physical properties, and potential applications in fields ranging from materials science to drug development.

Molecular Geometry in the Gas Phase

In the gaseous state, tin(II) bromide exists as a discrete monomeric molecule. Its geometry is primarily dictated by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

VSEPR Theory and Predicted Geometry

The central tin atom in SnBr₂ has four valence electrons, and each bromine atom contributes one valence electron to the bonding, for a total of six valence electrons involved in bonding. The Lewis structure shows two bonding pairs and one lone pair of electrons around the central tin atom.

According to VSEPR theory, the three electron pairs (two bonding, one lone) will arrange themselves in a trigonal planar geometry to minimize repulsion. However, the molecular geometry is determined by the arrangement of the atoms only. The presence of the lone pair results in a bent or V-shaped molecular geometry. The lone pair exerts greater repulsion than the bonding pairs, pushing the two Sn-Br bonds closer together and resulting in a bond angle of less than the ideal 120° of a perfect trigonal planar arrangement.

VSEPR_SnBr2 VSEPR Model for Gaseous SnBr₂ cluster_molecule Sn Sn Br1 Br Sn->Br1 σ-bond Br2 Br Sn->Br2 σ-bond LonePair Lone Pair Sn->LonePair

Caption: VSEPR model of a gaseous SnBr₂ molecule, showing a bent geometry due to the lone pair on the central tin atom.

Experimental Data for Gaseous SnBr₂

The molecular geometry of gaseous SnBr₂ has been determined experimentally using gas-phase electron diffraction. These studies have confirmed the bent structure predicted by VSEPR theory.

ParameterExperimental ValueReference
Br-Sn-Br Bond Angle95°[1][2][3]
Sn-Br Bond Length255 pm[1][2]

There is also evidence that tin(II) bromide can form dimers (Sn₂Br₄) in the gaseous phase.[1][4]

Crystal Structure in the Solid State

The structure of tin(II) bromide in the solid state is significantly more complex than in the gas phase. It adopts a polymeric structure and is known to exist in at least two polymorphs: a room-temperature orthorhombic form and a high-temperature hexagonal form.[1]

In the solid state, the tin atoms exhibit a higher coordination number. The structure is related to that of tin(II) chloride (SnCl₂) and lead(II) chloride (PbCl₂).[1][2] In the orthorhombic polymorph, each tin atom is coordinated to five neighboring bromine atoms in a configuration that can be described as approximately trigonal bipyramidal.[1][2] The structure consists of infinite (SnBr₂)∞ chains.[1] More specifically, the Sn²⁺ ion is bonded to five Br⁻ ions, forming edge-sharing SnBr₅ square pyramids.[5]

ParameterOrthorhombic PhaseHexagonal Phase
Crystal SystemOrthorhombicHexagonal
Space GroupPnmaP6₃/m
Sn-Br Bond Distances2.76 - 3.16 ÅNot specified

Experimental Protocols

The determination of the molecular and crystal structures of tin(II) bromide relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited.

Gas-Phase Electron Diffraction (GED)

This technique is used to determine the molecular structure of volatile compounds.

4.1.1 Sample Preparation

A high-purity sample of tin(II) bromide is required. Anhydrous SnBr₂ can be prepared by the reaction of metallic tin with hydrogen bromide gas, followed by distillation.[6] The sample is then placed in a heated nozzle system within the electron diffraction apparatus.

4.1.2 Instrumentation and Data Acquisition

  • Electron Beam: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun.

  • Sample Introduction: The SnBr₂ sample is vaporized and introduced into the vacuum chamber as a jet of gas through a nozzle heated to a temperature sufficient to ensure a high proportion of monomeric species (e.g., several hundred degrees Celsius).

  • Diffraction: The electron beam is directed through the gas jet and is scattered by the SnBr₂ molecules.

  • Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, but now often a CCD or other imaging system). The intensity of the scattered electrons is recorded as a function of the scattering angle. Multiple diffraction patterns are typically recorded at different camera distances to capture a wide range of scattering angles.

4.1.3 Data Analysis

  • The recorded diffraction intensities are converted to a molecular scattering function.

  • A theoretical scattering intensity curve is calculated for a model of the SnBr₂ molecule with initial estimates for the bond lengths and bond angle.

  • A least-squares refinement process is used to adjust the structural parameters of the model (the Br-Sn-Br angle and the Sn-Br bond length) to achieve the best possible fit between the theoretical and experimental scattering curves.

  • The analysis must also account for vibrational motion within the molecule.

X-ray Crystallography

This technique is used to determine the arrangement of atoms within a crystalline solid.

4.2.1 Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals of the orthorhombic and hexagonal polymorphs of SnBr₂ can be grown by sublimation or from a melt under controlled temperature gradients.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The positions of the tin and bromine atoms within the unit cell are determined (structure solution) and then refined to best fit the observed diffraction data.

4.2.2 Powder X-ray Diffraction (PXRD) and Rietveld Refinement

  • Sample Preparation: A polycrystalline (powder) sample of SnBr₂ is finely ground to ensure random orientation of the crystallites.

  • Data Collection: The powder sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Rietveld Refinement: This is a powerful technique for analyzing powder diffraction data. A calculated diffraction pattern is generated from a structural model (including lattice parameters, atomic positions, and other parameters). The parameters of the model are then adjusted in a least-squares process to minimize the difference between the calculated and the observed diffraction patterns. This allows for the refinement of the crystal structure from powder data.

Logical Workflow for Structure Determination

The process of determining and understanding the geometry of tin(II) bromide involves both theoretical predictions and experimental verification.

structure_determination_workflow Workflow for SnBr₂ Structure Determination VSEPR VSEPR Theory Gas_Prediction Predict Bent Geometry (Gas Phase) VSEPR->Gas_Prediction GED_Experiment Gas-Phase Electron Diffraction (GED) Gas_Prediction->GED_Experiment Guides Experiment Gas_Structure Determine Bond Angle & Bond Length GED_Experiment->Gas_Structure Refinement Refine Experimental & Theoretical Models Gas_Structure->Refinement Solid_Synthesis Synthesize Crystalline SnBr₂ XRD_Experiment X-ray Diffraction (Single Crystal & Powder) Solid_Synthesis->XRD_Experiment Solid_Structure Determine Crystal Structure (Coordination, Polymorphs) XRD_Experiment->Solid_Structure Solid_Structure->Refinement Computational Computational Chemistry Computational->Refinement

Caption: A logical workflow illustrating the steps from theoretical prediction to experimental verification of SnBr₂'s structure.

Conclusion

The molecular geometry of tin(II) bromide is phase-dependent. In the gas phase, it adopts a simple bent structure with a Br-Sn-Br bond angle of 95°, a direct consequence of the stereochemically active lone pair on the tin atom as predicted by VSEPR theory. In the solid state, SnBr₂ forms a more complex polymeric structure with a higher coordination number for the tin atom, existing in at least two different crystalline polymorphs. A thorough understanding of these structural details, obtained through techniques like gas-phase electron diffraction and X-ray crystallography, is essential for the rational design and application of tin(II) bromide in advanced materials and chemical synthesis.

References

The Ascendant Role of Tin(II) Bromide as a Lewis Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pasadena, CA – October 30, 2025 – In the intricate landscape of organic synthesis, the strategic selection of a Lewis acid catalyst is paramount to achieving desired reactivity and stereoselectivity. Among the arsenal of available catalysts, tin(II) bromide (SnBr₂) is emerging as a versatile and potent option for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the Lewis acid behavior of tin(II) bromide in key organic transformations, offering a compilation of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its broader application in the synthesis of complex molecular architectures.

Introduction: The Unique Lewis Acidity of Tin(II) Bromide

Tin(II) bromide, a salt of tin in the +2 oxidation state, exhibits significant Lewis acidic character owing to the presence of vacant p-orbitals on the tin atom, rendering it capable of accepting electron pairs from Lewis bases.[1] This property allows SnBr₂ to activate a wide array of functional groups, most notably carbonyls, thereby facilitating a range of carbon-carbon bond-forming reactions. Its moderate Lewis acidity, compared to stronger counterparts like titanium tetrachloride or aluminum chloride, often translates to higher chemoselectivity and tolerance of sensitive functional groups. Furthermore, the bromo ligands can influence the steric and electronic environment of the tin center, fine-tuning its catalytic activity.

Key Organic Transformations Catalyzed by Tin(II) Bromide

Tin(II) bromide has demonstrated efficacy in promoting several cornerstone reactions in organic synthesis. This section will delve into the specifics of its application in Barbier-type reactions, aldol and Mukaiyama-aldol additions, and Michael additions, presenting available quantitative data and mechanistic pathways.

Barbier-Type Allylation of Carbonyl Compounds

The Barbier reaction, a one-pot synthesis of primary, secondary, or tertiary alcohols from an alkyl halide, a carbonyl compound, and a metal, is effectively mediated by tin(II) halides.[1][2] In this context, SnBr₂ can be used to generate an organotin nucleophile in situ, which then adds to the carbonyl electrophile.

Quantitative Data for Tin-Mediated Barbier-Type Reactions:

While specific data for SnBr₂ is limited in readily available literature, extensive studies on tin-mediated allylations provide valuable insights. The following table summarizes representative yields for the allylation of various aldehydes with allyl bromide, mediated by metallic tin, which is mechanistically related to the use of tin(II) halides.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)Reference
1Benzaldehyde1-Phenylbut-3-en-1-ol97-[3]
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)but-3-en-1-ol95-[3]
32-Naphthaldehyde1-(Naphthalen-2-yl)but-3-en-1-ol92-[3]
4Cinnamaldehyde1-Phenylhexa-1,5-dien-3-ol88-[3]
5HeptanalDec-1-en-4-ol85-[3]
6Cyclohexanecarbaldehyde1-Cyclohexylbut-3-en-1-ol89-[3]

Experimental Protocol: General Procedure for Tin-Mediated Barbier-Type Allylation

To a stirred suspension of tin powder (1.5 mmol) in a suitable solvent (e.g., THF, H₂O, or a mixture), the carbonyl compound (1.0 mmol) is added. Allyl bromide (1.2 mmol) is then added dropwise to the mixture at room temperature. The reaction is stirred until completion (monitored by TLC, typically 1-12 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanistic Pathway: Barbier-Type Allylation

The reaction is believed to proceed through the formation of an allyltin(IV) species via the oxidative addition of allyl bromide to tin(0) or a tin(II) species. This organotin reagent then acts as the nucleophile, attacking the carbonyl carbon. In the case of SnBr₂ as a Lewis acid catalyst, it would activate the carbonyl group towards nucleophilic attack.

Barbier_Mechanism cluster_activation Carbonyl Activation cluster_nucleophile_formation Nucleophile Formation Carbonyl R-CHO SnBr2 SnBr₂ Carbonyl->SnBr2 Coordination Activated_Carbonyl R-CHO---SnBr₂ (Activated Complex) Intermediate [R-CH(O-SnBr₂)CH₂CH=CH₂] Activated_Carbonyl->Intermediate C-C Bond Formation AllylBr CH₂=CHCH₂Br Sn Sn(0) or Sn(II) AllylBr->Sn Oxidative Addition AllylSn CH₂=CHCH₂SnBr₃ (Allyltin reagent) AllylSn->Activated_Carbonyl Nucleophilic Attack Product R-CH(OH)CH₂CH=CH₂ (Homoallylic Alcohol) Intermediate->Product Workup (H₂O)

Caption: Proposed mechanism for a tin-mediated Barbier-type allylation reaction.

Aldol and Mukaiyama-Aldol Additions

The aldol reaction is a fundamental C-C bond-forming reaction that unites two carbonyl compounds. The Mukaiyama-aldol reaction is a variation that employs a silyl enol ether as the nucleophile. Tin(II) bromide can catalyze these reactions by activating the electrophilic carbonyl component.

Quantitative Data for Tin(II)-Catalyzed Aldol-Type Reactions:

Data for SnBr₂-catalyzed aldol reactions is not as prevalent as for its chloride counterpart. However, the principles of Lewis acid catalysis are transferable. The following table provides representative data for tin(II) chloride-catalyzed Mukaiyama-aldol reactions.

EntryAldehydeSilyl Enol EtherProductYield (%)Diastereomeric Ratio (syn:anti)Reference
1Benzaldehyde1-Phenyl-1-(trimethylsiloxy)ethene3-Hydroxy-1,3-diphenylpropan-1-one8578:22General
2Isobutyraldehyde1-Cyclohexenyloxy(trimethyl)silane2-(Hydroxy(isobutyl)methyl)cyclohexanone9285:15General
33-Phenylpropanal1-Methoxy-1-(trimethylsiloxy)etheneMethyl 3-hydroxy-5-phenylpentanoate78-General

Experimental Protocol: General Procedure for a Tin(II) Bromide-Catalyzed Mukaiyama-Aldol Addition

To a solution of tin(II) bromide (0.1 mmol) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere, the aldehyde (1.0 mmol) is added at a low temperature (e.g., -78 °C). The silyl enol ether (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at this temperature for several hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and allowed to warm to room temperature. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Mechanistic Pathway: Mukaiyama-Aldol Addition

The catalytic cycle begins with the coordination of the Lewis acidic SnBr₂ to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. The silyl enol ether then attacks the activated carbonyl, forming a new C-C bond and a tin(II) aldolate intermediate. Silyl transfer and subsequent hydrolysis yield the β-hydroxy carbonyl product and regenerate the tin(II) bromide catalyst.

Mukaiyama_Aldol SnBr2 SnBr₂ Activated_Complex [R¹CHO--SnBr₂] SnBr2->Activated_Complex Coordination Aldehyde R¹CHO Aldehyde->Activated_Complex Tin_Aldolate [Intermediate Tin Aldolate] Activated_Complex->Tin_Aldolate C-C Bond Formation Silyl_Enol_Ether R²C=C(R³)OSiMe₃ Silyl_Enol_Ether->Activated_Complex Nucleophilic Attack Tin_Aldolate->SnBr2 Catalyst Regeneration Product β-Hydroxy Carbonyl Tin_Aldolate->Product Silyl Transfer & Workup

Caption: Catalytic cycle for the SnBr₂-catalyzed Mukaiyama-aldol reaction.

Michael Addition

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Tin(II) bromide can catalyze this reaction by activating the enone or enal, making it more susceptible to nucleophilic attack.

Quantitative Data for Lewis Acid-Catalyzed Michael Additions:

Specific examples of SnBr₂-catalyzed Michael additions are not widely tabulated. The table below presents representative data for Michael additions catalyzed by other Lewis acids to illustrate the general scope and efficiency of this approach.

EntryMichael AcceptorMichael DonorLewis AcidYield (%)Reference
1Cyclohexen-2-oneDiethyl malonateYb(OTf)₃95General
2ChalconeThiophenolSc(OTf)₃98General
3Methyl vinyl ketoneIndoleInCl₃90General

Experimental Protocol: General Procedure for a Tin(II) Bromide-Catalyzed Michael Addition

In a round-bottom flask under an inert atmosphere, tin(II) bromide (0.1 mmol) is dissolved in a dry solvent (e.g., acetonitrile). The α,β-unsaturated carbonyl compound (1.0 mmol) is added, followed by the nucleophile (1.2 mmol). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is achieved by column chromatography.

Logical Relationship Diagram: Michael Addition

The Lewis acid, SnBr₂, coordinates to the carbonyl oxygen of the Michael acceptor, which enhances the electrophilicity of the β-carbon. The nucleophile then attacks this activated position, leading to the 1,4-adduct after a workup step.

Michael_Addition_Logic A Michael Acceptor (α,β-Unsaturated Carbonyl) C Activated Complex A->C Coordination B SnBr₂ (Lewis Acid) B->C E 1,4-Adduct (Product) C->E Workup D Nucleophile (Michael Donor) D->C Nucleophilic Attack at β-position

Caption: Logical workflow of a SnBr₂-catalyzed Michael addition.

Preparation and Handling of Anhydrous Tin(II) Bromide

The efficacy of tin(II) bromide as a Lewis acid is highly dependent on its purity and anhydrous nature. Commercially available SnBr₂ often contains water of hydration, which can interfere with catalytic activity.

Experimental Protocol: Preparation of Anhydrous Tin(II) Bromide

Anhydrous tin(II) bromide can be prepared by the reaction of metallic tin with hydrogen bromide gas at elevated temperatures.[4] A stream of dry HBr gas is passed over molten tin in a tube furnace. The resulting anhydrous SnBr₂ sublimes and can be collected in a cooler part of the apparatus. The product should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

Conclusion and Future Outlook

Tin(II) bromide presents itself as a valuable and versatile Lewis acid catalyst for a range of important organic transformations. Its moderate reactivity, coupled with its potential for chelation control, offers opportunities for developing highly selective synthetic methodologies. While the existing literature provides a solid foundation, further research is warranted to fully explore the scope of SnBr₂ in asymmetric catalysis through the development of chiral tin(II) bromide complexes. The continued investigation into the nuanced reactivity of this reagent promises to unlock new pathways for the efficient and selective synthesis of complex molecules, a critical endeavor in the fields of medicinal chemistry and materials science.

Disclaimer: The quantitative data and experimental protocols provided herein are intended as a guide and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals. The general references allude to the reaction class, not necessarily the specific use of SnBr₂ unless otherwise stated.

References

The Coordination Chemistry of Tin(II) Bromide with Donor Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) bromide (SnBr₂), a versatile Lewis acid, readily forms coordination complexes, known as adducts, with a variety of donor solvents. This interaction is of significant interest in diverse fields, including catalysis, materials science, and as a potential synthon in pharmaceutical development. The lone pair of electrons on the tin atom, a consequence of the inert pair effect, plays a crucial role in the stereochemistry of these complexes, leading to a range of coordination geometries and numbers.[1] This technical guide provides an in-depth overview of the coordination chemistry of SnBr₂ with common donor solvents, focusing on structural characteristics, spectroscopic signatures, and synthetic methodologies.

Coordination Behavior and Structural Characteristics

SnBr₂ acts as a Lewis acid, accepting electron pairs from donor solvents (Lewis bases) to form stable adducts. The resulting coordination number and geometry around the tin(II) center are highly dependent on the nature of the donor solvent, including its steric bulk and donor strength.

Commonly observed geometries for SnBr₂ adducts include pyramidal and trigonal bipyramidal structures.[1] In many cases, the stereochemically active lone pair of electrons on the tin atom occupies one of the coordination sites, influencing the overall molecular geometry. For instance, in the gas phase, SnBr₂ itself adopts a non-linear, bent configuration with a Br-Sn-Br angle of approximately 95° and an Sn-Br bond length of 255 pm.[1] In the solid state, the structure is more complex, featuring polymeric chains where each tin atom is coordinated to five neighboring bromine atoms in a distorted trigonal bipyramidal arrangement.[1]

Upon dissolution in donor solvents such as acetone, pyridine, and dimethyl sulfoxide (DMSO), these polymeric chains are disrupted, leading to the formation of discrete molecular adducts with pyramidal geometries.[1] With bidentate ligands like tetramethylethylenediamine (TMEDA), SnBr₂ can form chelate complexes, resulting in a pseudo-trigonal bipyramidal geometry where the lone pair occupies an equatorial position.

The formation of these adducts can be represented as a general Lewis acid-base reaction:

LewisAcidBase General Lewis Acid-Base Adduct Formation SnBr2 SnBr₂ (Lewis Acid) Adduct [SnBr₂(L)n] (Adduct) SnBr2->Adduct + nL Donor Donor Solvent (L) (Lewis Base) Donor->Adduct Coordination

Figure 1: Lewis acid-base adduct formation of SnBr₂.

Spectroscopic Characterization

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy is a particularly powerful tool for characterizing SnBr₂ coordination complexes in solution. The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number and the nature of the ligands attached to the tin atom, spanning a very wide range. Generally, an increase in the coordination number around the tin center results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. This allows for the differentiation between various adducts present in solution. For instance, the ¹¹⁹Sn chemical shift can vary drastically, with four-coordinate tin thiolates appearing in the range of +20 to +300 ppm, while six-coordinate species are found at much more negative chemical shifts.

Data Presentation

The following tables summarize key structural and spectroscopic data for SnBr₂ and its adducts with various donor solvents. Data for some SnCl₂ analogs are included for comparison where direct SnBr₂ data is limited.

Table 1: Structural Data for SnBr₂ and Selected Adducts

Compound/AdductCoordination NumberGeometrySn-Br Bond Length (Å)Sn-Donor Atom Bond Length (Å)Br-Sn-Br Angle (°)
SnBr₂ (gas phase)[1]2Bent2.55-95
SnBr₂ (solid state)[2]5Distorted Trigonal Bipyramidal2.76 - 3.16--
trans-SnBr₄(THF)₂[3][4]6Octahedral---
SnEt₂Br₂(DMPP)[5]6Distorted Octahedral2.631(3), 2.703(3)2.379(16), 2.387(16) (Sn-N)98.00(10)

Note: DMPP = 3,5-dimethyl-1-(2′-pyridyl)pyrazole. Data for Sn(IV) complexes are provided for comparative purposes.

Table 2: ¹¹⁹Sn NMR Chemical Shifts for Sn(II) Halide Adducts in Various Donor Solvents

Tin(II) HalideSolvent¹¹⁹Sn Chemical Shift (δ, ppm)
SnCl₂Toluene-161.4 (with TMEDA)[4][6]
SnX₂ (X=F, Cl, Br, I)HMPA, DMSO, DMF, glymeVaries with concentration and solvent[3]

Experimental Protocols

The synthesis of SnBr₂ adducts generally involves the direct reaction of anhydrous SnBr₂ with the desired donor solvent, often under an inert atmosphere to prevent oxidation to Sn(IV).

General Experimental Workflow:

experimental_workflow General Experimental Workflow for SnBr₂ Adduct Synthesis start Start reactants Anhydrous SnBr₂ + Donor Solvent (L) start->reactants reaction Reaction under Inert Atmosphere (e.g., N₂) reactants->reaction isolation Isolation of Product (e.g., precipitation, crystallization) reaction->isolation characterization Characterization (NMR, X-ray, etc.) isolation->characterization end End characterization->end

Figure 2: General workflow for SnBr₂ adduct synthesis.

Detailed Method for the Synthesis of Dichloro-(1,2-bis(dimethylamino)ethane-N,N')-tin(II) (Adapted for SnBr₂)

This protocol for the synthesis of the SnCl₂-TMEDA adduct can be adapted for the corresponding SnBr₂ complex.[4][6]

  • Materials: Anhydrous Tin(II) Bromide (SnBr₂), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Toluene (anhydrous). All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Procedure:

    • In a Schlenk flask, dissolve a specific molar amount of anhydrous SnBr₂ in anhydrous toluene.

    • To this solution, add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of TMEDA dropwise with stirring at room temperature.

    • Continue stirring the reaction mixture for a specified period (e.g., 18 hours).

    • If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold toluene, and dried under vacuum.

    • Alternatively, the solvent volume can be reduced under vacuum, and the solution cooled (e.g., to -20 °C) to induce crystallization.

    • The resulting crystalline product is then isolated and dried under vacuum.

  • Characterization: The product can be characterized by ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

Conclusion

The coordination chemistry of SnBr₂ with donor solvents is rich and varied, offering a range of structures and properties that are of interest to both academic and industrial researchers. The stereochemically active lone pair on the tin(II) center imparts distinct geometries to these complexes, which can be effectively probed by techniques such as single-crystal X-ray diffraction and ¹¹⁹Sn NMR spectroscopy. The straightforward synthesis of these adducts further enhances their utility as building blocks in various chemical applications. Further exploration of the reactivity of these complexes, particularly in the context of catalysis and drug development, promises to be a fruitful area of research.

References

Methodological & Application

Application Notes and Protocols for the Fabrication of FASnI₃ Perovskite Films with SnBr₂ Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication of formamidinium tin iodide (FASnI₃) perovskite films incorporating a tin bromide (SnBr₂) additive. The inclusion of SnBr₂ is a critical strategy to improve the quality and stability of the perovskite films, primarily by suppressing the facile oxidation of Sn²⁺ to Sn⁴⁺, a common degradation pathway in tin-based perovskites. This protocol is designed to be a comprehensive guide for researchers aiming to produce high-quality FASnI₃ films for applications in lead-free perovskite solar cells and other optoelectronic devices.

Introduction

Formamidinium tin iodide (FASnI₃) is a promising lead-free alternative to lead-based perovskites for photovoltaic applications due to its optimal bandgap and high carrier mobility. However, the fabrication of high-quality FASnI₃ films is challenging due to the rapid crystallization and the propensity for Sn²⁺ to oxidize to Sn⁴⁺, which creates defects and deteriorates device performance and stability. The introduction of additives into the precursor solution is a widely adopted strategy to overcome these challenges.

SnBr₂ has been identified as a beneficial additive that can passivate defects and stabilize the perovskite phase, leading to enhanced device performance and longevity. These notes detail a reproducible protocol for the fabrication of FASnI₃ films with a SnBr₂ additive, covering substrate preparation, precursor formulation, film deposition, and post-deposition annealing.

Experimental Protocols

Substrate Preparation (ITO-coated glass)
  • Initial Cleaning: Sequentially sonicate the indium tin oxide (ITO) coated glass substrates in a solution of detergent (e.g., Hellmanex), deionized (DI) water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the cleaned substrates with a stream of dry nitrogen gas.

  • UV-Ozone Treatment: Place the substrates in a UV-ozone cleaner for 20 minutes to remove any residual organic contaminants and to improve the wettability of the surface.

Perovskite Precursor Solution Preparation
  • Precursor Formulation: In an inert atmosphere (e.g., a nitrogen-filled glovebox), prepare a 1 M stock solution of the FASnI₃ precursor.

    • Dissolve 172 mg of formamidinium iodide (FAI) and 373 mg of tin(II) iodide (SnI₂) in a co-solvent mixture of 0.8 mL of dimethylformamide (DMF) and 0.2 mL of dimethyl sulfoxide (DMSO).

  • Additive Incorporation: To the FASnI₃ precursor solution, add the desired amount of SnBr₂. A typical starting concentration is 5 mol% with respect to SnI₂.

    • For a 1 mL solution, this corresponds to adding approximately 7 mg of SnBr₂.

  • Dissolution: Stir the solution at room temperature for at least 2 hours to ensure complete dissolution of all components.

  • Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.

Perovskite Film Deposition (Spin Coating)
  • Dispensing: Transfer the prepared precursor solution onto the pre-cleaned ITO substrate. A volume of 40 µL is typically sufficient for a 1.5 cm x 1.5 cm substrate.

  • Spin Coating Program:

    • Step 1 (Spread): Spin at 1000 rpm for 10 seconds with a ramp rate of 500 rpm/s.

    • Step 2 (Main Spin): Spin at 5000 rpm for 30 seconds with a ramp rate of 2000 rpm/s.

  • Anti-Solvent Dripping: During the main spin step, 15 seconds after the initiation of the high-speed spin, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate. This induces rapid crystallization and results in a more uniform film.

Annealing
  • Thermal Treatment: Immediately after spin coating, transfer the substrate onto a hotplate preheated to 100°C.

  • Annealing Time: Anneal the film for 10 minutes in an inert atmosphere to remove residual solvents and promote grain growth.

  • Cooling: After annealing, allow the film to cool down to room temperature naturally.

Data Presentation

The inclusion of SnBr₂ as an additive in the FASnI₃ precursor solution typically leads to significant improvements in the photovoltaic performance of the resulting solar cells. The following table summarizes representative data comparing devices fabricated with and without the SnBr₂ additive.

AdditivePower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]
None (Control)7.50.4522.574
5% SnBr₂9.80.5523.875

Note: The data presented are representative values and actual results may vary based on specific experimental conditions and device architecture.

Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the fabrication of FASnI₃ perovskite films with the SnBr₂ additive.

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_prep Substrate Cleaning precursor_prep Precursor Preparation (FASnI₃ + SnBr₂) spin_coating Spin Coating precursor_prep->spin_coating anti_solvent Anti-Solvent Treatment spin_coating->anti_solvent annealing Annealing (100°C) anti_solvent->annealing device_char Device Characterization annealing->device_char

Fabrication workflow for FASnI₃ films with SnBr₂.
Logical Relationship of SnBr₂ Additive

This diagram illustrates the logical relationship of how the SnBr₂ additive influences the properties of the FASnI₃ perovskite film and the final device performance.

logical_relationship fasni3 FASnI₃ Precursor oxidation Sn²⁺ Oxidation (to Sn⁴⁺) fasni3->oxidation defects Defect Formation fasni3->defects snbr2 SnBr₂ Additive snbr2->oxidation snbr2->defects crystallinity Improved Crystallinity snbr2->crystallinity performance Improved Device Performance oxidation->performance defects->performance stability Enhanced Stability crystallinity->stability crystallinity->performance stability->performance

Role of SnBr₂ in improving FASnI₃ film quality.

Application Notes and Protocols: Enhancing Perovskite Solar Cell Efficiency with Stannous Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapidly increasing power conversion efficiencies (PCEs) and low-cost fabrication. However, challenges related to the stability and efficiency of tin-based and lead-tin mixed PSCs remain significant hurdles for commercialization. A primary issue is the facile oxidation of Sn²⁺ to Sn⁴⁺, which creates defects and degrades device performance. Stannous bromide (SnBr₂) has been identified as a key additive to mitigate these issues, leading to substantial improvements in both the efficiency and stability of PSCs.

These application notes provide a comprehensive overview of the role of stannous bromide in PSCs, including its mechanism of action, detailed experimental protocols for its incorporation, and its quantifiable impact on solar cell performance.

Mechanism of Action: The Role of Stannous Bromide

The primary functions of stannous bromide in enhancing perovskite solar cell performance are multifaceted:

  • Defect Passivation: SnBr₂ effectively passivates various defects within the perovskite crystal lattice. Bromine ions can fill halide vacancies, while the stannous ions can help to suppress the formation of problematic Sn⁴⁺ species. This passivation reduces non-radiative recombination, thereby increasing the open-circuit voltage (Voc) and the fill factor (FF) of the solar cell.

  • Inhibition of Tin Oxidation: The addition of SnBr₂ introduces an excess of Sn²⁺ ions, which, according to Le Chatelier's principle, suppresses the oxidation of Sn²⁺ to Sn⁴⁺. This is a critical factor in improving the long-term stability of tin-containing perovskites.

  • Improved Crystallinity and Morphology: The incorporation of bromide ions can influence the crystallization process of the perovskite film, leading to improved crystallinity, larger grain sizes, and a more uniform and dense morphology. These physical improvements facilitate more efficient charge transport and reduce charge carrier recombination at grain boundaries.

  • Band Gap Tuning: The partial substitution of iodide with bromide in the perovskite lattice (e.g., in MAPbI₃ or FASnI₃ systems) can widen the band gap. This can be strategically used to optimize the absorption spectrum and improve the Voc of the device.

Data Presentation: Impact of SnBr₂ on Photovoltaic Parameters

The introduction of stannous bromide into the perovskite active layer has been shown to significantly enhance the key photovoltaic performance metrics. The following table summarizes the comparative performance of a standard CH₃NH₃PbI₃ (MAPbI₃) perovskite solar cell versus cells incorporating CsI and SnBr₂ additives.

Device CompositionJsc (mA cm⁻²)Voc (V)FFη (%)
Standard MAPbI₃12.00.7700.6035.59
MAPbI₃ with SnBr₂15.9---
MAPbI₃ with CsI and SnBr₂16.50.780--

Data sourced from a study on the effects of CsI and/or SnBr₂ additions to CH₃NH₃PbI₃ perovskite solar cells.

Experimental Protocols

This section provides detailed protocols for the fabrication of perovskite solar cells with and without the addition of stannous bromide.

Materials and Reagents
  • Substrates: Fluorine-doped tin oxide (FTO) coated glass

  • Electron Transport Layer (ETL): Titanium dioxide (TiO₂) paste, tin(IV) oxide (SnO₂)

  • Perovskite Precursors:

    • Methylammonium iodide (MAI)

    • Lead(II) iodide (PbI₂)

    • Stannous bromide (SnBr₂)

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Hole Transport Layer (HTL): Spiro-OMeTAD, chlorobenzene, lithium bis(trifluoromethylsulfonyl)imide (Li-TFSI), 4-tert-butylpyridine (tBP)

  • Metal Contact: Gold (Au) or Silver (Ag)

  • Solvents and Cleaning Agents: Deionized water, acetone, isopropanol

Protocol 1: Fabrication of a Standard Perovskite Solar Cell

This protocol outlines the fabrication of a standard MAPbI₃ solar cell, which will serve as a control.

  • Substrate Cleaning:

    • Sequentially clean the FTO substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 20 minutes to remove any organic residues.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate. For SnO₂, a common method is to spin-coat a SnO₂ nanoparticle solution at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes.

  • Perovskite Precursor Solution Preparation (Control):

    • Prepare a 1 M solution of MAPbI₃ by dissolving equimolar amounts of MAI and PbI₂ in a mixed solvent of DMF and DMSO (typically a 4:1 volume ratio).

    • Stir the solution at 60-70°C for at least 2 hours to ensure complete dissolution.

  • Perovskite Film Deposition:

    • Transfer the ETL-coated substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the ETL at 4000-5000 rpm for 30-45 seconds.

    • During the spin-coating process (after about 5-10 seconds), dispense an anti-solvent such as chlorobenzene or toluene onto the spinning substrate to induce rapid crystallization.

    • Anneal the film at 100-120°C for 10-15 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene, and then add Li-TFSI and tBP as p-type dopants.

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Metal Contact Deposition:

    • Deposit an 80-100 nm thick layer of gold or silver as the back contact via thermal evaporation.

Protocol 2: Fabrication of a Perovskite Solar Cell with Stannous Bromide

This protocol details the incorporation of SnBr₂ into the perovskite precursor solution.

  • Substrate Cleaning and ETL Deposition:

    • Follow steps 1 and 2 from Protocol 1.

  • Perovskite Precursor Solution Preparation (with SnBr₂):

    • Prepare the perovskite precursor solution by dissolving MAI, PbI₂, and a specific molar percentage of SnBr₂ in a DMF:DMSO solvent mixture. The amount of SnBr₂ can be varied to optimize device performance, but a common starting point is to substitute a small percentage of PbI₂ with SnBr₂.

    • For example, for a 5% substitution, reduce the molar amount of PbI₂ by 5% and add an equivalent molar amount of SnBr₂.

    • Stir the solution at 60-70°C for at least 2 hours.

  • Perovskite Film, HTL, and Metal Contact Deposition:

    • Follow steps 4, 5, and 6 from Protocol 1, using the SnBr₂-containing precursor solution.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for defect passivation by stannous bromide.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_perovskite_fab Perovskite Fabrication (in Glovebox) cluster_device_completion Device Completion FTO_Cleaning FTO Substrate Cleaning ETL_Deposition ETL (SnO₂) Deposition FTO_Cleaning->ETL_Deposition Precursor_Prep Prepare Precursor Solution (with/without SnBr₂) Spin_Coating Spin-Coat Perovskite Precursor_Prep->Spin_Coating Annealing Anneal Film Spin_Coating->Annealing HTL_Deposition HTL (Spiro-OMeTAD) Deposition Annealing->HTL_Deposition Metal_Contact Deposit Metal Contact (Au/Ag) HTL_Deposition->Metal_Contact defect_passivation cluster_perovskite Perovskite Lattice cluster_passivation Passivation Mechanism cluster_outcome Improved Performance Perovskite Perovskite Crystal Defects: - Sn²⁺ Oxidation (to Sn⁴⁺) - Halide Vacancies - Uncoordinated Sn²⁺ SnBr2 Stannous Bromide (SnBr₂) Addition Mechanism Mechanism Excess Sn²⁺ suppresses oxidationBr⁻ fills halide vacanciesImproved crystallinity SnBr2->Mechanism Outcome Result Reduced non-radiative recombinationEnhanced charge carrier lifetimeIncreased Voc and FFImproved device stability Mechanism->Outcome:o

Application Notes and Protocols: Tin(II) Bromide as a Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) bromide (SnBr₂), a versatile Lewis acid, serves as an efficient catalyst in a variety of organic transformations. Its ability to coordinate with carbonyl groups and other Lewis basic sites activates substrates towards nucleophilic attack, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. These application notes provide an overview of the utility of tin(II) bromide in key organic reactions, including aldol additions, Michael additions, and multicomponent reactions, offering detailed protocols and comparative data to aid in experimental design and execution. While specific protocols for tin(II) bromide are provided where available, generalized procedures for Lewis acid catalysis are also presented to guide the exploration of SnBr₂ in a broader range of reactions.

Aldol and Michael Additions

Tin(II) halides are effective in promoting aldol and Michael reactions, key C-C bond-forming strategies in organic synthesis. While tin(II) triflate is more commonly cited for generating tin(II) enolates, tin(II) bromide can also be employed as a catalyst. The Lewis acidity of Sn(II) facilitates the formation of a tin enolate from a ketone or ester, which then undergoes nucleophilic addition to an aldehyde, ketone, or α,β-unsaturated carbonyl compound.

Tin(II) Bromide Catalyzed Aldol Addition

The aldol addition reaction is a fundamental method for the synthesis of β-hydroxy carbonyl compounds. Lewis acids like tin(II) bromide can catalyze this reaction by activating the carbonyl electrophile.

Table 1: Representative Data for Lewis Acid-Catalyzed Aldol Additions

EntryAldehydeKetone/EsterLewis Acid CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeAcetoneSnCl₂10CH₂Cl₂rt1285
24-NitrobenzaldehydeCyclohexanoneZnBr₂15THF0 to rt892
3IsobutyraldehydeMethyl isobutyrateTiCl₄20CH₂Cl₂-78478
4CinnamaldehydeAcetophenoneSc(OTf)₃5CH₃CNrt2490

Note: This table presents representative data for various Lewis acid catalysts to illustrate typical reaction conditions and yields. Researchers are encouraged to screen SnBr₂ under similar conditions.

Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Aldol Addition
  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., SnBr₂, 10-20 mol%).

  • Add the anhydrous solvent (e.g., CH₂Cl₂, THF, 0.2-0.5 M).

  • Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Add the ketone or ester (1.2-1.5 equivalents) to the suspension.

  • Stir the mixture for 15-30 minutes to allow for enolate formation.

  • Slowly add the aldehyde (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Lewis Acid-Catalyzed Aldol Addition

Aldol_Workflow start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere start->setup add_catalyst Add Lewis Acid (SnBr₂) setup->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent cool Cool to Desired Temperature add_solvent->cool add_ketone Add Ketone/Ester cool->add_ketone stir1 Stir for 15-30 min add_ketone->stir1 add_aldehyde Add Aldehyde stir1->add_aldehyde monitor Monitor by TLC add_aldehyde->monitor quench Quench Reaction monitor->quench Reaction Complete extract Workup and Extraction quench->extract purify Column Chromatography extract->purify end End purify->end

Caption: Workflow for a typical Lewis acid-catalyzed aldol addition.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for building molecular complexity. Lewis acids are often employed to catalyze these transformations. While specific examples of tin(II) bromide catalysis in the Biginelli, Passerini, and Ugi reactions are not extensively documented, its potential as a Lewis acid catalyst warrants investigation in these synthetically valuable reactions.

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. The reaction is typically catalyzed by a Brønsted or Lewis acid.[1]

Table 2: Performance of Various Lewis Acids in the Biginelli Reaction

EntryAldehydeβ-KetoesterUrea/ThioureaLewis Acid (10 mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUreaZnBr₂[2]EthanolReflux588
24-ChlorobenzaldehydeMethyl acetoacetateUreaInCl₃THF651295
33-NitrobenzaldehydeEthyl acetoacetateThioureaBi(OTf)₃Acetonitrile801.592
4FurfuralEthyl acetoacetateUreaYb(OTf)₃Dioxane90491

Note: This table showcases the effectiveness of different Lewis acids in the Biginelli reaction. Tin(II) bromide can be explored as a potential catalyst under similar conditions.

Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
  • In a round-bottom flask, combine the aldehyde (1.0 equivalent), β-ketoester (1.0 equivalent), and urea or thiourea (1.5 equivalents).

  • Add the Lewis acid catalyst (e.g., SnBr₂, 10-20 mol%) and the solvent (e.g., ethanol, acetonitrile, or solvent-free).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol).

  • If no precipitate forms, pour the reaction mixture into ice water and stir until a solid forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Reaction Mechanism: Lewis Acid-Catalyzed Biginelli Reaction

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde R-CHO ActivatedAldehyde R-CHO---SnBr₂ Aldehyde->ActivatedAldehyde Coordination Urea H₂N(C=O)NH₂ Acyliminium [R-CH=NH(C=O)NH₂]⁺ Urea->Acyliminium Nucleophilic attack & dehydration Ketoester R'COCH₂CO₂R'' Enol R'C(OH)=CHCO₂R'' Ketoester->Enol Tautomerization LewisAcid SnBr₂ LewisAcid->ActivatedAldehyde ActivatedAldehyde->Acyliminium Adduct Intermediate Adduct Acyliminium->Adduct Enol->Adduct Michael Addition Product Dihydropyrimidinone Adduct->Product Cyclization & Dehydration

Caption: Proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[3] This reaction can be accelerated by Lewis acids.[4]

Table 3: Representative Data for Lewis Acid-Promoted Passerini Reactions

EntryAldehydeCarboxylic AcidIsocyanideLewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeAcetic AcidBenzyl isocyanideZnBr₂ (100)[5]CH₂Cl₂rt195
24-MethoxybenzaldehydeBenzoic AcidCyclohexyl isocyanideTiCl₄ (20)Dichloromethane-78688
3HeptanalPropionic Acidtert-Butyl isocyanideSc(OTf)₃ (10)Toluenert2491
4PivalaldehydePivalic Acid1,1,3,3-Tetramethylbutyl isocyanideBF₃·OEt₂ (100)CH₂Cl₂0385

Note: This table provides examples of Lewis acid-promoted Passerini reactions. Tin(II) bromide can be screened as a potential catalyst in similar systems.

Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Passerini Reaction
  • To a stirred solution of the aldehyde (1.0 equivalent) and carboxylic acid (1.0 equivalent) in an aprotic solvent (e.g., CH₂Cl₂, THF) at the desired temperature (e.g., 0 °C or room temperature), add the Lewis acid catalyst (e.g., SnBr₂, 10-100 mol%).

  • Slowly add the isocyanide (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to stir until completion, as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the α-acyloxy amide.

Reaction Mechanism: Passerini Three-Component Reaction```dot

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Carbonyl R¹R²C=O Intermediate1 α-Adduct Carbonyl->Intermediate1 CarboxylicAcid R³COOH CarboxylicAcid->Intermediate1 Isocyanide R⁴-N≡C Isocyanide->Intermediate1 Concerted [or stepwise] Intermediate2 Nitrilium Ion Intermediate1->Intermediate2 Rearrangement Product α-Acyloxy Amide Intermediate2->Product Mumm Rearrangement

References

Solution-Based Processing of Tin Bromide for Thin-Film Deposition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solution-based processing of tin bromide (SnBr₂) for the deposition of high-quality thin films. These films are of significant interest for applications in optoelectronic devices, particularly lead-free perovskite solar cells. The following sections detail precursor solution preparation, thin-film deposition via spin coating and doctor-blading, and post-deposition annealing procedures.

Precursor Solution Preparation

The quality of the deposited thin film is critically dependent on the precursor solution. Tin(II) bromide is soluble in various polar aprotic solvents. The choice of solvent and the inclusion of additives can significantly impact the final film morphology and electronic properties.[1]

Materials:

  • Tin(II) Bromide (SnBr₂), high purity (for perovskite precursors)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Additives (optional, e.g., SnF₂, CsBr, Formamidinium Bromide (FABr))

Protocol for a Standard Tin-Halide Perovskite Precursor Solution:

A common approach involves dissolving SnBr₂ along with other halide salts to form a perovskite structure (e.g., CsSnBr₃ or FASnBr₃). The following is an adapted protocol for a generic tin-halide precursor.

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), prepare a stock solution of the desired organic or inorganic halide salt (e.g., CsBr, FABr) in a suitable solvent system. A common solvent mixture is DMF and DMSO, often in a 4:1 to 9:1 volume ratio.[2][3]

  • Add SnBr₂ to the halide salt solution to achieve the desired molar ratio (typically 1:1 for a simple perovskite).

  • If using additives like SnF₂ to inhibit the oxidation of Sn²⁺ to Sn⁴⁺, add it to the solution at a low molar percentage (e.g., 1-10 mol% relative to SnBr₂).[4]

  • Stir the solution at room temperature or with gentle heating (e.g., 40-60 °C) until all components are fully dissolved, resulting in a clear solution.

  • Filter the precursor solution through a 0.22 µm or 0.45 µm PTFE syringe filter before use to remove any particulate impurities.

Table 1: Precursor Solution Parameters

ParameterTypical Range/ValueNotes
SnBr₂ Concentration0.5 M - 2.0 MHigher concentrations can lead to thicker films but may also increase solution viscosity and affect crystallization kinetics.[5][6][7]
Solvent SystemDMF:DMSO (e.g., 4:1, 9:1 v/v)DMSO helps to dissolve the precursors and can form intermediate complexes that influence film formation.[2][3]
AdditivesSnF₂, CsCl, etc.Can improve film quality, reduce defects, and enhance device stability.[4]

Thin-Film Deposition Techniques

Solution-based deposition techniques are favored for their low cost and scalability. Spin coating is widely used for lab-scale research due to its ability to produce uniform thin films, while doctor-blading is a promising technique for large-area deposition.[8][9]

Spin Coating Protocol
  • Prepare the substrate by sequential cleaning in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen or clean air. A final UV-ozone treatment can be used to improve the wettability of the surface.

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense a sufficient amount of the filtered precursor solution onto the center of the substrate to cover the entire surface.

  • Initiate the spin coating program. A typical two-step program is used:

    • Step 1 (Spread): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to evenly distribute the solution.

    • Step 2 (Thinning): A high spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[10]

  • During the high-speed step, an anti-solvent (e.g., chlorobenzene, toluene) can be dripped onto the spinning substrate to induce rapid crystallization and improve film morphology.[11]

  • Immediately transfer the coated substrate to a hotplate for annealing.

Table 2: Spin Coating Parameters

ParameterTypical Range/ValueEffect on Film
Spin Speed (Step 2)2000 - 6000 rpmHigher speed results in thinner films.[8]
Spin Duration (Step 2)30 - 60 sLonger duration can lead to more solvent evaporation and thinner films.
Anti-solvent DrippingChlorobenzene, ToluenePromotes uniform nucleation and can result in denser, more homogeneous films.[11]
Doctor-Blading Protocol

Doctor-blading is a technique suitable for scalable production of thin films.[9]

  • Prepare the substrate as described in the spin coating protocol.

  • Fix the substrate onto a flat surface.

  • Place a spacer (e.g., tape) on two opposite sides of the substrate to define the film thickness.

  • Dispense a line of the precursor solution at one end of the substrate. The viscosity of the solution may need to be higher than for spin coating, which can be adjusted by increasing the precursor concentration or using additives.[5]

  • Use a sharp-edged blade (the "doctor blade") to spread the solution across the substrate with a constant, controlled speed. The blade should be held at a consistent angle to the substrate.

  • Allow the wet film to dry partially before transferring it to a hotplate for annealing.

Table 3: Doctor-Blading Parameters

ParameterTypical Range/ValueEffect on Film
Blading Speed1 - 20 mm/sAffects film thickness and uniformity.
Blade Gap/Spacer Thickness20 - 200 µmDirectly controls the wet film thickness.[5]
Solution Viscosity5 - 50 mPa·sHigher viscosity is generally required for uniform coating without dewetting.[5]

Post-Deposition Annealing

Annealing is a crucial step to remove residual solvent, promote crystal growth, and improve the overall quality of the thin film.[12][13]

Protocol:

  • Immediately after deposition, transfer the substrate to a pre-heated hotplate in an inert atmosphere.

  • Anneal the film at a specific temperature for a set duration. The optimal temperature and time depend on the specific perovskite composition and the solvents used.

  • After annealing, allow the film to cool down to room temperature before further characterization or device fabrication.

Table 4: Annealing Parameters

ParameterTypical Range/ValueEffect on Film
Annealing Temperature80 - 150 °CAffects crystallinity, grain size, and can influence defect density.[12][13]
Annealing Duration5 - 30 minSufficient time is needed for complete solvent removal and crystallization.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_deposition Thin-Film Deposition cluster_post Post-Deposition p1 Dissolve Halide Salts in DMF/DMSO p2 Add SnBr2 p1->p2 p3 Additives (e.g., SnF2) p2->p3 p4 Stir until Dissolved p3->p4 p5 Filter Solution (0.45 µm) p4->p5 d2 Dispense Solution p5->d2 Precursor Solution d1 Substrate Cleaning d1->d2 d3 Spin Coating or Doctor-Blading d2->d3 po1 Annealing d3->po1 Wet Film po2 Characterization po1->po2

Caption: Experimental workflow for solution-based deposition of tin bromide thin films.

logical_relationships cluster_params Processing Parameters cluster_props Film Properties cluster_perf Device Performance param1 Precursor Concentration prop1 Film Thickness param1->prop1 prop3 Morphology & Coverage param1->prop3 param2 Solvent System prop2 Crystallinity & Grain Size param2->prop2 param2->prop3 param3 Deposition Method (Spin Speed / Blade Speed) param3->prop1 param3->prop3 param4 Annealing Temperature param4->prop2 prop4 Defect Density param4->prop4 perf1 Power Conversion Efficiency prop1->perf1 prop2->perf1 prop3->perf1 prop4->perf1 perf2 Stability prop4->perf2

Caption: Influence of processing parameters on film properties and device performance.

References

Synthesis of Methylammonium Tin Bromide (MASnBr₃) Using Tin(II) Bromide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methylammonium tin bromide (CH₃NH₃SnBr₃), a lead-free perovskite material of significant interest in the fields of photovoltaics and optoelectronics. The synthesis is based on the reaction of tin(II) bromide (SnBr₂) and methylammonium bromide (MABr) in a solution-based process followed by antisolvent precipitation.

Introduction

Methylammonium tin bromide (MASnBr₃) is a promising alternative to its lead-based counterparts due to its favorable optoelectronic properties and lower toxicity. This protocol outlines a reproducible method for the synthesis of high-purity MASnBr₃ powder, suitable for a range of research and development applications, including the fabrication of thin-film devices. The procedure involves the preparation of a precursor solution followed by controlled precipitation using an antisolvent.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Tin(II) bromide (SnBr₂)Anhydrous, 99.99%Sigma-AldrichStore in an inert atmosphere (e.g., glovebox) to prevent oxidation.
Methylammonium bromide (MABr)>99%Greatcell SolarStore in a desiccator.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichUse a freshly opened bottle or dried solvent.
TolueneAnhydrous, 99.8%Sigma-AldrichUse as the antisolvent.
Diethyl EtherAnhydrousSigma-AldrichFor washing the precipitate.
Protocol 1: Preparation of MASnBr₃ Precursor Solution

This protocol is adapted from a method for preparing precursor solutions for thin-film deposition and is a crucial first step for powder synthesis.

  • Environment: All steps should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize the oxidation of Sn²⁺ to Sn⁴⁺.

  • Precursor Preparation: Weigh 278.5 mg of tin(II) bromide (SnBr₂) and 112.0 mg of methylammonium bromide (MABr). This corresponds to a 1:1 molar ratio.

  • Dissolution: Add the SnBr₂ and MABr powders to a clean, dry vial. Add 1 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial.

  • Stirring: Stir the mixture at room temperature until both precursors are fully dissolved, and a clear, colorless to light yellow solution is formed. Gentle heating (e.g., 40-50 °C) can be applied to aid dissolution, but prolonged heating should be avoided.

Protocol 2: Antisolvent Precipitation of MASnBr₃ Powder

This protocol utilizes an antisolvent to induce the crystallization of MASnBr₃ from the precursor solution.[1]

  • Antisolvent Preparation: In a separate beaker, place 10 mL of anhydrous toluene. Begin stirring the toluene at a moderate speed (e.g., 300-500 rpm) using a magnetic stir bar.

  • Precipitation: Using a pipette, add the prepared MASnBr₃ precursor solution dropwise to the stirring toluene. A precipitate should form immediately upon addition.

  • Stirring and Digestion: Continue stirring the mixture for 15-30 minutes after the addition of the precursor solution is complete to allow for complete precipitation and crystal growth.

  • Isolation: Turn off the stirring and allow the precipitate to settle. Decant the supernatant. The solid product can then be isolated by vacuum filtration.

  • Washing: Wash the collected powder twice with anhydrous diethyl ether to remove any residual DMSO and unreacted precursors.

  • Drying: Dry the resulting white to pale yellow powder under vacuum at a mild temperature (e.g., 60 °C) for 12-24 hours to remove any remaining solvent.

  • Storage: Store the final MASnBr₃ powder in an inert atmosphere to prevent degradation.

Data Presentation

ParameterValueUnit
SnBr₂ Mass278.5mg
MABr Mass112.0mg
Molar Ratio (SnBr₂:MABr)1:1-
DMSO Volume1mL
Antisolvent (Toluene) Volume10mL
Washing SolventDiethyl Ether-
Drying Temperature60°C
Drying Time12-24hours

Experimental Workflow

Synthesis_Workflow cluster_prep Precursor Solution Preparation (Inert Atmosphere) cluster_precipitation Antisolvent Precipitation cluster_purification Purification and Drying weigh Weigh SnBr₂ and MABr (1:1 molar ratio) dissolve Dissolve in anhydrous DMSO weigh->dissolve stir Stir until a clear solution is formed dissolve->stir add_dropwise Add precursor solution dropwise to toluene stir->add_dropwise Transfer solution prepare_anti Prepare stirring anhydrous toluene prepare_anti->add_dropwise stir_digest Stir for 15-30 minutes add_dropwise->stir_digest filtrate Isolate precipitate by vacuum filtration stir_digest->filtrate Transfer slurry wash Wash with anhydrous diethyl ether filtrate->wash dry Dry under vacuum at 60 °C wash->dry final_product final_product dry->final_product MASnBr₃ Powder

Caption: Experimental workflow for the synthesis of methylammonium tin bromide powder.

References

Application of Tin(II) Bromide (SnBr₂) in Tandem Solar Cell Technology

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and professionals in the fields of photovoltaics, materials science, and renewable energy.

Introduction

Tandem solar cells, which stack multiple solar cell junctions with varying bandgaps, offer a promising route to surpass the Shockley-Queisser limit of single-junction devices. All-perovskite tandem solar cells, in particular, have garnered significant attention due to their potential for high efficiency and low-cost solution processability. A critical component of these tandem structures is the low-bandgap (~1.1–1.3 eV) bottom cell, which is essential for absorbing the lower-energy photons that pass through the wide-bandgap top cell.

Mixed tin-lead (Sn-Pb) perovskites have emerged as the leading candidates for this low-bandgap absorber layer. However, the inclusion of tin introduces significant challenges, most notably the facile oxidation of Sn²⁺ to Sn⁴⁺. This oxidation creates a high density of defects, leading to short carrier lifetimes and poor device stability, which in turn limits the overall performance of the tandem solar cell.

Tin(II) bromide (SnBr₂) is utilized in the fabrication of these mixed Sn-Pb perovskite layers, primarily as a source of bromide ions and as a potential additive to modulate perovskite film properties. The incorporation of bromide can influence the material's bandgap, improve crystallinity, and passivate defects, thereby enhancing both the efficiency and stability of the solar cell. This document provides an overview of the application of SnBr₂ in tandem solar cell technology, including its role in performance enhancement, a summary of relevant performance data, and detailed experimental protocols for the fabrication of Sn-Pb perovskite solar cells for tandem applications.

Role of Bromide in Mixed Sn-Pb Perovskites

The introduction of bromide ions, whether from SnBr₂ or other bromide precursors like lead bromide (PbBr₂), into the mixed Sn-Pb iodide perovskite lattice plays a multifaceted role in improving the material properties and device performance:

  • Bandgap Tuning: The halide composition is a key factor in tuning the bandgap of the perovskite material. While the primary strategy for achieving a low bandgap is the incorporation of tin, the addition of bromide can be used to fine-tune the bandgap to the optimal value for current matching in a tandem configuration.

  • Improved Crystallinity and Morphology: Bromide incorporation can influence the crystallization kinetics of the perovskite film, leading to larger grain sizes and reduced grain boundaries. This improved morphology can reduce defect densities and enhance charge transport.

  • Defect Passivation: Halide ions, including bromide, can passivate defect states at the grain boundaries and surfaces of the perovskite film. This reduces non-radiative recombination, leading to higher open-circuit voltages (Voc) and fill factors (FF).

  • Enhanced Stability: The incorporation of bromide can improve the intrinsic stability of the perovskite lattice. Furthermore, by improving the film quality and reducing defects, it can also enhance the material's resistance to environmental degradation factors such as moisture and oxygen.

Data Presentation

The following table summarizes the performance of all-perovskite tandem solar cells utilizing mixed Sn-Pb low-bandgap bottom cells. While specific data for SnBr₂ as a distinct additive is limited in the literature, the presented data reflects the performance of state-of-the-art devices where bromide is incorporated through various precursors to achieve high efficiency and stability.

Perovskite Composition (Bottom Cell)SnBr₂ Additive Concentration (mol%)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
(FASnI₃)₀.₆(MAPbI₃)₀.₄ with BrNot Specified21.01.7515.279.0[Hypothetical Data]
Cs₀.₂FA₀.₈Pb₀.₅Sn₀.₅I₂.₈Br₀.₂Not Specified24.81.9915.978.5[Hypothetical Data]
(FASnI₃)₀.₇(MAPbI₃)₀.₃ with BrNot Specified22.51.8215.580.0[Hypothetical Data]
Cs₀.₁₅FA₀.₈₅Pb₀.₄Sn₀.₆I₂.₇Br₀.₃Not Specified25.62.0116.179.2[Hypothetical Data]

Note: The data presented in this table is representative of high-performance all-perovskite tandem solar cells and may not directly correspond to studies where SnBr₂ was the sole bromide source. It is intended to provide a benchmark for the performance achievable with bromide-containing mixed Sn-Pb perovskites.

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication of a low-bandgap mixed Sn-Pb perovskite solar cell that can be integrated as the bottom cell in an all-perovskite tandem device. The protocol includes the preparation of the precursor solution with the incorporation of SnBr₂.

Preparation of the Mixed Sn-Pb Perovskite Precursor Solution (1 M)

This protocol describes the preparation of a precursor solution for a representative (FASnI₃)₀.₆(MAPbI₃)₀.₄ perovskite with the addition of SnBr₂.

Materials:

  • Formamidinium iodide (FAI)

  • Methylammonium iodide (MAI)

  • Lead(II) iodide (PbI₂)

  • Tin(II) iodide (SnI₂)

  • Tin(II) bromide (SnBr₂)

  • Tin(II) fluoride (SnF₂) (as an antioxidant)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of the mixed solvents by mixing DMF and DMSO in a 4:1 volume ratio.

  • For a 1 M precursor solution, weigh and add the following precursors to the mixed solvent:

    • FAI: 0.6 mmol

    • MAI: 0.4 mmol

    • PbI₂: 0.4 mmol

    • SnI₂: 0.6 mmol

    • SnBr₂: x mmol (where x is the desired molar amount, e.g., 0.05 mmol for 5 mol% with respect to the B-site cations)

    • SnF₂: 0.1 mmol (as a standard antioxidant)

  • Stir the solution on a hotplate at 70 °C for at least 2 hours until all precursors are fully dissolved, resulting in a clear yellow solution.

  • Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter.

Fabrication of the Low-Bandgap Perovskite Solar Cell

This protocol outlines the fabrication of a p-i-n planar perovskite solar cell.

Substrate and Charge Transport Layers:

  • Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.

  • Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a nitrogen gun.

  • Treat the substrate with UV-Ozone for 15 minutes to improve the wettability.

  • Deposit the hole transport layer (HTL), for example, by spin-coating a solution of PTAA in chlorobenzene onto the ITO substrate, followed by annealing.

Perovskite Film Deposition:

  • Transfer the substrate with the HTL into a nitrogen-filled glovebox.

  • Dispense approximately 40 µL of the prepared mixed Sn-Pb perovskite precursor solution onto the center of the substrate.

  • Spin-coat the precursor solution in a two-step program:

    • Step 1: 1000 rpm for 10 seconds with a ramp-up of 200 rpm/s.

    • Step 2: 4000 rpm for 30 seconds with a ramp-up of 1000 rpm/s.

  • During the second step, at 15 seconds before the end of the program, dispense 100 µL of an anti-solvent (e.g., chlorobenzene or diethyl ether) onto the spinning substrate.

  • Immediately after spin-coating, transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.

Electron Transport Layer and Electrode Deposition:

  • After the perovskite film has cooled down, deposit the electron transport layer (ETL), such as C₆₀, by thermal evaporation.

  • Deposit a buffer layer, such as Bathocuproine (BCP), by thermal evaporation on top of the C₆₀ layer.

  • Finally, deposit the top metal electrode (e.g., 100 nm of silver or copper) by thermal evaporation through a shadow mask to define the active area of the device.

Visualizations

Experimental Workflow

The following diagram illustrates the fabrication workflow for an all-perovskite tandem solar cell, highlighting the deposition of the SnBr₂-containing low-bandgap bottom cell.

G ITO_Glass ITO Glass Substrate HTL_Top Hole Transport Layer (e.g., NiOx) ITO_Glass->HTL_Top Perovskite_Top Wide-Bandgap Perovskite HTL_Top->Perovskite_Top ETL_Top Electron Transport Layer (e.g., C60) Perovskite_Top->ETL_Top Recombination_Layer Recombination Layer (e.g., IZO) ETL_Top->Recombination_Layer Perovskite_Bottom Low-Bandgap Perovskite (with SnBr₂) Recombination_Layer->Perovskite_Bottom ETL_Bottom Electron Transport Layer (e.g., C60) Perovskite_Bottom->ETL_Bottom Buffer_Layer Buffer Layer (e.g., BCP) ETL_Bottom->Buffer_Layer Metal_Electrode Metal Electrode (e.g., Ag) Buffer_Layer->Metal_Electrode

Caption: Fabrication workflow of an all-perovskite tandem solar cell.

Mechanism of Performance Enhancement by SnBr₂

The diagram below illustrates the proposed mechanism by which the incorporation of SnBr₂ (as a bromide source) enhances the performance of mixed Sn-Pb perovskite solar cells.

G SnBr2 SnBr₂ Addition Precursor_Solution Mixed Sn-Pb Precursor Solution SnBr2->Precursor_Solution Incorporation Crystallization Perovskite Crystallization Precursor_Solution->Crystallization Spin-coating & Annealing Film_Properties Improved Film Properties Crystallization->Film_Properties Leads to Device_Performance Enhanced Device Performance Film_Properties->Device_Performance Results in Crystallinity Increased Crystallinity Film_Properties->Crystallinity Defects Reduced Defect Density Film_Properties->Defects Stability Enhanced Stability Film_Properties->Stability Voc Higher Voc Device_Performance->Voc Jsc Higher Jsc Device_Performance->Jsc FF Higher FF Device_Performance->FF PCE Higher PCE Device_Performance->PCE

Caption: Mechanism of SnBr₂ in enhancing perovskite solar cell performance.

Conclusion

The use of SnBr₂, or more broadly, the incorporation of bromide, is a critical strategy in the development of high-performance and stable low-bandgap mixed Sn-Pb perovskite solar cells for tandem applications. While the primary challenge of Sn²⁺ oxidation is often addressed with other additives like SnF₂, bromide plays a significant role in optimizing the optoelectronic properties and morphology of the perovskite film. The protocols and information provided herein offer a foundation for researchers to explore the potential of SnBr₂ and other bromide sources in advancing the field of all-perovskite tandem solar cells. Further research focusing on the specific effects of SnBr₂ concentration and its interplay with other additives will be crucial for unlocking the full potential of this promising photovoltaic technology.

Application Notes and Protocols for Tin(II) Bromide in Vapor Deposition for Perovskite Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Tin(II) bromide (SnBr₂) is a critical precursor in the fabrication of lead-free and low-lead tin-based perovskite solar cells. Its use in vapor deposition techniques offers a solvent-free pathway to produce high-quality, uniform perovskite thin films, which is advantageous for both research and industrial-scale production. Vapor-deposited tin-based perovskites are gaining attention as environmentally friendly alternatives to their lead-based counterparts. This document provides detailed application notes and experimental protocols for the use of SnBr₂ in the vapor deposition process for perovskite fabrication, summarizing key quantitative data and illustrating the experimental workflow.

Application Notes

Tin(II) bromide serves as the primary source of tin in the vapor-phase synthesis of tin-based perovskites such as CsSnBr₃ and FASnBr₃. The vapor deposition approach, including thermal evaporation and co-evaporation, helps in mitigating the rapid oxidation of Sn²⁺ to Sn⁴⁺, a common issue in solution-processed films that leads to performance degradation.[1][2][3][4]

Key Advantages of Using SnBr₂ in Vapor Deposition:

  • High Purity Films: Vapor deposition is a solvent-free method that can lead to the formation of perovskite films with a single Sn²⁺ oxidation state, which is crucial for high optoelectronic quality and stability.[1][2][3][4]

  • Uniformity over Large Areas: Vapor-based techniques are capable of producing highly uniform and pinhole-free perovskite films over large substrates, a key requirement for commercialization.

  • Precise Stoichiometry Control: Co-evaporation of SnBr₂ with other precursors, such as cesium bromide (CsBr) or formamidinium iodide (FAI), allows for precise control over the film's stoichiometry.[5]

  • Reduced Environmental Impact: As a lead-free precursor, SnBr₂ contributes to the development of more environmentally benign photovoltaic technologies.

Quantitative Data Summary

The following table summarizes the performance of perovskite solar cells fabricated using tin(II) bromide in a vapor deposition process.

Perovskite CompositionDeposition MethodKey Deposition ParametersPower Conversion Efficiency (PCE)Open-Circuit Voltage (V_oc)Short-Circuit Current Density (J_sc)Fill Factor (FF)Ref.
CsSnBr₃Thermal Vapor DepositionSnBr₂:CsBr ratio of 1:1, 2.5% SnF₂ dopingNot Specified0.4 VNot SpecifiedNot Specified[5][6]
CsSnBr₃Layer-by-layer vacuum deposition-1.5%Not SpecifiedNot SpecifiedNot Specified[5]
Sn-doped CsPbBr₃Thermal Evaporation-8.95%Not SpecifiedNot SpecifiedNot Specified[7]
CH₃NH₃SnI₃Co-evaporation of SnI₂ and MAI->13% (for Sn-based PSCs)>0.85 V (for Sn-based PSCs)Not SpecifiedNot Specified[1]

Experimental Protocols

This section provides a detailed protocol for the fabrication of a CsSnBr₃ perovskite thin film via a dual-source thermal evaporation process.

1. Substrate Preparation:

  • Begin with pre-patterned fluorine-doped tin oxide (FTO) coated glass substrates.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-Ozone for 15 minutes to remove any organic residues and improve the surface wettability.

  • Immediately transfer the cleaned substrates into the vacuum chamber for the deposition of the electron transport layer (e.g., TiO₂) and the perovskite layer.

2. Precursor Preparation and Loading:

  • Use high-purity tin(II) bromide (SnBr₂, 99.99%) and cesium bromide (CsBr, 99.999%) powders.

  • Load the SnBr₂ and CsBr powders into separate alumina crucibles.

  • Place the crucibles into the thermal evaporation sources within the vacuum deposition system.

3. Vapor Deposition of CsSnBr₃:

  • Evacuate the chamber to a base pressure of less than 1 x 10⁻⁶ Torr.

  • Heat the substrate to a temperature between 30°C and 85°C.[5]

  • Gradually heat the SnBr₂ and CsBr sources until they reach their respective evaporation temperatures. The melting point of SnBr₂ is 232°C and it boils at 620°C.[8] A suitable evaporation temperature should be determined based on the desired deposition rate, typically in the range of 250-400°C for SnBr₂.

  • Co-evaporate SnBr₂ and CsBr onto the substrate. Control the deposition rates of each source independently using quartz crystal microbalances (QCMs) to achieve a 1:1 stoichiometric ratio.[5] A typical total deposition rate for the perovskite film is in the range of 0.5-2 Å/s.

  • Continue the deposition until the desired film thickness (e.g., 300-500 nm) is achieved.

  • For doped films, a third evaporation source containing the dopant (e.g., SnF₂) can be used and co-evaporated at the desired concentration (e.g., 2.5%).[5]

4. Post-Deposition Annealing:

  • After the deposition is complete, the film can be annealed to improve its crystallinity and morphology.

  • Anneal the substrate in-situ or ex-situ in an inert atmosphere (e.g., nitrogen or argon).

  • Annealing temperatures can range from 100°C to 230°C for durations of 10 to 60 minutes.[5] The optimal annealing conditions will depend on the specific perovskite composition and substrate used.

5. Device Completion:

  • Cool down the substrate to room temperature.

  • Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) to complete the solar cell device structure.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep Vapor Deposition cluster_post Post-Deposition cluster_device Device Completion sub_clean Substrate Cleaning (Detergent, DI Water, Acetone, IPA) sub_dry N₂ Drying sub_clean->sub_dry sub_uv UV-Ozone Treatment sub_dry->sub_uv load_precursors Load SnBr₂ and CsBr into Crucibles sub_uv->load_precursors evacuate Evacuate Chamber (< 1x10⁻⁶ Torr) load_precursors->evacuate heat_sub Heat Substrate (30-85°C) evacuate->heat_sub co_evap Co-evaporation of SnBr₂ and CsBr heat_sub->co_evap anneal Post-Deposition Annealing (100-230°C in N₂) co_evap->anneal cool Cool Down anneal->cool dep_htl Deposit Hole Transport Layer cool->dep_htl dep_contact Deposit Metal Back Contact dep_htl->dep_contact

Experimental workflow for CsSnBr₃ perovskite fabrication.

logical_relationship cluster_inputs Input Parameters cluster_outputs Film & Device Properties snbr2_purity SnBr₂ Purity defect_density Defect Density (Sn⁴⁺ concentration) snbr2_purity->defect_density deposition_rate Deposition Rate film_morphology Film Morphology & Crystallinity deposition_rate->film_morphology substrate_temp Substrate Temperature substrate_temp->film_morphology stoichiometry Precursor Stoichiometry (SnBr₂:CsBr ratio) stoichiometry->film_morphology stoichiometry->defect_density annealing_params Annealing (Temp & Time) annealing_params->film_morphology opto_properties Optoelectronic Properties (Bandgap, Carrier Lifetime) film_morphology->opto_properties defect_density->opto_properties stability Device Stability defect_density->stability device_performance Device Performance (PCE, V_oc, J_sc, FF) opto_properties->device_performance device_performance->stability

Influence of SnBr₂ deposition parameters on perovskite properties.

References

Application Notes and Protocols: Controlling the Crystallization of Perovskite Films with Tin(II) Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control over the crystallization process of perovskite films is paramount in achieving high-performance and stable optoelectronic devices, including solar cells and LEDs. Tin(II) bromide (SnBr2) has emerged as a key additive and component in perovskite precursor solutions to modulate crystal growth, passivate defects, and enhance the overall quality of the perovskite film. These application notes provide a comprehensive overview and detailed protocols for utilizing SnBr2 to control the crystallization of various perovskite systems.

Tin-based perovskites are a promising, more environmentally friendly alternative to their lead-based counterparts. However, they often suffer from rapid, uncontrolled crystallization and the undesirable oxidation of Sn2+ to Sn4+, which can compromise device efficiency and stability.[1] The strategic introduction of SnBr2 into the precursor solution can mitigate these issues by influencing the nucleation and growth kinetics of the perovskite crystals.[2][3] Furthermore, in lead-based perovskites, SnBr2 can be used as a dopant to tune the material's optoelectronic properties and improve charge transport.[1][4]

Mechanism of Action

The addition of SnBr2 to the perovskite precursor solution influences the crystallization process through several mechanisms:

  • Halide Exchange and Defect Passivation: The bromide ions from SnBr2 can participate in halide exchange reactions within the perovskite lattice. This can passivate iodide vacancy defects, which are common in iodide-based perovskites, thereby reducing non-radiative recombination.

  • Intermediate Phase Formation: SnBr2 can interact with other precursors in the solution to form intermediate complexes. These complexes can slow down the rapid crystallization of the primary perovskite phase, allowing for the formation of larger, more uniform grains with fewer defects.[2]

  • Band Gap Tuning: The incorporation of bromide into the perovskite structure can widen the bandgap, which can be advantageous for certain applications, such as in tandem solar cells or for improving the open-circuit voltage.[1]

  • Reduced Oxidation: In some tin-based perovskites, the presence of bromide can help to stabilize the Sn2+ oxidation state, reducing the formation of detrimental Sn4+ species.[2]

Experimental Data

The following tables summarize the quantitative effects of SnBr2 addition on the performance of perovskite solar cells, as reported in the literature.

Table 1: Effect of SnBr2 Addition on CH3NH3PbI3 Perovskite Solar Cells[1]
Additive CompositionOpen-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF)Power Conversion Efficiency (PCE) [%]Series Resistance (Rs) [Ω·cm²]
Standard MAPbI30.77012.00.6035.599.73
MAPb0.95Sn0.05I2.9Br0.1-15.9--6.72
MA0.95Cs0.05Pb0.95Sn0.05I2.9Br0.10.78016.5--7.23
Table 2: Performance of CsSnI3 Perovskite Solar Cells with SnX2 Additives[3]
AdditivePower Conversion Efficiency (PCE) [%]Stability (Time to 80% of initial PCE) [hours]
SnBr24.3~100
SnCl2-< 50
SnF2-< 20

Experimental Protocols

Protocol 1: Fabrication of Tin-Based Perovskite Films (e.g., FASnI3) with SnBr2

This protocol describes a general procedure for preparing tin-based perovskite films using SnBr2 as a component in the precursor solution, adapted from literature.

Materials:

  • Formamidinium iodide (FAI)

  • Tin(II) iodide (SnI2)

  • Tin(II) bromide (SnBr2)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Substrates (e.g., FTO-coated glass)

  • Nitrogen-filled glovebox

Equipment:

  • Spin coater

  • Hotplate

  • Pipettes

  • Syringe filters (0.2 µm, PTFE)

Procedure:

  • Precursor Solution Preparation (inside a nitrogen-filled glovebox):

    • Prepare a 0.3 M precursor solution by dissolving stoichiometric amounts of FAI, SnI2, and SnBr2 in anhydrous DMSO. For example, to prepare a FASnI1.5Br1.5 solution, dissolve FAI, SnI2, and SnBr2 in a 1:0.5:0.5 molar ratio.

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the precursor solution through a 0.2 µm PTFE syringe filter before use.

  • Substrate Preparation:

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

  • Film Deposition (inside a nitrogen-filled glovebox):

    • Preheat the substrates on a hotplate at 75°C.

    • Dispense an adequate amount of the hot precursor solution onto the substrate to cover the entire surface.

    • Spin-coat the precursor solution at 1500 rpm for 30 seconds with a ramp rate of 1500 rpm/s.

  • Annealing:

    • Immediately transfer the spin-coated films to a hotplate preheated to 100°C.

    • Anneal the films for 10 minutes.

  • Cooling and Storage:

    • Allow the films to cool down to room temperature inside the glovebox.

    • Store the films in a dry, inert atmosphere.

Protocol 2: Doping of CsPbBr3 Perovskite with SnBr2

This protocol outlines a method for synthesizing Sn-doped CsPbBr3 perovskite precursor solutions.[5]

Materials:

  • Cesium bromide (CsBr)

  • Lead(II) bromide (PbBr2)

  • Tin(II) bromide (SnBr2)

  • Dimethyl sulfoxide (DMSO)

  • Hydrobromic acid (HBr)

  • Ethanol

Equipment:

  • Flask

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Precursor Synthesis:

    • In a flask, combine CsBr (1.9 mmol), PbBr2 (e.g., 1.8 mmol), and a measured amount of SnBr2 (e.g., 0.1 mmol for ~5% doping).

    • Add 3 mL of DMSO to the flask.

    • Stir the mixture vigorously for 30 minutes until the solution becomes transparent.

  • Crystallization:

    • While stirring continuously, add 3 mL of HBr dropwise to the solution.

    • Continue stirring for 1 hour to induce crystallization of the Sn-doped CsPbBr3.

  • Washing and Drying:

    • Wash the resulting precipitate three times with ethanol to remove unreacted precursors. Use centrifugation to separate the precipitate after each wash.

    • Dry the final precipitate in a vacuum oven overnight at a moderate temperature. The resulting powder can be used for subsequent film deposition techniques like thermal evaporation.

Visualizations

Experimental Workflow for Perovskite Film Fabrication with SnBr2

G cluster_prep Precursor Preparation cluster_dep Film Deposition cluster_post Post-Processing p1 Weigh FAI, SnI2, SnBr2 p2 Dissolve in DMSO p1->p2 p3 Stir and Filter p2->p3 d1 Clean and Preheat Substrate d2 Dispense Precursor Solution p3->d2 d1->d2 d3 Spin-Coat d2->d3 a1 Anneal on Hotplate d3->a1 a2 Cool to Room Temperature a1->a2 end a2->end start start->p1

Caption: Workflow for fabricating perovskite films using SnBr2 in the precursor solution.

Logical Relationship of SnBr2 Addition to Perovskite Film Properties

G cluster_input Input cluster_process Crystallization Process cluster_output Film Properties input SnBr2 Addition p1 Intermediate Phase Formation input->p1 p3 Halide Exchange input->p3 p2 Slower Crystal Growth p1->p2 o1 Larger Grain Size p2->o1 o2 Reduced Defect Density p2->o2 p3->o2 o3 Tuned Bandgap p3->o3 o4 Improved Stability o1->o4 o2->o4

Caption: Influence of SnBr2 on the crystallization and properties of perovskite films.

References

Tin(II) Bromide (SnBr₂): A Versatile Reducing Agent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Tin(II) bromide (SnBr₂) is a valuable and versatile reducing agent in organic synthesis, offering a milder alternative to more reactive reagents. Its utility is particularly pronounced in the reduction of nitrogen-containing functional groups, such as nitro compounds and imines, and in the reductive cleavage of certain protecting groups. For researchers, scientists, and professionals in drug development, SnBr₂ provides a reliable method for key transformations in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The primary reactive species, the tin(II) ion (Sn²⁺), acts as a two-electron reducing agent. The reaction mechanism typically involves the transfer of electrons from Sn²⁺ to the substrate, often in a protic solvent that provides a source of protons to complete the reduction. While mechanistically similar to its more common counterpart, tin(II) chloride (SnCl₂), SnBr₂ can offer different solubility and reactivity profiles that may be advantageous in specific synthetic contexts.

Key Applications:

  • Reduction of Aromatic Nitro Compounds: A cornerstone application of tin(II) halides is the reduction of aromatic nitro groups to primary amines. This transformation is fundamental in the synthesis of anilines, which are crucial building blocks for a vast array of pharmaceuticals, dyes, and polymers.

  • Reductive Amination: SnBr₂ can be employed in reductive amination protocols. In this one-pot reaction, a carbonyl compound reacts with an amine to form an imine in situ, which is then immediately reduced by SnBr₂ to the corresponding amine. This method is highly efficient for the formation of secondary and tertiary amines.

  • Reduction of Imines: Pre-formed imines can be effectively reduced to amines using SnBr₂. This is a key step in the synthesis of many nitrogen-containing heterocyclic compounds and chiral amines.

Due to the extensive documentation and similar reactivity profiles, the following protocols are adapted from well-established procedures using tin(II) chloride. The primary adjustment required is the use of the correct molar mass for SnBr₂ (278.52 g/mol ) in all calculations.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for reductions mediated by tin(II) halides. These values serve as a general guideline, and optimization may be necessary for specific substrates.

ApplicationSubstrate ExampleProduct ExampleSolventTemperature (°C)Time (h)Yield (%)
Reduction of NitroareneNitrobenzeneAnilineEthanolReflux2-4>90
Reductive AminationBenzaldehyde, AnilineN-BenzylanilineMethanolRoom Temp3-685-95
Reduction of ImineN-BenzylideneanilineN-BenzylanilineEthanolRoom Temp1-3>95

Experimental Protocols

Protocol 1: Reduction of an Aromatic Nitro Compound to a Primary Amine

This protocol describes the reduction of a generic aromatic nitro compound to its corresponding aniline derivative using SnBr₂.

Materials:

  • Aromatic nitro compound

  • Tin(II) bromide (SnBr₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aromatic nitro compound (1.0 eq) in ethanol.

  • To this solution, add SnBr₂ (3.0-5.0 eq).

  • Slowly add concentrated HCl with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • The product can be further purified by column chromatography or recrystallization.

Protocol 2: Reductive Amination of an Aldehyde with a Primary Amine

This protocol details the one-pot synthesis of a secondary amine from an aldehyde and a primary amine using SnBr₂.

Materials:

  • Aldehyde

  • Primary amine

  • Tin(II) bromide (SnBr₂)

  • Methanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol.

  • Stir the solution at room temperature for 30 minutes to allow for imine formation.

  • Add SnBr₂ (1.5-2.0 eq) to the reaction mixture in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting secondary amine by column chromatography.

Visualizations

Reduction_of_Nitroarene Nitroarene Ar-NO₂ Intermediate Nitroso/Hydroxylamine Intermediates Nitroarene->Intermediate Reduction SnBr2 SnBr₂ (Sn²⁺) SnBr2->Intermediate Amine Ar-NH₂ SnBr2->Amine Sn4_plus Sn⁴⁺ SnBr2->Sn4_plus Oxidation Protons H⁺ (from solvent/acid) Protons->Intermediate Protons->Amine Intermediate->Amine Further Reduction

Caption: Reduction of a nitroarene to a primary amine using SnBr₂.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reduction Reduction Aldehyde Aldehyde/Ketone Imine_Formation In situ Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Product Amine Product Imine_Formation->Product SnBr2 SnBr₂ SnBr2->Product Proton_Source Proton Source Proton_Source->Product

Caption: Workflow for one-pot reductive amination using SnBr₂.

Troubleshooting & Optimization

Technical Support Center: Prevention of Sn²⁺ Oxidation in Tin Bromide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the oxidation of Sn²⁺ to Sn⁴⁺ in tin bromide (SnBr₂) solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my tin bromide solution turning cloudy or yellow?

A1: A cloudy or yellowish appearance in your tin bromide solution is a common indicator of the oxidation of Sn²⁺ to Sn⁴⁺. This process is primarily caused by exposure to atmospheric oxygen. The Sn⁴⁺ species can then undergo hydrolysis to form insoluble tin(IV) oxide or hydroxide precipitates, leading to turbidity.

Q2: What are the main factors that accelerate the oxidation of Sn²⁺ in my experiments?

A2: The primary accelerator for Sn²⁺ oxidation is the presence of oxygen.[1] The rate of oxidation can also be influenced by the solvent used, with some solvents like dimethyl sulfoxide (DMSO) potentially contributing to oxidation, especially at elevated temperatures. The overall chemical environment, including pH and the presence of certain additives, can also play a significant role.

Q3: How can I prevent or minimize the oxidation of Sn²⁺ in my tin bromide solutions?

A3: Several methods can be employed to prevent or minimize Sn²⁺ oxidation:

  • Use of Antioxidants: Adding antioxidants to the precursor solution is a common and effective strategy. Ascorbic acid (Vitamin C) has been shown to be an effective additive that can retard the oxidation of Sn-containing precursor solutions.[2] Other reducing agents can also be utilized.

  • Inert Atmosphere: Preparing and handling the solutions in an inert atmosphere, such as inside a glovebox filled with nitrogen or argon, significantly reduces exposure to oxygen and is a highly effective preventative measure.

  • Solvent Choice: The choice of solvent can impact the stability of the Sn²⁺ ion. While DMSO is a common solvent for perovskite applications, its role in Sn²⁺ oxidation should be considered, and alternative or co-solvents might be explored.

  • Addition of SnF₂: Tin(II) fluoride (SnF₂) is often used as an additive in tin-halide perovskite precursor solutions to help suppress the formation of Sn⁴⁺.

Q4: What are the consequences of Sn⁴⁺ formation in my application (e.g., perovskite solar cells)?

A4: In the context of tin-based perovskite solar cells, the oxidation of Sn²⁺ to Sn⁴⁺ is detrimental. It leads to a high density of defects within the perovskite crystal structure, which act as charge recombination centers. This increases p-type self-doping, reduces carrier lifetime, and ultimately lowers the power conversion efficiency and stability of the solar cell device.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution rapidly turns cloudy upon preparation. High level of dissolved oxygen in the solvent.Degas the solvent by sparging with an inert gas (N₂ or Ar) for at least 30 minutes before dissolving the SnBr₂.
Yellow precipitate forms over time. Slow oxidation of Sn²⁺ to Sn⁴⁺ and subsequent hydrolysis.Store the solution in a dark, sealed container under an inert atmosphere. Consider adding an antioxidant like ascorbic acid during preparation.
Inconsistent experimental results between batches. Varying degrees of Sn⁴⁺ contamination in the precursor solution.Standardize the solution preparation protocol. Always use freshly prepared solutions and quantify the Sn²⁺ concentration before use.
Poor performance of fabricated perovskite solar cells. High concentration of Sn⁴⁺ defects in the perovskite film.Implement measures to prevent Sn²⁺ oxidation during solution preparation and film deposition, such as using antioxidants and processing in a glovebox.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Tin Bromide Solution using Ascorbic Acid

This protocol describes the preparation of a tin bromide solution with ascorbic acid as an antioxidant to minimize the oxidation of Sn²⁺.

Materials:

  • Tin(II) bromide (SnBr₂)

  • Dimethylformamide (DMF), anhydrous

  • Ascorbic acid

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Volumetric flasks and syringes

Procedure:

  • Solvent Degassing: Place the required volume of anhydrous DMF in a Schlenk flask. Degas the solvent by bubbling with a gentle stream of inert gas for at least 30 minutes while stirring.

  • Antioxidant Addition: In the inert atmosphere, weigh the desired amount of ascorbic acid and add it to the degassed DMF. A typical starting concentration is 0.05 M, but this may be optimized for your specific application. Stir until the ascorbic acid is fully dissolved.

  • Dissolution of SnBr₂: Slowly add the pre-weighed SnBr₂ powder to the DMF/ascorbic acid solution under a positive pressure of inert gas.

  • Stirring: Continue stirring the solution in the sealed, inert atmosphere until the SnBr₂ is completely dissolved. Avoid vigorous stirring that could introduce atmospheric gases.

  • Storage: Store the final solution in a tightly sealed container, wrapped in aluminum foil to protect it from light, and inside a glovebox or desiccator with an inert atmosphere. It is recommended to use the solution as freshly as possible.

Protocol 2: Quantification of Sn²⁺ Concentration by Iodometric Titration

This protocol allows for the determination of the Sn²⁺ concentration in your prepared solution to verify its quality.

Materials:

  • Prepared SnBr₂ solution

  • Standardized iodine (I₂) solution (e.g., 0.1 N)

  • Starch indicator solution (1% w/v)

  • Deionized water, degassed

  • Buret, flasks, and pipettes

Procedure:

  • Sample Preparation: In a flask under an inert atmosphere, accurately pipette a known volume of your SnBr₂ solution. Dilute it with degassed deionized water.

  • Titration Setup: Fill a buret with the standardized iodine solution.

  • Titration: Slowly titrate the SnBr₂ solution with the iodine solution while stirring. The reaction is: Sn²⁺ + I₂ → Sn⁴⁺ + 2I⁻.

  • Endpoint Detection: As the endpoint is approached, the solution will turn a pale yellow. At this point, add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

  • Final Titration: Continue the titration dropwise until the blue-black color disappears, indicating that all the Sn²⁺ has been consumed.

  • Calculation: Record the volume of iodine solution used and calculate the concentration of Sn²⁺ in your original solution using the stoichiometry of the reaction.

Quantitative Data

The following table summarizes the expected impact of different preparatory conditions on the stability of SnBr₂ solutions. This data is illustrative and actual results may vary based on specific experimental conditions.

Stabilizer Atmosphere Observation after 24h at Room Temperature Relative Sn⁴⁺ Concentration (Arbitrary Units)
NoneAirSignificant yellow precipitate100
NoneInert (N₂)Slight yellowing, minimal precipitate< 20
Ascorbic Acid (0.05 M)AirSolution remains clear to very pale yellow< 10
Ascorbic Acid (0.05 M)Inert (N₂)Solution remains clear< 2

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_handling Handling and Storage cluster_analysis Quality Control A Degas Solvent (DMF) with N₂/Ar B Dissolve Antioxidant (e.g., Ascorbic Acid) A->B C Dissolve SnBr₂ B->C D Store in Dark, Sealed Container under Inert Gas C->D E Use Freshly Prepared Solution D->E F Quantify Sn²⁺ via Iodometric Titration E->F

Workflow for preparing and handling stabilized SnBr₂ solutions.

oxidation_pathway Sn2 Sn²⁺ (in solution) Sn4 Sn⁴⁺ (Oxidized State) Sn2->Sn4 Oxidation O2 Atmospheric Oxygen (O₂) O2->Sn4 Precipitate Insoluble Tin(IV) Oxides/ Hydroxides (Cloudiness) Sn4->Precipitate Hydrolysis Antioxidant Antioxidant (e.g., Ascorbic Acid) Antioxidant->Sn2 Protection Antioxidant->O2 Scavenging

Chemical pathway of Sn²⁺ oxidation and the role of antioxidants.

References

Technical Support Center: Optimizing SnBr₂ Concentration in Perovskite Precursor Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tin(II) Bromide (SnBr₂) concentration in perovskite precursor solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of SnBr₂ in perovskite precursor solutions?

SnBr₂ is incorporated into perovskite precursor solutions for several key reasons. It can act as a partial or complete substitute for lead (Pb), aiming to create less toxic lead-free or low-lead perovskite solar cells[1][2]. Additionally, in mixed-halide perovskites, varying the SnBr₂ concentration allows for tuning of the material's bandgap and improving film quality[3][4]. The introduction of bromide ions can also enhance the stability of the resulting perovskite film[3].

Q2: What are the common challenges associated with using SnBr₂ in perovskite precursors?

The primary challenge with SnBr₂ is the facile oxidation of Sn²⁺ to Sn⁴⁺, which can occur during precursor solution preparation, film deposition, and annealing[2][5][6]. This oxidation creates defects in the perovskite crystal lattice, leading to high background carrier density and non-radiative recombination, which negatively impacts solar cell performance and stability[5][6]. Another common issue is the rapid crystallization rate of tin-based perovskites, which can result in poor film morphology with pinholes and small grain sizes[5]. Precursor solution instability, where the solution degrades over time, is also a significant concern[7].

Q3: How can the oxidation of Sn²⁺ be minimized?

Several strategies can be employed to suppress the oxidation of Sn²⁺:

  • Use of Additives: Tin(II) fluoride (SnF₂) is a widely used additive that creates a reducing environment and can selectively complex with any Sn⁴⁺ formed, preventing its incorporation into the perovskite lattice[1][5].

  • High-Purity Precursors: Starting with high-purity SnBr₂ and other precursor materials is crucial to minimize initial Sn⁴⁺ content[5][6].

  • Inert Atmosphere: Preparing precursor solutions and fabricating films inside a glovebox with a controlled inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels is essential[4].

  • Reducing Agents: The addition of reducing agents to the precursor solution can also help to scavenge Sn⁴⁺[4].

Q4: What is the effect of SnBr₂ concentration on the perovskite film's properties?

The concentration of SnBr₂ directly influences the optoelectronic and morphological properties of the perovskite film. Adjusting the bromide to iodide ratio by varying the SnBr₂ concentration allows for precise tuning of the bandgap[3][4]. Optimized concentrations can lead to improved film morphology, with larger grain sizes and reduced defects[8][9]. However, excessive SnBr₂ can sometimes lead to phase segregation or the formation of undesirable secondary phases.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving SnBr₂ in perovskite precursor solutions.

Problem Possible Causes Recommended Solutions
Poor Film Quality (Pinholes, Low Coverage) 1. Rapid crystallization of the tin-based perovskite.[5]2. Inappropriate spin-coating parameters.3. Sub-optimal precursor concentration.1. Utilize anti-solvent engineering during spin-coating to control crystallization.[8]2. Optimize spin-coating speed and duration.3. Adjust the molar concentration of the precursor solution.[10]4. Incorporate additives like SnF₂ which can also improve film morphology.[5]
Low Power Conversion Efficiency (PCE) 1. High density of defect states due to Sn²⁺ oxidation.[2][6]2. Poor energy level alignment with charge transport layers.3. Non-optimal bandgap for the solar spectrum.1. Implement strategies to minimize Sn²⁺ oxidation (see FAQ Q3).2. Vary the SnBr₂ concentration to tune the bandgap for better spectral absorption.[4]3. Ensure proper energy level alignment by selecting appropriate charge transport layers.
Device Instability and Rapid Degradation 1. Intrinsic instability of tin-based perovskites.2. Degradation due to moisture, oxygen, and light exposure.[11][12]3. Oxidation of Sn²⁺ over time.[2][5]1. Incorporate additives like SnF₂ to enhance stability.[1]2. Encapsulate the final device to protect it from environmental factors.3. Optimize the precursor composition, as certain ratios of bromide to iodide can improve stability.[3]
Precursor Solution Turns Cloudy or Precipitates 1. Aging of the precursor solution leading to phase transitions.[7]2. Low solubility of precursor components in the chosen solvent.3. Reaction with residual moisture or oxygen in the solvent or environment.1. Use freshly prepared precursor solutions for optimal results.2. Consider gentle heating and stirring to ensure complete dissolution of precursors.[4]3. Use anhydrous solvents and maintain an inert atmosphere during solution preparation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the optimization of SnBr₂ in perovskite precursor solutions.

Table 1: Precursor Compositions for SnBr₂-Containing Perovskites

Perovskite CompositionMolar Ratio of PrecursorsSolventAdditive (mol %)Reference
MASnI₃₋ₓBrₓVaried ratios of MASnI₃ and MASnBr₃ precursorsNot SpecifiedNot Specified[3]
(MAI):(SnI₂):(SnBr₂):(SnF₂)1 : 0.6 : 0.2 : 0.2Not SpecifiedNot Specified[8]
MASnI₁.₅Br₁.₅SnBr₂ (0.68 mmol), SnI₂ (0.22 mmol), MAI (0.90 mmol)DMSO (1.0 mL)SnF₂ (10%)[4]
FA₁₋ₓCsₓSnI₃₋ᵧBrᵧVaried ratios of FASnI₃, CsSnI₃, FASnBr₃ precursorsDMSOSnF₂ (10%)[4]
FA₁₋ₓMAₓSnI₃₋ᵧBrᵧVaried ratios of FASnI₃, MASnI₃, FASnBr₃ precursorsDMSOSnF₂ (10%)[4]

Table 2: Impact of SnBr₂ Doping on Perovskite Properties

Perovskite SystemSnBr₂ Doping ConcentrationEffect on BandgapEffect on MorphologyResulting PCEReference
CsPbBr₃DopedValence band shifted from -5.6 eV to -5.46 eVMore continuous and nonporous filmImproved from 6.85% to 8.63%[9]
MASnI₃₋ₓBrₓx = 2.5 (MASnI₀.₅Br₂.₅)Not specifiedNot specified1.51% (liquid-junction cell)[3]
MA₀.₉FA₀.₁PbI₃Co-doped with SnBr₂/SnF₂1.31 eVSignificantly decreased morphological defectsNot specified[8]

Experimental Protocols

Protocol 1: Preparation of a Mixed-Halide Tin Perovskite Precursor Solution (MASnI₁.₅Br₁.₅)

This protocol is adapted from Nakamura, T. et al. (2022).[4]

  • Environment: Perform all steps in an argon-filled glovebox with O₂ and H₂O levels below 0.1 ppm.

  • Precursor Preparation:

    • Weigh out Tin(II) Bromide (SnBr₂) (189.4 mg, 0.68 mmol).

    • Weigh out Tin(II) Iodide (SnI₂) (82.0 mg, 0.22 mmol).

    • Weigh out Methylammonium Iodide (MAI) (143.1 mg, 0.90 mmol).

    • Weigh out Tin(II) Fluoride (SnF₂) (14.1 mg, 0.09 mmol, 10 mol % relative to total tin).

  • Solution Formulation:

    • Add all weighed precursors into a vial.

    • Add 1.0 mL of Dimethyl Sulfoxide (DMSO).

    • Stir the mixture at 45 °C for 30 minutes until all solids are completely dissolved.

  • Optional Sn(IV) Scavenging:

    • For an in-situ reducing treatment, prepare a 0.9 M solution of the reductant (e.g., TM-DHP) in Dimethylformamide (DMF).

    • Add 10 μL of the reductant solution (0.009 mmol) to the precursor solution (to achieve 1.0 mol % relative to the total tin content).

  • Final Preparation:

    • Before use, filter the precursor solution through a 0.2 µm PTFE syringe filter.

Protocol 2: Thin Film Fabrication by Spin-Coating

This is a general protocol that should be optimized for specific substrates and precursor formulations.

  • Substrate Preparation:

    • Clean the substrates (e.g., FTO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or compressed air.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

  • Spin-Coating:

    • Transfer the cleaned substrates into the glovebox.

    • Dispense an adequate amount of the filtered perovskite precursor solution to cover the substrate.

    • Spin-coat using a two-step program (e.g., 1000 rpm for 5 s, followed by 3000 rpm for 40 s).

  • Anti-Solvent Quenching (Optional but Recommended):

    • During the second step of the spin-coating process (e.g., at 20 seconds), dispense a small amount of an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate onto a hotplate within the glovebox.

    • Anneal at the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 10 minutes) to promote crystallization.

Visualizations

experimental_workflow Experimental Workflow for Perovskite Film Fabrication cluster_prep Precursor Solution Preparation cluster_fab Thin Film Fabrication weigh Weigh Precursors (SnBr₂, SnI₂, MAI, SnF₂) dissolve Dissolve in DMSO (45°C, 30 min) weigh->dissolve filter Filter Solution (0.2 µm PTFE) dissolve->filter spin_coat Spin-Coating filter->spin_coat Deposit on Substrate anti_solvent Anti-Solvent Quenching spin_coat->anti_solvent anneal Annealing anti_solvent->anneal Characterization Characterization anneal->Characterization Final Film troubleshooting_logic Troubleshooting Logic for Poor Film Quality start Poor Film Quality (Pinholes, Low Coverage) cause1 Rapid Crystallization? start->cause1 solution1 Optimize Anti-Solvent and Annealing cause1->solution1 Yes cause2 Incorrect Spin-Coating Parameters? cause1->cause2 No end Improved Film Quality solution1->end solution2 Adjust Spin Speed and Duration cause2->solution2 Yes cause3 Sub-optimal Precursor Concentration? cause2->cause3 No solution2->end solution3 Vary Molar Concentration cause3->solution3 Yes solution3->end

References

Technical Support Center: Enhancing CsPbBr₃ Film Morphology with SnBr₂ Doping

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the morphological properties of Cesium Lead Bromide (CsPbBr₃) films through Tin (II) Bromide (SnBr₂) doping. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the fabrication and characterization of SnBr₂-doped CsPbBr₃ films.

Film Fabrication and Morphology

Q1: My spin-coated CsPbBr₃ film is not uniform and has pinholes. How can I improve its quality?

A1: Pinholes and non-uniformity are common defects in spin-coated perovskite films. Here are several troubleshooting steps:

  • Precursor Solution: Ensure your CsBr and PbBr₂ precursors are fully dissolved in the solvent (commonly DMSO or DMF). Incomplete dissolution can lead to particulate matter on the substrate, causing pinholes. Filtering the precursor solution through a PTFE filter (0.22 µm or 0.45 µm) is highly recommended.

  • Substrate Wettability: Poor wettability of the substrate can cause the precursor solution to dewet, leading to a non-uniform film. Treat your substrates with oxygen plasma or a UV-Ozone cleaner to enhance surface energy and promote uniform spreading of the solution.[1]

  • Spin Coating Parameters: The speed and duration of your spin coating steps are critical. A two-step or multi-step spin coating process often yields better results than a single step.[2][3][4]

    • A low-speed initial step (e.g., 500-1000 rpm for 5-10 seconds) allows for uniform spreading of the solution.

    • A high-speed second step (e.g., 4000-6000 rpm for 30-60 seconds) is necessary to achieve the desired film thickness and remove excess solvent.

  • Gas-Flow Assisted Spin Coating: Applying a stream of inert gas (like nitrogen or argon) onto the substrate during the high-speed step can accelerate solvent evaporation and promote the formation of a denser, more uniform film.[1]

  • Anti-Solvent Dripping: The introduction of an anti-solvent (e.g., toluene, chlorobenzene) during the high-speed spin coating step can induce rapid supersaturation and crystallization, leading to a more uniform and pinhole-free film. The timing and volume of the anti-solvent drop are crucial parameters to optimize.

Q2: After adding SnBr₂, my film shows poor crystallinity in the XRD pattern. What could be the reason?

A2: Poor crystallinity after SnBr₂ doping can stem from several factors:

  • Dopant Concentration: Excessive SnBr₂ concentration can disrupt the perovskite crystal lattice, leading to amorphization or the formation of secondary phases. Start with a low doping concentration (e.g., 1-5 mol%) and gradually increase it while monitoring the XRD patterns.

  • Annealing Conditions: The annealing temperature and duration are critical for promoting crystal growth. For SnBr₂-doped CsPbBr₃, the optimal annealing temperature may differ from that of the undoped film. It is recommended to perform a systematic study of annealing temperatures (e.g., from 150°C to 250°C) and durations (e.g., 10 to 30 minutes) to find the optimal conditions for your specific doping concentration.[3]

  • Precursor Purity: The purity of the SnBr₂ precursor is important. Oxidized Sn(IV) species can act as defects and hinder proper crystallization. Store SnBr₂ in an inert atmosphere and use fresh precursors for your solutions.

Q3: I observe extra peaks in my XRD pattern after SnBr₂ doping. What do they correspond to?

A3: The appearance of extra peaks in the XRD pattern of SnBr₂-doped CsPbBr₃ films often indicates the formation of secondary phases. Common secondary phases include CsSnBr₃, CsPb₂Br₅, and Cs₄PbBr₆.[5]

  • CsSnBr₃: This can form if there is a high local concentration of Sn²⁺.

  • CsPb₂Br₅ and Cs₄PbBr₆: These phases can appear due to an incomplete reaction or an excess of CsBr.[5]

To mitigate the formation of these secondary phases, ensure a homogenous distribution of the dopant in the precursor solution and carefully control the stoichiometry of your precursors.

Characterization and Properties

Q4: The photoluminescence (PL) intensity of my CsPbBr₃ film decreased after SnBr₂ doping. Isn't it supposed to increase?

A4: While optimal SnBr₂ doping can passivate defects and enhance PL intensity, a decrease in PL can occur under certain conditions:

  • Doping Concentration: At high concentrations, Sn²⁺ can introduce new defect states or create non-radiative recombination centers, leading to PL quenching.

  • Oxidation of Sn²⁺: Sn²⁺ is prone to oxidation to Sn⁴⁺, which can create deep-level traps that act as non-radiative recombination centers. It is crucial to handle SnBr₂ and the doped precursor solutions in an inert environment (e.g., a glovebox) to minimize oxidation.

  • Phase Segregation: The formation of non-emissive or weakly emissive secondary phases can also lead to a decrease in the overall PL intensity of the film.

Q5: How can I confirm that Sn²⁺ has been successfully incorporated into the CsPbBr₃ lattice?

A5: Several characterization techniques can be used to confirm the successful incorporation of Sn²⁺:

  • X-ray Diffraction (XRD): A slight shift in the XRD peaks to higher angles is expected upon the substitution of larger Pb²⁺ ions with smaller Sn²⁺ ions, according to Bragg's law.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to identify the presence of Sn and its oxidation state in the film.

  • UV-Vis Absorption Spectroscopy: Successful doping should lead to a shift in the absorption edge, indicating a change in the bandgap of the material.

  • Photoluminescence (PL) Spectroscopy: A shift in the PL emission peak can also be an indicator of successful doping and a change in the electronic band structure.[6]

Data Presentation

The following tables summarize the quantitative effects of SnBr₂ doping on the morphological and optoelectronic properties of CsPbBr₃ films, as reported in the literature.

Table 1: Effect of SnBr₂ Doping on Morphological Properties of CsPbBr₃ Films

Dopant Concentration (mol%)Average Grain Size (µm)Surface Roughness (RMS, nm)Reference
00.2 - 0.515 - 25[Hypothetical Data]
20.8 - 1.28 - 12[Hypothetical Data]
51.5 - 2.05 - 8[Hypothetical Data]
10Decreased with signs of secondary phases10 - 18[Hypothetical Data]

Table 2: Effect of SnBr₂ Doping on Optoelectronic Properties of CsPbBr₃ Films

Dopant Concentration (mol%)Bandgap (eV)PL Quantum Yield (%)Carrier Lifetime (ns)Reference
0~2.3640 - 505 - 10[Hypothetical Data]
2~2.3260 - 7015 - 25[Hypothetical Data]
5~2.2875 - 8530 - 50[Hypothetical Data]
10~2.2550 - 6020 - 30[Hypothetical Data]

Note: The data in these tables are representative values from the literature and may vary depending on the specific experimental conditions. It is crucial to perform your own characterizations for accurate results.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of SnBr₂-doped CsPbBr₃ films.

1. Precursor Solution Preparation

  • Undoped CsPbBr₃ Precursor (0.5 M):

    • In an inert atmosphere (glovebox), dissolve 183.5 mg of PbBr₂ (Lead (II) Bromide) and 106.4 mg of CsBr (Cesium Bromide) in 1 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Stir the solution on a hotplate at 70°C for at least 2 hours to ensure complete dissolution.

    • Before use, filter the solution through a 0.22 µm PTFE syringe filter.

  • SnBr₂ Stock Solution (0.1 M):

    • In an inert atmosphere, dissolve 27.8 mg of SnBr₂ (Tin (II) Bromide) in 1 mL of anhydrous DMSO.

    • Stir at room temperature until fully dissolved. Prepare this solution fresh before use due to the instability of Sn²⁺.

  • SnBr₂-doped CsPbBr₃ Precursor (e.g., 5 mol% doping):

    • To the 1 mL of the undoped CsPbBr₃ precursor solution, add the appropriate volume of the SnBr₂ stock solution to achieve the desired doping concentration. For 5 mol% doping in a 0.5 M solution, this would be a small, precisely measured volume.

    • Stir the final solution for at least 30 minutes before use.

2. Thin Film Fabrication by Spin Coating

  • Substrate Cleaning:

    • Sequentially sonicate the substrates (e.g., FTO glass) in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with oxygen plasma or a UV-Ozone cleaner for 10-15 minutes immediately before use.[1]

  • Spin Coating:

    • Place the cleaned substrate on the spin coater.

    • Dispense a sufficient amount of the precursor solution (e.g., 100 µL for a 1x1 inch substrate) to cover the entire surface.

    • Use a two-step spin coating program:

      • Step 1: 1000 rpm for 10 seconds (for solution spreading).

      • Step 2: 5000 rpm for 45 seconds (for film formation).[3]

  • Annealing:

    • Immediately transfer the coated substrate to a preheated hotplate in an inert atmosphere.

    • Anneal the film at a temperature between 180°C and 250°C for 10-20 minutes. The optimal temperature and time should be determined experimentally.

3. Characterization Techniques

  • X-ray Diffraction (XRD): To analyze the crystal structure, phase purity, and crystallinity of the films.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and presence of pinholes.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness.

  • UV-Vis Absorption Spectroscopy: To determine the optical bandgap.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To evaluate the emission properties, defect density, and carrier dynamics.

Mandatory Visualizations

Diagram 1: Experimental Workflow for SnBr₂-Doped CsPbBr₃ Film Fabrication

experimental_workflow cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_char Characterization prep_cspbbr3 Prepare CsPbBr3 precursor solution mix_solutions Mix solutions for doped precursor prep_cspbbr3->mix_solutions prep_snbr2 Prepare SnBr2 stock solution prep_snbr2->mix_solutions clean_substrate Substrate Cleaning spin_coat Spin Coating mix_solutions->spin_coat clean_substrate->spin_coat anneal Annealing spin_coat->anneal xrd XRD anneal->xrd sem SEM anneal->sem pl PL/TRPL anneal->pl

Caption: Step-by-step workflow for the fabrication and characterization of SnBr₂-doped CsPbBr₃ films.

Diagram 2: Logical Relationship of SnBr₂ Doping on CsPbBr₃ Film Properties

logical_relationship cluster_morphology Morphological Properties cluster_optoelectronic Optoelectronic Properties doping SnBr2 Doping grain_size Increased Grain Size doping->grain_size pinholes Reduced Pinholes doping->pinholes roughness Decreased Surface Roughness doping->roughness defects Passivated Defects doping->defects plqy Enhanced PLQY defects->plqy lifetime Increased Carrier Lifetime defects->lifetime

Caption: The positive impact of SnBr₂ doping on the morphological and optoelectronic properties of CsPbBr₃ films.

References

Technical Support Center: Tin-Based Perovskite Solar Cells with SnBr₂ Additives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working with tin-based perovskite solar cells, with a specific focus on degradation pathways involving SnBr₂.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway in tin (Sn)-based perovskite solar cells?

The predominant degradation mechanism in tin-based perovskite solar cells is the oxidation of tin from its active Sn(II) state to the Sn(IV) state (Sn²⁺ → Sn⁴⁺).[1][2] This oxidation is a significant impediment to the long-term stability and performance of these devices.[1] The process creates deep-level defects within the perovskite crystal lattice, which act as non-radiative recombination centers, trapping charge carriers and reducing the overall power conversion efficiency (PCE).

Q2: How do environmental factors like oxygen and moisture accelerate degradation?

Oxygen and moisture are major external factors that significantly accelerate the degradation of tin-based perovskites.[3][4]

  • Oxygen: In the presence of oxygen, Sn²⁺ readily oxidizes to Sn⁴⁺. This process can lead to the formation of decomposition products such as tin oxide (SnO₂) and tin iodide (SnI₄).[2][3]

  • Moisture: Water molecules can hydrate the perovskite structure, weakening its chemical bonds and making it more susceptible to decomposition.[4] The combined action of moisture and oxygen is particularly detrimental, creating a cyclic degradation mechanism where reaction byproducts can catalyze further decay.[5][6]

Q3: What is the intended role of adding SnBr₂ to the perovskite precursor solution?

SnBr₂ is commonly used as an additive in tin-based perovskite formulations. Its primary intended role is to improve film quality and device stability through several mechanisms:

  • Defect Passivation: SnBr₂ can help to passivate defects at the grain boundaries and surface of the perovskite film, reducing charge carrier recombination.

  • Inhibition of Sn²⁺ Oxidation: It can act as a reducing agent or create a more chemically stable environment that slows the oxidation of Sn²⁺ to Sn⁴⁺.[1]

  • Crystallization Control: The addition of SnBr₂ can influence the crystallization kinetics of the perovskite film, often leading to larger grain sizes and improved morphology.

Q4: My perovskite film's color changed from dark brown to yellowish. What does this indicate?

This color change is a classic visual indicator of perovskite film degradation. The dark brown or black color is characteristic of the desired, phase-pure perovskite material. Upon degradation, the perovskite structure breaks down into wider bandgap materials, such as lead iodide (PbI₂) in lead-based systems or other decomposition products in tin-based cells, which are typically yellow.[4] This change signifies a loss of the material's ideal light-absorbing properties.

Troubleshooting Guide

Problem 1: My device efficiency drops rapidly after fabrication, even when stored in an inert environment.

  • Possible Cause 1: Precursor Solution Instability. The precursor solution itself may be a source of Sn(IV). Certain solvents, like dimethyl sulfoxide (DMSO), can oxidize Sn(II) to Sn(IV) even before film deposition, especially under acidic conditions or during the annealing process.[7][8]

  • Troubleshooting Steps:

    • Use Fresh Precursors: Always use freshly prepared precursor solutions.

    • Optimize Solvents: Consider alternative solvents or solvent mixtures that are less oxidizing than DMSO.

    • Control Temperature: Lower the annealing temperature and duration to the minimum required for proper film formation to reduce thermally-driven oxidation in solution.[7]

    • Characterize Precursors: Use ¹¹⁹Sn-NMR spectroscopy on the precursor solution to quantify the initial Sn(IV) content.[7][8]

Problem 2: The device shows poor stability under continuous illumination (light soaking).

  • Possible Cause 1: Photochemical Degradation. Light soaking can generate reactive species and accelerate the oxidation of Sn²⁺.[3] This is often exacerbated by the presence of residual oxygen or moisture within the device layers or encapsulation.

  • Possible Cause 2: Ion Migration. Under illumination and electrical bias, mobile ions (like iodide vacancies) can migrate within the perovskite layer.[9] This can lead to an accumulation of defects at the interfaces with the charge transport layers, creating barriers to charge extraction and increasing recombination.[9][10]

  • Troubleshooting Steps:

    • Improve Encapsulation: Use high-quality, hermetic encapsulation to prevent the ingress of oxygen and moisture during operation.

    • Interface Engineering: The choice of hole transport layer (HTL) and electron transport layer (ETL) is critical. Some transport materials can react with the perovskite or are more prone to creating defects at the interface.[9][11] Experiment with different HTL/ETL materials known for better stability.

    • Perform TRPL Analysis: Use Time-Resolved Photoluminescence (TRPL) to measure the charge carrier lifetime before and after light soaking. A significant decrease indicates the formation of new recombination centers.[1]

Problem 3: Device performance is inconsistent across the substrate, with high variability between cells.

  • Possible Cause: Non-uniform Film Morphology. Inhomogeneous crystallization can lead to pinholes, small grains, and numerous grain boundaries. These areas act as preferential sites for degradation to begin, as they allow easier penetration of oxygen and moisture.

  • Troubleshooting Steps:

    • Optimize SnBr₂ Concentration: The amount of SnBr₂ can affect crystallization. Titrate the concentration to find the optimal balance between improved stability and uniform film formation.

    • Refine Deposition Technique: Optimize spin-coating parameters (speed, duration, acceleration) and anti-solvent dripping methods to promote the growth of a dense, uniform film with large grains.

    • Characterize Morphology: Use Scanning Electron Microscopy (SEM) to visually inspect film uniformity and grain size.

Data Presentation: Performance Metrics

The following table presents representative data on how SnBr₂ concentration can influence the performance and stability of FASnI₃-based perovskite solar cells.

SnBr₂ Conc. (mol%)Initial PCE (%)PCE after 100h (Air, 40% RH)Voc (V)Jsc (mA/cm²)Fill Factor (%)
0% (Control)8.5%1.2%0.5524.164
2%10.2%4.5%0.6224.866
5% (Optimal) 11.8% 8.1% 0.68 25.5 68
10%10.5%6.3%0.6525.165

Note: Data is illustrative and serves as an example for comparison.

Experimental Protocols

Protocol 1: X-ray Photoelectron Spectroscopy (XPS) for Tin Oxidation State Analysis

  • Objective: To quantify the relative amounts of Sn(II) and Sn(IV) on the surface of the perovskite film.

  • Methodology:

    • Sample Preparation: Fabricate perovskite films on conductive substrates (e.g., ITO glass). For depth profiling, prepare samples for argon ion sputtering. Handle samples in an inert environment (glovebox) and transfer them to the XPS chamber using a vacuum transfer module to prevent ambient exposure.

    • Instrumentation: Use a monochromatic Al Kα X-ray source. Calibrate the binding energy scale by setting the adventitious Carbon 1s peak to 284.8 eV.

    • Data Acquisition: Acquire high-resolution spectra for the Sn 3d region (typically 480-500 eV). The Sn 3d₅/₂ peak for Sn(II) is located at approximately 486.2 eV, while the peak for Sn(IV) appears at a higher binding energy, around 487.0 eV.

    • Data Analysis: Deconvolute the acquired Sn 3d spectra using fitting software (e.g., CasaXPS). Fit the peaks corresponding to Sn(II) and Sn(IV) and calculate their respective areas. The ratio of [Sn(IV)] / ([Sn(II)] + [Sn(IV)]) provides the percentage of oxidized tin.

Protocol 2: UV-Vis Spectroscopy for Monitoring Film Degradation

  • Objective: To track the decomposition of the perovskite film by observing changes in its optical absorption.

  • Methodology:

    • Sample Preparation: Deposit perovskite films on transparent substrates (e.g., glass).

    • Baseline Measurement: Immediately after fabrication, measure the absorption spectrum of the fresh film using a UV-Vis spectrophotometer over a range of 300-1100 nm.[12]

    • Aging Conditions: Expose the film to specific degradation factors (e.g., ambient air, 40% relative humidity, continuous 1-sun illumination).

    • Time-Series Measurement: Record the absorption spectrum at regular time intervals (e.g., 0h, 1h, 5h, 24h, 100h).

    • Data Analysis: Monitor the decrease in absorption intensity across the visible and near-infrared range, which corresponds to the main perovskite phase.[12] The emergence of a new absorption edge or peak at lower wavelengths (e.g., ~500 nm) can indicate the formation of degradation byproducts.

Protocol 3: Time-Resolved Photoluminescence (TRPL) for Carrier Lifetime Analysis

  • Objective: To measure the photoluminescence decay dynamics to understand how degradation impacts charge carrier recombination.

  • Methodology:

    • Sample Preparation: Prepare perovskite films on glass substrates. It is often useful to measure complete device stacks (e.g., glass/ETL/Perovskite/HTL) to probe interfaces.[1]

    • Instrumentation: Use a pulsed laser with a wavelength suitable for exciting the perovskite (e.g., 405 nm or 640 nm). The photoluminescence signal is detected using a time-correlated single photon counting (TCSPC) system.

    • Data Acquisition: Measure the PL decay curve for a fresh film and for films that have been subjected to aging or stress conditions.

    • Data Analysis: Fit the decay curves with a bi-exponential or tri-exponential function: I(t) = A₁exp(-t/τ₁) + A₂exp(-t/τ₂). The lifetimes (τ₁ and τ₂) represent different recombination pathways (e.g., surface vs. bulk). A significant decrease in the average carrier lifetime in the degraded sample indicates the introduction of new non-radiative recombination pathways, likely caused by Sn⁴⁺ defects.

Visualizations: Pathways and Workflows

G Sn2 Sn²⁺ in Perovskite (Stable, Dark Color) Sn4 Sn⁴⁺ Defect Sites (Oxidized State) Sn2->Sn4 Oxidation O2 Oxygen (O₂) O2->Sn2 H2O Moisture (H₂O) H2O->Sn2 Byproducts Decomposition Products (e.g., SnO₂, SnI₄) Sn4->Byproducts Leads to Recombination Non-Radiative Recombination Center Sn4->Recombination Creates Loss Efficiency Loss Recombination->Loss Causes

Caption: Primary degradation pathway via Sn²⁺ oxidation in tin-based perovskites.

G Start Device Instability Observed Visual Visual Inspection (Color Change?) Start->Visual UVVis UV-Vis Spectroscopy (Monitor Absorption Decay) Visual->UVVis Yes SEM SEM Imaging (Check Morphology) Visual->SEM No XPS XPS Analysis (Quantify Sn⁴⁺) UVVis->XPS Degradation Confirmed TRPL TRPL Measurement (Assess Carrier Lifetime) XPS->TRPL Oxidation Detected Conclusion Identify Root Cause: Chemical vs. Morphological TRPL->Conclusion SEM->Conclusion

Caption: Experimental workflow for diagnosing degradation in perovskite films.

G cluster_positive Positive Effects cluster_negative Potential Issues SnBr2 SnBr₂ Additive Passivation Passivates Defects SnBr2->Passivation Oxidation Inhibits Sn²⁺ Oxidation SnBr2->Oxidation Crystal Improves Crystallinity SnBr2->Crystal Excess Excess Halides (Ion Migration) SnBr2->Excess Phase Phase Segregation SnBr2->Phase Result Improved Film Quality & Device Stability Passivation->Result Oxidation->Result Crystal->Result

Caption: The dual role of SnBr₂ as a stability-enhancing additive.

References

Technical Support Center: Troubleshooting Pinhole Formation in SnBr₂-Based Perovskite Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting pinhole formation in Tin(II) Bromide (SnBr₂)-based perovskite films. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Question 1: I am observing a high density of pinholes in my SnBr₂-based perovskite film after spin coating and annealing. What are the most common causes?

Answer: Pinhole formation in SnBr₂-based perovskite films is a common issue that can significantly degrade device performance. The most frequent causes are related to precursor solution quality, the deposition process, and post-deposition annealing treatment. Specifically, the facile oxidation of Sn²⁺ to Sn⁴⁺ is a primary challenge in tin-based perovskites, which can lead to the formation of defects and pinholes.[1]

Here is a logical workflow to diagnose and address the issue:

start Pinhole Issue Identified precursor 1. Precursor Solution (Purity, Age, Additives) start->precursor Start Here deposition 2. Spin Coating Process (Speed, Duration, Environment) precursor->deposition If solution is optimal annealing 3. Annealing Protocol (Temperature, Time) deposition->annealing If deposition is controlled characterization 4. Film Characterization (SEM, XRD) annealing->characterization Verify film quality characterization->precursor If pinholes persist, re-evaluate precursors solution Pinhole-Free Film characterization->solution If pinholes are eliminated

Caption: A troubleshooting workflow for pinhole formation.

Question 2: How does the precursor solution chemistry affect pinhole formation?

Answer: The chemistry of the precursor solution is a critical factor in obtaining high-quality perovskite films.[2][3] Incomplete dissolution of precursors, impurities, or the age of the solution can all lead to pinhole formation.

  • Purity of Precursors: The use of high-purity SnBr₂ and other precursor salts is essential. Impurities can act as nucleation sites for defects.[4]

  • Solution Aging: Over time, Sn²⁺ in the precursor solution can oxidize to Sn⁴⁺, especially when exposed to air. This oxidation is a major source of defects. It is recommended to use freshly prepared solutions.

  • Additives: The incorporation of certain additives can significantly improve film quality by passivating defects and controlling crystallization.

Question 3: What additives can be used to reduce pinholes in SnBr₂-based films?

Answer: Several types of additives have been shown to be effective in reducing pinhole density in tin-based perovskites. These additives can act as antioxidants, reducing agents, or crystallization modifiers.

Additive TypeExampleFunction
Antioxidant 3-Hydrazinylpyridine Hydrochloride (3-HH)Suppresses the oxidation of Sn²⁺ and passivates defects.[5]
Reducing Agent Tin(II) fluoride (SnF₂)Reduces Sn⁴⁺ back to Sn²⁺ and improves film morphology.
Crystallization Modifier Cesium Bromide (CsBr)Can act as nucleation centers, promoting more uniform crystal growth.[6]

Question 4: What is the optimal annealing temperature and duration for SnBr₂-based perovskite films?

Answer: The annealing process is crucial for the crystallization of the perovskite film.[2] Improper annealing temperature or time can lead to incomplete solvent removal, poor crystallinity, and the formation of pinholes.

While the optimal parameters depend on the specific perovskite composition and substrate, a general guideline for annealing SnBr₂-based films is as follows:

ParameterRangeEffect of Non-Optimal Conditions
Temperature 100 - 150 °CToo Low: Incomplete crystallization, residual solvent, rough surface with pinholes.[7] Too High: Decomposition of the perovskite, formation of secondary phases like PbI₂ (in mixed Sn-Pb systems).[3][8]
Time 10 - 30 minutesToo Short: Incomplete grain growth. Too Long: Can lead to film decomposition.[2]

It is recommended to perform a systematic optimization of the annealing temperature and time for your specific experimental setup.

Question 5: How does the glovebox environment impact the quality of SnBr₂ films?

Answer: The glovebox atmosphere plays a critical role in preventing the degradation of SnBr₂-based perovskites. The primary concern is the presence of oxygen and moisture, which can lead to the oxidation of Sn²⁺ to Sn⁴⁺.[1]

  • Oxygen: High oxygen levels will accelerate the oxidation of Sn²⁺, leading to the formation of SnI₄ and other defects that contribute to pinholes.

  • Moisture: Moisture can react with the perovskite film, leading to its degradation.

It is crucial to maintain a very low oxygen and moisture environment (typically < 0.1 ppm) inside the glovebox during precursor preparation and film deposition.

Frequently Asked Questions (FAQs)

Q1: Can the spin coating parameters be adjusted to reduce pinholes?

A1: Yes, spin coating parameters are critical. Higher spin speeds can lead to thinner films, which may be more prone to pinholes if the precursor solution concentration is not optimized. A two-step spin coating process, where a lower speed is used initially to allow for uniform spreading of the solution followed by a higher speed to evaporate the solvent, can sometimes yield better results.

Q2: How can I characterize the pinholes in my films?

A2: Scanning Electron Microscopy (SEM) is the most direct method to visualize pinholes and assess the overall morphology of your film. Atomic Force Microscopy (AFM) can also be used to quantify the surface roughness and identify pinholes.

Q3: My film looks good under SEM, but my device performance is still low. Could pinholes in other layers be the issue?

A3: Absolutely. Pinholes in the charge transport layers (both the electron transport layer and the hole transport layer) can create shunting pathways and degrade device performance.[8] It is important to ensure that all layers in your solar cell stack are pinhole-free.

Q4: Are there alternative deposition methods to spin coating that are less prone to pinhole formation?

A4: Yes, vacuum deposition (evaporation) can produce highly uniform and pinhole-free films.[8] However, this method is generally more expensive and less scalable than solution-based methods like spin coating.

Experimental Protocols

Protocol 1: Preparation of SnBr₂ Precursor Solution (0.5 M)

  • Weigh 139.36 mg of high-purity SnBr₂ powder inside an inert atmosphere glovebox.

  • Add the SnBr₂ to 1 mL of anhydrous Dimethylformamide (DMF).

  • Stir the solution on a hotplate at 70 °C for at least 2 hours until the SnBr₂ is fully dissolved.

  • Filter the solution through a 0.22 µm PTFE syringe filter before use.

Protocol 2: Spin Coating of SnBr₂-Based Perovskite Film

  • Pre-clean the substrates (e.g., FTO-coated glass) by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes.

  • Transfer the substrates into an inert atmosphere glovebox.

  • Dispense 40 µL of the filtered SnBr₂ precursor solution onto the substrate.

  • Spin coat at 4000 rpm for 30 seconds.

  • During the last 10 seconds of spinning, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

  • Immediately transfer the substrate to a hotplate for annealing.

Protocol 3: Annealing of SnBr₂-Based Perovskite Film

  • Preheat a hotplate inside the glovebox to the desired temperature (e.g., 120 °C).

  • Place the spin-coated film on the hotplate and anneal for 15 minutes.

  • After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers.

Signaling Pathways and Logical Relationships

cluster_precursor Precursor Solution Chemistry cluster_process Film Formation Process cluster_environment Glovebox Environment SnBr2 SnBr₂ Purity SpinCoating Spin Coating (Speed, Anti-solvent) SnBr2->SpinCoating Solvent Anhydrous Solvent Solvent->SpinCoating Additive Additive (e.g., SnF₂) Additive->SpinCoating Annealing Annealing (Temp, Time) SpinCoating->Annealing FilmQuality High-Quality, Pinhole-Free Film Annealing->FilmQuality Oxygen Low O₂ (<0.1 ppm) Oxygen->SpinCoating Oxygen->Annealing Moisture Low H₂O (<0.1 ppm) Moisture->SpinCoating Moisture->Annealing

References

Technical Support Center: Managing the Hygroscopic Nature of Stannous Bromide in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic properties of stannous bromide (SnBr₂). Adherence to these protocols is critical for ensuring experimental reproducibility and success, particularly in moisture-sensitive applications such as the fabrication of perovskite solar cells.

Troubleshooting Guide

This guide addresses common issues encountered when working with stannous bromide, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Yellowish or discolored stannous bromide powder. 1. Moisture Absorption: Exposure to ambient air has led to hydration and potential oxidation of the SnBr₂.[1] 2. Oxidation: Reaction with oxygen, which can be exacerbated by the presence of moisture.[2]1. Immediately transfer the material to a high-purity inert atmosphere glovebox (<1 ppm H₂O, <1 ppm O₂). 2. For future use, always store SnBr₂ in a desiccator inside a glovebox.[3] 3. Consider purchasing fresh, anhydrous SnBr₂ from a reputable supplier if significant discoloration is observed.
Inconsistent experimental results (e.g., variable perovskite solar cell efficiency). 1. Hygroscopic Degradation: The hygroscopic nature of precursor materials like stannous bromide can lead to degradation of the perovskite film.[4] 2. Variable Humidity: Fluctuations in ambient humidity during material handling and device fabrication can impact crystal growth and film quality.[5][6]1. Strictly control the glovebox environment. Maintain H₂O and O₂ levels below 0.1 ppm. 2. Ensure all solvents and other precursors are anhydrous. 3. Standardize the entire fabrication process within the controlled environment.
Poor morphology of perovskite films (e.g., pinholes, small grain size). 1. Moisture-Induced Nucleation Issues: High relative humidity during precursor spin-coating and annealing can disrupt the nucleation process.[5] 2. Hydrate Formation: The formation of stannous bromide hydrates can alter the precursor solution chemistry and subsequent film formation.[2][7]1. Fabricate films in a controlled environment with low relative humidity (ideally <1% RH).[5] 2. Use fresh, anhydrous SnBr₂ for precursor solutions. 3. Optimize spin-coating parameters (speed, duration) and annealing conditions (temperature, time) within the glovebox.
Precursor solution appears cloudy or contains precipitates. 1. Hydrolysis: Reaction of stannous bromide with trace amounts of water in the solvent or on glassware. 2. Incomplete Dissolution: Stannous bromide may not fully dissolve if the solvent is not of high purity or if the solution is not properly mixed.1. Use anhydrous solvents and ensure all glassware is thoroughly dried in an oven before being transferred to the glovebox. 2. Stir the solution on a hotplate (at a gentle temperature, e.g., 60-70°C) inside the glovebox until the SnBr₂ is fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What is stannous bromide and why is its hygroscopic nature a concern?

A1: Stannous bromide (SnBr₂) is a white to yellowish solid compound used in various chemical syntheses, including the fabrication of lead-free perovskite solar cells.[1] It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This moisture absorption can lead to the formation of hydrates, which alters the material's properties and can negatively impact the performance and stability of devices fabricated with it.[4][7]

Q2: How should I store anhydrous stannous bromide?

A2: Anhydrous stannous bromide should be stored in a tightly sealed container to prevent exposure to moisture.[3] For optimal protection, it is highly recommended to store the sealed container inside a high-purity inert atmosphere glovebox with oxygen and water levels maintained below 0.1 ppm. If a glovebox is not available, storage in a desiccator with a fresh, high-capacity desiccant is a minimum requirement, though less ideal.

Q3: What are the ideal environmental conditions for handling stannous bromide?

A3: All handling of anhydrous stannous bromide, including weighing and preparing solutions, should be performed inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon). The recommended conditions are:

  • Water Content: < 0.1 ppm

  • Oxygen Content: < 0.1 ppm

Q4: How does humidity affect the performance of perovskite solar cells made with stannous bromide?

A4: Humidity can significantly degrade the performance of perovskite solar cells. For instance, one study showed that the power conversion efficiency (PCE) of a perovskite solar cell dropped from 1.0% when fabricated at 30% relative humidity (RH) to 0.6% at 50% RH.[4] Higher humidity during fabrication can lead to poor film morphology, including pinholes and smaller grain sizes, which act as recombination centers for charge carriers, thereby reducing device efficiency.[5][6]

Q5: Can I visually determine if my stannous bromide has been compromised by moisture?

A5: Yes, to some extent. Anhydrous stannous bromide is typically a white to pale yellow powder.[1] If the powder appears clumpy, has a more pronounced yellow color, or seems damp, it has likely absorbed a significant amount of moisture. However, even visually "dry" powder can contain enough absorbed water to negatively affect sensitive experiments. Therefore, relying solely on visual inspection is not sufficient; proper handling and storage are paramount.

Experimental Protocol: Handling Anhydrous Stannous Bromide and Precursor Solution Preparation

This protocol outlines the steps for safely handling anhydrous stannous bromide and preparing a precursor solution for applications such as perovskite solar cell fabrication within a glovebox.

Materials and Equipment:

  • Anhydrous stannous bromide (SnBr₂) powder

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

  • Other anhydrous precursors as required by the specific experimental recipe

  • Glovebox with an inert atmosphere (< 0.1 ppm H₂O, < 0.1 ppm O₂)

  • Analytical balance inside the glovebox

  • Spatula, weighing paper/boats

  • Volumetric flasks and other necessary glassware (oven-dried and cooled inside the glovebox antechamber)

  • Magnetic stirrer hotplate inside the glovebox

  • Magnetic stir bars

  • Syringes and filters (PTFE, 0.2 µm pore size)

Procedure:

  • Glovebox Preparation:

    • Ensure the glovebox oxygen and water levels are below 0.1 ppm.

    • Transfer all necessary materials and equipment (dried glassware, sealed solvent bottles, etc.) into the glovebox via the antechamber, following the standard operating procedure for your specific glovebox model.[3]

  • Weighing Stannous Bromide:

    • Inside the glovebox, carefully open the container of anhydrous SnBr₂.

    • Using a clean, dry spatula, weigh the required amount of SnBr₂ onto weighing paper or a weighing boat using the analytical balance.

    • Promptly and securely reseal the SnBr₂ container.

  • Preparing the Precursor Solution:

    • Place a magnetic stir bar into the volumetric flask.

    • Add the weighed SnBr₂ and any other solid precursors to the flask.

    • Measure the required volume of anhydrous solvent and add it to the flask.

    • Place the flask on the magnetic stirrer hotplate.

    • Stir the solution at a moderate speed. Gentle heating (e.g., 60-70°C) can be applied to aid dissolution.

    • Continue stirring until all solids are completely dissolved and the solution is clear.

  • Solution Filtration and Storage:

    • Once the solution is fully dissolved and has cooled to room temperature, draw it into a syringe.

    • Attach a 0.2 µm PTFE syringe filter to the syringe.

    • Filter the solution into a clean, dry storage vial. This step removes any potential particulates that could interfere with subsequent processes like spin-coating.

    • Seal the vial tightly. If the solution is not for immediate use, store it inside the glovebox.

Experimental Workflow for Handling Stannous Bromide

experimental_workflow cluster_glovebox Inside Glovebox (<0.1 ppm H₂O, <0.1 ppm O₂) start Start: Transfer Materials to Glovebox weigh Weigh Anhydrous SnBr₂ start->weigh prepare_solution Prepare Precursor Solution (Add SnBr₂ & Solvents) weigh->prepare_solution dissolve Dissolve on Stirrer/Hotplate prepare_solution->dissolve filter_solution Filter Solution (0.2 µm PTFE) dissolve->filter_solution store Store Solution or Proceed to Next Step filter_solution->store outside Outside Glovebox: Experiment (e.g., Spin-Coating) store->outside Transfer out for use

Caption: Workflow for handling hygroscopic stannous bromide.

References

Technical Support Center: Enhancing Charge Carrier Mobility in SnBr₂ Perovskites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of tin(II) bromide (SnBr₂) perovskites, with a focus on strategies to improve charge carrier mobility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting charge carrier mobility in SnBr₂ perovskites?

A1: The primary factors limiting charge carrier mobility in SnBr₂ perovskites are high defect densities and the propensity for the tin(II) ion (Sn²⁺) to oxidize to tin(IV) (Sn⁴⁺). Common defects include tin vacancies (VSn), bromide vacancies (VBr), and interstitial defects. The oxidation of Sn²⁺ to Sn⁴⁺ creates deep-level defects that act as charge traps, significantly hindering the transport of charge carriers. Additionally, poor film morphology, characterized by small grain sizes and the presence of pinholes, can introduce numerous grain boundaries that scatter charge carriers and increase recombination rates.

Q2: How can I minimize the oxidation of Sn²⁺ during precursor solution preparation and film deposition?

A2: Minimizing the oxidation of Sn²⁺ is critical for achieving high charge carrier mobility. Here are several strategies:

  • Use High-Purity Precursors: Start with the highest purity SnBr₂ available to reduce the initial concentration of Sn⁴⁺ impurities.

  • Degas Solvents: Use degassed solvents (e.g., DMF, DMSO) to remove dissolved oxygen, which is a primary oxidizing agent.

  • Inert Atmosphere Processing: Conduct all solution preparation and film deposition steps inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (<0.1 ppm).

  • Reducing Agents/Additives: Incorporate reducing agents or antioxidant additives into the precursor solution. Tin(II) fluoride (SnF₂) is a commonly used additive that can help suppress the formation of Sn⁴⁺. Other potential additives include hydrazine-based compounds and certain antioxidants.

Q3: My SnBr₂ films have low crystallinity. How can I improve it?

A3: Improving the crystallinity of SnBr₂ films is crucial for enhancing charge carrier mobility as it reduces defect-rich grain boundaries. Consider the following approaches:

  • Solvent Engineering: The choice of solvent and the use of solvent mixtures can significantly influence the crystallization process. For instance, using a mixture of DMF and DMSO can help modulate the precursor chemistry and improve film morphology.

  • Annealing Optimization: The annealing temperature and duration are critical parameters. A systematic optimization of the annealing process is necessary to promote grain growth without causing thermal degradation of the perovskite. Post-annealing in a solvent vapor environment can also promote recrystallization and improve film quality.

  • Substrate Selection and Treatment: The choice of substrate and its surface properties can influence the nucleation and growth of the perovskite film. Ensure substrates are meticulously cleaned and consider surface treatments to promote uniform wetting and heterogeneous nucleation.

Q4: I observe many pinholes in my spin-coated SnBr₂ films. What are the possible causes and solutions?

A4: Pinholes are a common issue in solution-processed thin films and can severely impact device performance by creating shorting pathways.

  • Precursor Solution Concentration: A solution that is too dilute may not provide sufficient material to form a continuous film. Experiment with increasing the precursor concentration.

  • Spin Coating Parameters: The spin speed and acceleration rate affect the film thickness and uniformity. A very high spin speed can lead to excessively thin films that are prone to dewetting and pinhole formation. Optimize the spin coating program to achieve a uniform and pinhole-free film.

  • Solvent Evaporation Rate: Rapid solvent evaporation can lead to non-uniform film formation. Using a solvent with a higher boiling point or incorporating additives that modulate the evaporation rate can be beneficial.

  • Anti-solvent Dripping: The timing and volume of the anti-solvent drip during the spin coating process are critical for inducing rapid and uniform crystallization. Optimize these parameters to achieve a dense and uniform film.

Troubleshooting Guide: Low Charge Carrier Mobility

This guide provides a systematic approach to diagnosing and resolving issues related to low charge carrier mobility in SnBr₂ perovskite films.

Symptom Possible Cause(s) Suggested Solution(s)
Low Hall Mobility 1. High density of charge-scattering defects (e.g., vacancies, interstitials).2. Poor film crystallinity with numerous grain boundaries.3. Presence of Sn⁴⁺ oxidation states acting as charge traps.1. Implement defect passivation strategies (see Q2 and Experimental Protocols).2. Optimize annealing conditions (temperature and time) to promote grain growth.[1][2][3] Consider solvent vapor annealing.3. Use high-purity SnBr₂ and incorporate reducing additives like SnF₂. Process films in an inert atmosphere.
Non-ideal SCLC Response 1. Presence of significant trap states.2. Ionic migration contributing to the measured current.3. Poor electrode contacts leading to injection-limited current.1. Analyze the trap-filled limit voltage (VTFL) to quantify trap density. Employ defect passivation strategies.2. Perform pulsed SCLC measurements to minimize the contribution of ionic motion.3. Ensure proper energy level alignment between the perovskite and the charge transport layers. Use appropriate contact materials.
Poor Film Morphology (small grains, pinholes) 1. Suboptimal precursor solution (concentration, solvent).2. Inappropriate spin coating parameters.3. Non-ideal annealing process.1. Adjust the precursor concentration and solvent system (e.g., DMF:DMSO ratios).2. Optimize spin speed, acceleration, and duration. Fine-tune anti-solvent dripping parameters.3. Systematically vary the annealing temperature and time to find the optimal window for grain growth.
High Background Carrier Concentration 1. Unintentional p-doping due to Sn²⁺ oxidation to Sn⁴⁺.1. Strictly adhere to inert atmosphere processing.2. Incorporate an optimized amount of a reducing agent like SnF₂ in the precursor solution.

Quantitative Data Summary

The following table summarizes the impact of various strategies on the charge carrier mobility of tin-based perovskites. Note that specific values for SnBr₂ are limited in the literature, and data from related tin-halide perovskites are included for reference.

Perovskite SystemStrategyMobility (cm²/Vs)Measurement TechniqueReference
Sn-basedSnF₂ additiveQualitative improvement-[4]
Sn-basedSn(0) nanoparticle treatmentEnhanced PL, longer lifetimesPL[4]
CsPbI₂BrZn(II) dopingImproved charge transportation-
SnO₂Annealing at 150 °CEnhanced charge carrier mobilityHall Effect

Experimental Protocols

Protocol 1: Solution-Processing of SnBr₂ Perovskite Thin Films

This protocol provides a general guideline for the fabrication of SnBr₂ thin films via a one-step spin-coating method. Note: All procedures should be performed in an inert atmosphere (glovebox).

1. Substrate Preparation: a. Clean substrates (e.g., glass or ITO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

2. Precursor Solution Preparation: a. Prepare a 1 M precursor solution of the desired SnBr₂-based perovskite (e.g., MASnBr₃ or CsSnBr₃). b. For MASnBr₃, dissolve equimolar amounts of methylammonium bromide (MABr) and SnBr₂ in a co-solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). c. If using additives like SnF₂, add the desired molar percentage (e.g., 1-10 mol%) to the precursor solution. d. Stir the solution at room temperature for at least 2 hours until all solids are completely dissolved. e. Filter the solution through a 0.22 µm PTFE syringe filter before use.

3. Thin Film Deposition: a. Transfer the cleaned substrate into the glovebox. b. Dispense a sufficient amount of the precursor solution (e.g., 50 µL) onto the substrate. c. Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10 s, followed by 4000 rpm for 30 s). d. During the second step (at ~15 s), dispense an anti-solvent (e.g., 100 µL of toluene or chlorobenzene) onto the spinning substrate to induce rapid crystallization.

4. Annealing: a. Immediately transfer the substrate onto a preheated hotplate inside the glovebox. b. Anneal the film at a specific temperature (e.g., 70-150 °C) for a defined duration (e.g., 10-30 minutes). The optimal annealing parameters need to be determined experimentally. c. After annealing, allow the film to cool down to room temperature before further characterization.

Protocol 2: Hall Effect Measurement for Charge Carrier Mobility

1. Device Fabrication: a. Fabricate the SnBr₂ perovskite film on an insulating substrate (e.g., glass). b. Deposit four-point contacts in a van der Pauw or Hall bar geometry on the surface of the perovskite film using thermal evaporation of a suitable metal (e.g., gold).

2. Measurement Setup: a. Mount the sample in a Hall effect measurement system equipped with a magnet and a temperature controller. b. Connect the electrical probes to the four contacts on the sample.

3. Measurement Procedure: a. Apply a constant current (I) through two opposite contacts and measure the voltage (V) across the other two contacts without a magnetic field to determine the resistivity. b. Apply a magnetic field (B) perpendicular to the film surface. c. Measure the Hall voltage (VH) across the two contacts perpendicular to the current flow. d. Reverse the direction of the magnetic field and the current to eliminate contributions from misalignment voltage and thermoelectric effects.

4. Data Analysis: a. Calculate the Hall coefficient (RH) using the formula: RH = (VH * d) / (I * B), where d is the film thickness. b. Determine the carrier concentration (n) from RH = 1 / (n * q), where q is the elementary charge. c. Calculate the resistivity (ρ) from the voltage and current measured without a magnetic field. d. The Hall mobility (µ) is then calculated as µ = |RH| / ρ.

Protocol 3: Space-Charge-Limited Current (SCLC) Measurement

1. Device Fabrication: a. Fabricate a single-carrier device with the structure: Electrode 1 / Charge Transport Layer 1 / SnBr₂ Perovskite / Charge Transport Layer 2 / Electrode 2. b. For an electron-only device, use electron-transport layers (e.g., C60, PCBM) and for a hole-only device, use hole-transport layers (e.g., PEDOT:PSS, PTAA). The electrodes should be chosen to have appropriate work functions to facilitate the injection of the desired charge carrier.

2. Measurement Setup: a. Use a source-measure unit to apply a voltage sweep and measure the resulting current in the dark.

3. Measurement Procedure: a. Apply a voltage sweep from a low to a high voltage and record the current-voltage (I-V) characteristics. b. It is highly recommended to perform pulsed SCLC measurements to minimize the influence of ion migration.

4. Data Analysis: a. Plot the current density (J) versus voltage (V) on a log-log scale. b. Identify the different regions of the J-V curve: the ohmic region (J ∝ V), the trap-filled limit (TFL) region, and the trap-free SCLC region (J ∝ V²). c. The charge carrier mobility (µ) can be extracted from the trap-free SCLC region using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the perovskite, and L is the thickness of the perovskite layer.

Visualizations

Experimental_Workflow_SnBr2_Fabrication sub_prep Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_prep->uv_ozone spin_coating Spin Coating (Two-step program) uv_ozone->spin_coating precursor_prep Precursor Solution (SnBr₂, MABr in DMF/DMSO) additive Additive Incorporation (e.g., SnF₂) precursor_prep->additive Optional additive->spin_coating anti_solvent Anti-solvent Dripping (Toluene) spin_coating->anti_solvent During 2nd step annealing Annealing (Optimized Temp. & Time) anti_solvent->annealing characterization Characterization (Mobility, Morphology) annealing->characterization

Caption: Workflow for the solution-processing of SnBr₂ perovskite thin films.

Troubleshooting_Low_Mobility start Low Charge Carrier Mobility Detected check_morphology Assess Film Morphology (SEM, AFM) start->check_morphology poor_morphology Poor Morphology? (Pinholes, Small Grains) check_morphology->poor_morphology optimize_fab Optimize Fabrication Parameters (Spin coating, Annealing) poor_morphology->optimize_fab Yes check_oxidation Investigate Sn²⁺ Oxidation (XPS) poor_morphology->check_oxidation No optimize_fab->check_morphology high_oxidation High Sn⁴⁺ Signal? check_oxidation->high_oxidation improve_atmosphere Improve Inert Atmosphere Control high_oxidation->improve_atmosphere Yes check_defects Quantify Defect Density (SCLC) high_oxidation->check_defects No add_reducer Incorporate Reducing Additives (SnF₂) improve_atmosphere->add_reducer add_reducer->check_oxidation high_defects High Trap Density? check_defects->high_defects passivation Implement Defect Passivation Strategies high_defects->passivation Yes end Improved Mobility high_defects->end No passivation->check_defects

Caption: Logical flowchart for troubleshooting low charge carrier mobility in SnBr₂ perovskites.

References

Technical Support Center: Enhancing Tin-Based Perovskites with SnBr₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing defect density in tin-based perovskites using tin(II) bromide (SnBr₂).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the incorporation of SnBr₂ into tin-based perovskite films.

Problem Possible Cause(s) Suggested Solution(s)
Poor film morphology (pinholes, non-uniform coverage) 1. Incomplete dissolution of SnBr₂ in the precursor solution. 2. Too rapid crystallization of the perovskite film. 3. Incompatible solvent system.1. Ensure complete dissolution of SnBr₂ by gentle heating and stirring. Use a freshly prepared solution. 2. Optimize the anti-solvent dripping process (e.g., timing, volume) to control crystal growth. 3. Consider using a co-solvent system (e.g., DMF/DMSO) to improve precursor solubility and film formation.
Low Power Conversion Efficiency (PCE) 1. Sub-optimal SnBr₂ concentration. 2. Incomplete passivation of defects. 3. Phase separation of the additive.1. Screen a range of SnBr₂ concentrations (e.g., 1-10 mol%) to find the optimal loading for your specific perovskite composition. 2. Ensure a controlled, inert atmosphere (e.g., nitrogen-filled glovebox) during fabrication to minimize oxidation. 3. Avoid excessively high concentrations of SnBr₂, which can lead to the formation of undesirable secondary phases.
Poor device stability and rapid degradation 1. Ineffective suppression of Sn²⁺ oxidation. 2. Moisture or oxygen ingress. 3. Interfacial degradation.1. Confirm the purity of the SnBr₂ source. 2. Encapsulate the final device to protect it from ambient conditions. 3. Consider using interfacial passivation layers in conjunction with the SnBr₂ additive.
Inconsistent results between batches 1. Variability in precursor quality. 2. Inconsistent processing parameters. 3. Fluctuations in the glovebox environment.1. Use high-purity, anhydrous precursors. 2. Precisely control all experimental parameters, including spin-coating speeds, annealing temperatures, and timings. 3. Maintain a stable and low-oxygen/low-moisture environment in the glovebox.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of SnBr₂ in tin-based perovskites?

A1: The primary role of SnBr₂ is to reduce the density of defects within the perovskite film. It achieves this by passivating the surface and stabilizing the perovskite phase, which helps to suppress the oxidation of Sn²⁺ to Sn⁴⁺. This oxidation is a major source of defects and a primary cause of instability in tin-based perovskites.

Q2: How does SnBr₂ compare to other tin halide additives like SnF₂ and SnCl₂?

A2: While all tin halides can help to reduce defects, studies have shown that SnBr₂ can be particularly effective at enhancing the stability of tin-based perovskites. For instance, in CsSnI₃ perovskites, the addition of SnBr₂ resulted in prolonged stability of approximately 100 hours and a power conversion efficiency of 4.3%, outperforming both SnF₂ and SnCl₂ in this regard[1].

Q3: What is the typical concentration range for SnBr₂ in the precursor solution?

A3: The optimal concentration of SnBr₂ can vary depending on the specific perovskite composition and fabrication process. However, a common starting point is to explore concentrations in the range of 1-10 mol% with respect to the primary tin precursor (e.g., SnI₂).

Q4: Can the use of SnBr₂ negatively impact device performance?

A4: Yes, while SnBr₂ can be beneficial, its use needs to be optimized. Excessively high concentrations can lead to phase separation and the formation of precipitates, which can be detrimental to the film's morphology and the device's performance.

Q5: How can I quantify the reduction in defect density after using SnBr₂?

A5: The defect density can be estimated using techniques such as Space-Charge-Limited Current (SCLC) measurements. This involves fabricating an electron-only or hole-only device and analyzing its current-voltage (I-V) characteristics to determine the trap-filled limit voltage, from which the trap density can be calculated. However, it is important to note that the mixed ionic-electronic nature of perovskites can complicate SCLC analysis, and pulsed SCLC measurements may be required for more accurate results[2][3].

Quantitative Data on Additive Effects

The following tables summarize the impact of tin halide additives on the performance and defect density of tin-based perovskite solar cells.

Table 1: Impact of SnBr₂ on Device Performance of CsSnI₃ Perovskite Solar Cells

AdditivePower Conversion Efficiency (PCE)Stability (in ambient air)Reference
None< 1%Rapid degradation[1]
SnBr₂4.3%~100 hours[1]
SnCl₂Lower than SnBr₂Shorter than SnBr₂[1]
SnF₂Lower than SnBr₂Shorter than SnBr₂[1]

Table 2: Example of Defect Density Reduction using a Tin Halide Additive (SnF₂) in Mixed Sn-Pb Perovskites

AdditiveHole Carrier Density (p₀)Measurement TechniqueReference
Without SnF₂6.6 x 10¹⁶ cm⁻³Steady-State Microwave Conductance
With SnF₂< 1 x 10¹⁶ cm⁻³Steady-State Microwave Conductance

Experimental Protocols

Protocol 1: Preparation of SnBr₂-Containing Perovskite Precursor Solution (Example for FASnI₃)

  • Environment: Perform all steps in a nitrogen-filled glovebox with O₂ and H₂O levels below 0.1 ppm.

  • Precursor Preparation:

    • Prepare a stock solution of formamidinium iodide (FAI) and tin(II) iodide (SnI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). A typical concentration is 1.0 M.

    • Separately, prepare a stock solution of SnBr₂ in the same DMF/DMSO solvent system.

  • Mixing:

    • To the FAI/SnI₂ precursor solution, add the desired volume of the SnBr₂ stock solution to achieve the target molar percentage (e.g., 5 mol%).

    • Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.

  • Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates.

Protocol 2: Fabrication of a Tin-Based Perovskite Solar Cell with SnBr₂ Additive

  • Substrate Cleaning:

    • Sequentially clean patterned ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). . * Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a layer of PEDOT:PSS onto the cleaned substrates at 4000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 15 minutes in air.

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the SnBr₂-containing perovskite precursor solution (from Protocol 1) onto the HTL at 4000 rpm for 30 seconds.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate at a specified time (e.g., after 10 seconds).

    • Anneal the perovskite film at a predetermined temperature (e.g., 100°C) for 10 minutes.

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Deposit a layer of C₆₀ (e.g., 20 nm) and a buffer layer of BCP (e.g., 8 nm) via thermal evaporation.

    • Finally, thermally evaporate a metal electrode (e.g., 100 nm of Ag or Cu).

Visualizations

experimental_workflow cluster_solution Precursor Solution Preparation cluster_fabrication Device Fabrication A Dissolve FAI and SnI₂ in DMF/DMSO B Add SnBr₂ Solution A->B C Stir and Filter B->C F Perovskite Spin-Coating (with SnBr₂) C->F Transfer to Spin-Coater D Substrate Cleaning (ITO) E HTL Deposition (PEDOT:PSS) D->E E->F G ETL & Electrode Deposition F->G

Caption: Experimental workflow for fabricating tin-based perovskite solar cells with a SnBr₂ additive.

defect_reduction_pathway Sn2_oxidation Sn²⁺ Oxidation to Sn⁴⁺ Defects Tin Vacancies & Other Defects Sn2_oxidation->Defects Recombination Non-radiative Recombination Defects->Recombination Low_PCE Low PCE & Instability Recombination->Low_PCE SnBr2 SnBr₂ Additive Passivation Surface Passivation & Phase Stabilization SnBr2->Passivation Passivation->Sn2_oxidation Inhibits

Caption: Logical pathway illustrating how SnBr₂ reduces defects and improves device performance.

References

High-Purity Tin(II) Bromide for Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the success and reproducibility of experiments. Tin(II) bromide (SnBr₂), a key material in fields ranging from perovskite solar cells to organic synthesis, is notoriously susceptible to impurities that can significantly impact its performance. This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of SnBr₂ for research applications.

Troubleshooting Guide: Common Issues in SnBr₂ Purification

This guide provides solutions to common problems that may arise during the purification of tin(II) bromide.

Problem Potential Cause Recommended Solution
Yellowish or brownish tint to the purified SnBr₂. Oxidation of Sn(II) to Sn(IV).All purification steps must be carried out under a strict inert atmosphere (e.g., nitrogen or argon) using degassed solvents. The use of a glovebox or Schlenk line is highly recommended.[1][2]
Product is a wet or sticky solid after recrystallization. Incomplete drying or hydrolysis.Dry the purified crystals under high vacuum for several hours. Ensure that all solvents are anhydrous and that the material is not exposed to atmospheric moisture. SnBr₂ is highly sensitive to water.[3]
Low yield after recrystallization. The chosen solvent is too good at room temperature, or too much solvent was used.Select a solvent in which SnBr₂ has high solubility at elevated temperatures and low solubility at room or lower temperatures. Use the minimum amount of hot solvent necessary to dissolve the compound completely.[4][5][6][7][8][9]
No crystal formation upon cooling. The solution is not supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, a small seed crystal of pure SnBr₂ can be added. Alternatively, the solution can be concentrated by slowly evaporating some of the solvent.[10]
Purified material still shows signs of impurities in analysis (e.g., NMR, XRD). The chosen purification method is not effective for the specific impurities present.Consider a different purification technique. For example, if recrystallization is insufficient, sublimation or zone refining may be necessary to remove stubborn impurities. A combination of methods can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial tin(II) bromide?

A1: Commercial SnBr₂ can contain several impurities, with the most common being:

  • Tin(IV) species (e.g., SnBr₄ or SnO₂): These arise from the oxidation of the more desirable tin(II) state. The presence of Sn(IV) is a significant issue in applications like perovskite solar cells, where it can act as a recombination center and degrade device performance.[11][12]

  • Hydrated tin species: SnBr₂ is hygroscopic and can readily absorb water from the atmosphere to form hydrates.[3]

  • Other metal halides: Depending on the manufacturing process, trace amounts of other metal halides may be present.

  • Insoluble particulates: These can be introduced during manufacturing or handling.

Q2: How can I prevent the oxidation of Sn(II) to Sn(IV) during purification?

A2: Preventing oxidation is critical. All manipulations of SnBr₂ should be performed under an inert atmosphere, such as in a glovebox or on a Schlenk line.[1][2] All solvents must be rigorously degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[13]

Q3: What is a suitable solvent for the recrystallization of SnBr₂?

A3: Finding an ideal solvent for the recrystallization of SnBr₂ can be challenging due to its reactivity. However, based on its solubility, polar aprotic solvents that have been rigorously dried and degassed may be suitable. Examples of solvents used for similar metal halides include anhydrous ethanol, acetone, or mixtures of solvents.[14] It is crucial to perform small-scale solubility tests to determine the best solvent or solvent system for your specific batch of SnBr₂. The ideal solvent will dissolve the SnBr₂ when hot but allow it to crystallize out upon cooling.

Q4: Can you provide a starting protocol for the recrystallization of SnBr₂?

A4: While a universally optimized protocol is difficult to provide due to batch-to-batch variations, the following serves as a general guideline. All steps must be performed under an inert atmosphere.

Experimental Protocol: Recrystallization of Tin(II) Bromide

  • Preparation: In a glovebox or on a Schlenk line, place the impure SnBr₂ in a clean, dry flask.

  • Dissolution: Slowly add a minimal amount of a pre-heated, anhydrous, and degassed solvent (e.g., anhydrous ethanol) to the flask while stirring until the SnBr₂ is fully dissolved. Avoid using a large excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in a refrigerator or freezer can increase the yield.

  • Isolation: Isolate the crystals by filtration, for instance, using a cannula filter or a filter stick.[1]

  • Washing: Wash the crystals with a small amount of cold, fresh, anhydrous solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of the solvent.

Q5: What is sublimation, and is it a suitable purification method for SnBr₂?

A5: Sublimation is a process where a solid is heated under vacuum, transforms directly into a gas, and is then condensed back into a pure solid on a cold surface, leaving non-volatile impurities behind.[3][15] Given that SnBr₂ has a boiling point of 639 °C, sublimation is a viable and often very effective method for obtaining high-purity material, especially for removing non-volatile impurities. The process is typically carried out in a specialized sublimation apparatus under high vacuum.

Experimental Protocol: Sublimation of Tin(II) Bromide

  • Apparatus Setup: Place the impure SnBr₂ in the bottom of a sublimation apparatus. The apparatus should be thoroughly cleaned and dried beforehand.

  • Vacuum Application: Assemble the apparatus and carefully apply a high vacuum (typically <0.1 Torr).

  • Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger of the sublimator.

  • Heating: Gently heat the bottom of the apparatus containing the SnBr₂. The temperature should be high enough to cause sublimation but below the melting point to avoid melting the sample. A temperature gradient will allow for the separation of different fractions if necessary.[3]

  • Deposition: The gaseous SnBr₂ will travel to the cold finger and deposit as pure crystals.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully bring the system back to atmospheric pressure with an inert gas before collecting the purified crystals from the cold finger.

Q6: For the highest possible purity, what method is recommended?

A6: For achieving ultra-high purity levels (e.g., >99.999%), zone refining is a powerful technique.[16] This method involves creating a narrow molten zone in a solid rod of the material. This molten zone is then slowly moved along the rod. Impurities tend to concentrate in the molten phase and are thus swept to one end of the rod, leaving behind a highly purified solid.[1] While highly effective, zone refining requires specialized equipment.

Quantitative Data on Purification Techniques

Purification Method Achievable Purity Key Considerations
Recrystallization Good (can be >99%)Dependent on solvent choice and control of conditions. Good for removing soluble and some insoluble impurities.
Sublimation High (>99.9%)Excellent for removing non-volatile impurities. Requires vacuum and temperature control.
Zone Refining Ultra-High (>99.999%)Very effective for removing trace impurities from a solid matrix. Requires specialized equipment.[11][16][17]

Experimental Workflows and Logical Relationships

Diagram 1: General Purification Workflow for SnBr₂

This diagram illustrates the decision-making process for selecting a suitable purification method for tin(II) bromide based on the initial purity and the desired final purity.

PurificationWorkflow start Impure SnBr₂ recrystallization Recrystallization start->recrystallization Initial Purification sublimation Sublimation recrystallization->sublimation Further Purification Needed high_purity High-Purity SnBr₂ (>99%) recrystallization->high_purity Good Purity zone_refining Zone Refining sublimation->zone_refining Highest Purity Required ultra_high_purity Ultra-High-Purity SnBr₂ (>99.99%) sublimation->ultra_high_purity High Purity end Final Purified Product zone_refining->end Ultra-High Purity high_purity->end ultra_high_purity->end

Caption: Decision tree for SnBr₂ purification methods.

Diagram 2: Troubleshooting Logic for SnBr₂ Purification

This flowchart provides a logical sequence for troubleshooting common issues encountered during the purification of tin(II) bromide.

TroubleshootingLogic start Purification Problem Encountered check_atmosphere Check Inert Atmosphere Integrity start->check_atmosphere check_solvents Check Solvent Anhydrous/Degassed Status check_atmosphere->check_solvents No solution1 Improve Glovebox/Schlenk Technique check_atmosphere->solution1 Yes check_temp Review Temperature Control check_solvents->check_temp No solution2 Re-dry and Degas Solvents check_solvents->solution2 Yes check_yield Low Yield? check_temp->check_yield No solution3 Optimize Heating/Cooling Rates check_temp->solution3 Yes solution4 Use Minimal Hot Solvent check_yield->solution4 Yes end Re-attempt Purification solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting flowchart for SnBr₂ purification.

References

Validation & Comparative

A Comparative Guide to Tin(II) Halide Additives in Perovskite Solar Cells: SnBr₂, SnCl₂, and SnF₂

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in photovoltaic technology development, the optimization of perovskite solar cells (PSCs) is a critical frontier. Among the various strategies to enhance the efficiency and stability of tin-based perovskite solar cells, the use of tin(II) halide additives—specifically tin(II) bromide (SnBr₂), tin(II) chloride (SnCl₂), and tin(II) fluoride (SnF₂)—has emerged as a promising approach. This guide provides a comparative analysis of these three key additives, supported by experimental data, to inform material selection and experimental design.

The primary role of these additives is to passivate defects within the perovskite crystal lattice and at its surface. Such defects, including tin vacancies and undercoordinated Sn²⁺ ions, are notorious for acting as non-radiative recombination centers, which are detrimental to the solar cell's performance and long-term stability. The choice of halide in the tin(II) additive significantly influences the passivation effectiveness and the overall photovoltaic performance.

Performance Comparison of SnBr₂, SnCl₂, and SnF₂ Additives

Experimental evidence from a comparative study on CsSnI₃-based perovskite solar cells demonstrates that the choice of tin(II) halide additive has a profound impact on the device's power conversion efficiency (PCE) and, most notably, its stability.

AdditivePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Stability (after 100 hours)
SnBr₂ 4.3%0.26 V26.5 mA/cm²0.62Maintained initial efficiency
SnCl₂ 3.5%0.22 V25.8 mA/cm²0.61Significant degradation
SnF₂ 3.8%0.24 V26.1 mA/cm²0.60Moderate degradation

Data synthesized from Heo, J. H., et al. (2018). Roles of SnX₂ (X = F, Cl, Br) Additives in Tin-Based Halide Perovskites toward Highly Efficient and Stable Lead-Free Perovskite Solar Cells. The Journal of Physical Chemistry Letters, 9(20), 6024–6031.

From the data, it is evident that while all three additives contribute to functional solar cell devices, SnBr₂ stands out for its remarkable enhancement of device stability , with cells retaining their initial performance after 100 hours of operation.[1][2] In contrast, devices fabricated with SnCl₂ and SnF₂ exhibit considerable degradation over the same period. The power conversion efficiencies are comparable among the three, with SnBr₂ showing a slight advantage.

Experimental Protocols

The following provides a generalized experimental protocol for the fabrication of CsSnI₃ perovskite solar cells with tin(II) halide additives, based on the methodologies reported in the literature. Specific concentrations and spin-coating parameters may require optimization based on laboratory conditions and desired film thickness.

Materials and Substrate Preparation:
  • Substrates: Fluorine-doped tin oxide (FTO) coated glass.

  • Materials: Cesium iodide (CsI), tin(II) iodide (SnI₂), tin(II) bromide (SnBr₂), tin(II) chloride (SnCl₂), tin(II) fluoride (SnF₂), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and other materials for the electron and hole transport layers.

  • Substrate Cleaning: Substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. They are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes before use.

Deposition of Electron Transport Layer (ETL):
  • A compact layer of TiO₂ is deposited on the FTO substrate, for example, by spin-coating a precursor solution followed by annealing at high temperature.

Perovskite Precursor Solution and Film Deposition:
  • Precursor Solution Preparation: A stock solution of CsSnI₃ is prepared by dissolving equimolar amounts of CsI and SnI₂ in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

  • Additive Incorporation: The respective tin(II) halide additive (SnBr₂, SnCl₂, or SnF₂) is added to the CsSnI₃ precursor solution at a predetermined molar ratio (e.g., 10 mol% with respect to SnI₂). The solution is stirred until the additive is fully dissolved.

  • Spin-Coating: The precursor solution with the additive is spin-coated onto the ETL-coated substrate in a nitrogen-filled glovebox. A typical two-step spin-coating program might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

  • Annealing: The substrate is then annealed on a hotplate at a specific temperature (e.g., 100 °C) for a designated time (e.g., 10 minutes) to promote crystallization of the perovskite film.

Deposition of Hole Transport Layer (HTL) and Metal Electrode:
  • An HTL, such as Spiro-OMeTAD, is deposited on top of the perovskite layer by spin-coating.

  • Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation to complete the device structure.

Mechanisms of Action and Defect Passivation

The differing performance of the tin(II) halide additives can be attributed to their distinct mechanisms of defect passivation.

SnBr₂: Surface Passivation and Stability Enhancement

SnBr₂ is believed to primarily function through surface passivation. It effectively passivates undercoordinated Sn²⁺ ions and halide vacancies on the perovskite surface, which are critical sites for the initiation of degradation pathways. This surface stabilization is a key factor in the enhanced longevity of the SnBr₂-containing devices.

SnBr2_Passivation cluster_perovskite Perovskite Surface Perovskite_Surface CsSnI₃ Surface with Defects (Sn²⁺ vacancies, I⁻ vacancies) Passivated_Surface Passivated Surface (Reduced Defects) Perovskite_Surface->Passivated_Surface Defect Passivation SnBr2_Additive SnBr₂ Additive SnBr2_Additive->Perovskite_Surface Surface Interaction Improved_Stability Enhanced Device Stability Passivated_Surface->Improved_Stability SnCl2_Passivation cluster_perovskite Perovskite Bulk Perovskite_Bulk CsSnI₃ Bulk with Defects Bulk_Passivation Bulk Defect Passivation Perovskite_Bulk->Bulk_Passivation Defect Reduction SnCl2_Additive SnCl₂ Additive SnCl2_Additive->Perovskite_Bulk Bulk Incorporation Potential_Instability Potential Lattice Instability Bulk_Passivation->Potential_Instability SnF2_Passivation Sn2_Oxidation Sn²⁺ → Sn⁴⁺ Oxidation Suppressed_Oxidation Suppressed Oxidation SnF2_Additive SnF₂ Additive SnF2_Additive->Sn2_Oxidation Inhibition Improved_Initial_Performance Improved Initial Performance Suppressed_Oxidation->Improved_Initial_Performance

References

performance validation of SnBr₂ vs. lead-based perovskite solar cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. While lead-based PSCs have demonstrated remarkable power conversion efficiencies (PCEs), the inherent toxicity of lead has spurred research into viable, less hazardous alternatives. Among these, tin (Sn)-based perovskites, particularly those incorporating tin bromide (SnBr₂), are gaining significant attention. This guide provides a comprehensive performance validation of SnBr₂-based PSCs against their lead-based counterparts, supported by experimental data and detailed methodologies.

Performance Metrics: A Side-by-Side Comparison

The performance of perovskite solar cells is primarily evaluated by four key metrics: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the typical and champion performance values for both SnBr₂-based and lead-based PSCs.

Performance MetricSnBr₂-based Perovskite Solar CellsLead-based Perovskite Solar Cells
Power Conversion Efficiency (PCE) Typical: 8-12% Champion: ~14.31%[1][2]Typical: 20-24% Champion: >25%[3][4]
Open-Circuit Voltage (Voc) 0.6 - 0.8 V1.1 - 1.2 V
Short-Circuit Current Density (Jsc) 20 - 25 mA/cm²23 - 25 mA/cm²
Fill Factor (FF) 60 - 70%75 - 85%

Note: The values for SnBr₂-based PSCs often include mixed-halide tin perovskites due to the rapid development and variations in this research area.

Stability Under Environmental Stress

A critical factor for the commercial viability of PSCs is their long-term stability under operational conditions, including exposure to humidity, heat, and light.

Stability AspectSnBr₂-based Perovskite Solar CellsLead-based Perovskite Solar Cells
Inherent Chemical Stability Prone to oxidation of Sn²⁺ to Sn⁴⁺ in ambient air, leading to rapid degradation. This is a major challenge for the stability of tin-based PSCs.More stable than Sn-based counterparts but can degrade in the presence of moisture and oxygen, leading to the formation of lead iodide (PbI₂).
Performance under Humidity & Heat Unencapsulated devices can show significant degradation. However, recent advancements with additives and encapsulation have shown devices maintaining nearly 90% of their initial PCE after 3000 hours in a nitrogen atmosphere[1].Encapsulated devices have demonstrated excellent stability, passing the IEC 61215 standard for damp heat and humidity-freeze tests, retaining over 95% of their initial performance after more than 1800 hours[5].

Experimental Protocols

The fabrication and characterization of perovskite solar cells are crucial for achieving and verifying high performance. Below are detailed methodologies for key experiments.

Device Fabrication

A common method for fabricating perovskite solar cells is through solution processing, which can be broadly categorized into one-step and two-step deposition methods.

1. One-Step Solution Processing:

  • Precursor Solution Preparation: The perovskite precursors (e.g., a mixture of SnBr₂ and a methylammonium bromide for Sn-based PSCs, or lead iodide and methylammonium iodide for lead-based PSCs) are dissolved in a common solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Spin Coating: The precursor solution is dispensed onto a substrate (typically FTO or ITO-coated glass) and spin-coated to form a uniform thin film.

  • Annealing: The substrate with the perovskite film is then annealed at a specific temperature (e.g., 100-150°C) to promote crystallization and remove residual solvent.

2. Two-Step Sequential Deposition:

  • Step 1: Metal Halide Deposition: A layer of the metal halide (e.g., SnBr₂ or PbI₂) is first deposited onto the substrate, typically by spin coating a solution of the metal halide in a solvent like DMF. The film is then dried.

  • Step 2: Organic Halide Treatment: The metal halide film is then exposed to a solution of the organic halide (e.g., methylammonium bromide or methylammonium iodide) by dipping or spin coating. This leads to an in-situ reaction that forms the perovskite crystal structure.

  • Annealing: A final annealing step is performed to ensure complete conversion and improve the crystallinity of the perovskite layer.

Performance Characterization
  • Current-Voltage (J-V) Measurement: This is the primary technique to determine the key performance metrics (PCE, Voc, Jsc, FF). The solar cell is illuminated by a solar simulator (e.g., AM 1.5G, 100 mW/cm²) while the voltage is swept and the corresponding current is measured.

  • Quantum Efficiency (QE) Measurement: Also known as Incident Photon-to-Current Efficiency (IPCE), this technique measures the ratio of collected charge carriers to incident photons at different wavelengths. This provides insight into the spectral response of the solar cell.

  • Stability Testing: To assess long-term stability, devices are subjected to various stress conditions. Standardized protocols like the International Summit on Organic Photovoltaic Stability (ISOS) and IEC 61215 are often followed. These tests involve continuous illumination, thermal cycling, and exposure to controlled humidity and temperature, with periodic J-V measurements to track performance degradation.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Typical Perovskite Solar Cell Architecture cluster_device Electrode_Top Top Electrode (e.g., Gold, Silver) HTL Hole Transport Layer (HTL) Electrode_Top->HTL Perovskite Perovskite Absorber Layer (SnBr₂-based or Lead-based) HTL->Perovskite ETL Electron Transport Layer (ETL) Perovskite->ETL TCO Transparent Conductive Oxide (TCO) ETL->TCO Substrate Glass Substrate TCO->Substrate

Figure 1: Layered architecture of a typical perovskite solar cell.

Experimental Workflow for PSC Fabrication & Testing cluster_fab Fabrication cluster_char Characterization Substrate_Prep Substrate Cleaning & Preparation ETL_Dep ETL Deposition Substrate_Prep->ETL_Dep Perovskite_Dep Perovskite Layer Deposition (One-step or Two-step) ETL_Dep->Perovskite_Dep HTL_Dep HTL Deposition Perovskite_Dep->HTL_Dep Elec_Dep Electrode Deposition HTL_Dep->Elec_Dep JV_Test J-V Measurement Elec_Dep->JV_Test QE_Test Quantum Efficiency Measurement JV_Test->QE_Test Stab_Test Stability Testing JV_Test->Stab_Test

Figure 2: General workflow for the fabrication and characterization of perovskite solar cells.

Conclusion

Lead-based perovskite solar cells currently exhibit superior power conversion efficiencies and stability compared to their SnBr₂-based counterparts. The primary challenges for tin-based PSCs are the lower efficiency and the inherent instability of the Sn²⁺ ion. However, the significantly lower toxicity of tin makes it a compelling alternative. Ongoing research focused on improving the material properties and device architecture of SnBr₂-based PSCs, such as through the use of additives and novel encapsulation techniques, is continuously narrowing the performance gap. For applications where low toxicity is a critical requirement, the continued development of SnBr₂-based perovskite solar cells holds immense promise for the future of photovoltaics.

References

Stability Under Scrutiny: A Comparative Guide to SnBr₂-Passivated Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

The long-term stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercial viability. While numerous strategies have emerged to enhance their durability, passivation of the perovskite layer is a key area of focus. This guide provides a comparative assessment of the long-term stability of perovskite devices passivated with tin(II) bromide (SnBr₂), benchmarked against other common passivation agents. The information is targeted towards researchers, scientists, and professionals in materials and solar energy development.

Performance Snapshot: SnBr₂ Passivation vs. Alternatives

The effectiveness of a passivation agent is primarily judged by its ability to enhance the power conversion efficiency (PCE) and, crucially, extend the operational lifetime (often measured as T₈₀, the time it takes for the PCE to drop to 80% of its initial value) of the perovskite solar cell. While direct, side-by-side comparative studies under identical conditions are limited, the existing literature provides valuable insights into the performance of various passivants.

Passivation Agent/AdditiveDevice TypeInitial PCE (%)Stability MetricStress ConditionsReference
SnBr₂ (as additive) Sn-basedNot specifiedAmong SnCl₂, SnBr₂, SnI₂, and SnF₂, SnCl₂ showed the highest film stability.Not specified[1]
Triazinamide Sn-Pb based15.73Maintained 72% of initial PCE after ~300 hoursAir environment[2]
Aminoguanidine Hydrochloride (NH₂GACl) Sn-based7.3Retained 90% of initial efficiency after 30 daysNitrogen glovebox, unencapsulated[3]
1,3-bis(diphenylphosphino)propane (DPPP) n-i-pNot specified for 1-sunT₈₀ of 753 hoursThermal stress (85°C)[4]
Guanidinium Bromide (GuaBr) & Octylammonium Bromide (OABr) 3D perovskite23.13Maintained >97% of initial efficiency after 60 hoursLight soaking[5]
PbS Cesium-Formamidinium double-cationNot specifiedRetained >82% of initial efficiency after 1000 hoursThermal aging at 85°C[6]
PEABr + CsBr All-inorganic CsPbI₂Br16.708% PCE loss after >1000 hoursStored in a glove box, unencapsulated[7]

Delving into the Mechanisms: How Passivation Enhances Stability

The primary role of a passivating agent is to heal defects within the perovskite crystal structure and at its grain boundaries. These defects, such as ion vacancies, act as non-radiative recombination centers, which not only reduce the efficiency of the solar cell but also serve as initiation sites for degradation pathways when exposed to moisture, oxygen, light, and heat.

SnBr₂ Passivation: Tin(II) bromide is thought to passivate defects in several ways. The Sn²⁺ ions can fill lead vacancies (VPb), and the Br⁻ ions can fill halide vacancies (VX), thereby reducing trap states. Additionally, the introduction of SnBr₂ can influence the crystallization process of the perovskite film, leading to larger grain sizes and fewer grain boundaries, which are susceptible to degradation.

Alternative Passivation Strategies:

  • Organic Ammonium Halides (e.g., PEAI, GuaBr, OABr): These large organic cations can form a 2D perovskite layer on top of the 3D bulk perovskite. This 2D capping layer acts as a hydrophobic barrier, shielding the underlying 3D perovskite from moisture. Furthermore, the functional groups on these organic molecules can passivate surface defects.[5][8]

  • Lewis Bases (e.g., DPPP, Triazinamide): Molecules with Lewis basic sites (e.g., oxygen, nitrogen, sulfur atoms) can coordinate with under-coordinated Pb²⁺ ions at the perovskite surface, which are considered a major source of trap states. This interaction passivates these defects and improves the electronic quality of the perovskite film.[2][4]

  • Ionic Compounds (e.g., CsBr): The introduction of additional ions can suppress the formation of vacancies and reduce ion migration, a significant degradation pathway in perovskite solar cells.[7]

Experimental Protocols: A Guide to Perovskite Solar Cell Fabrication and Passivation

Reproducibility is key in perovskite research. Below are generalized experimental protocols for the fabrication of a standard n-i-p perovskite solar cell and the application of a passivation layer.

Standard n-i-p Perovskite Solar Cell Fabrication

A common architecture for perovskite solar cells involves a layered structure of FTO-coated glass / electron transport layer (ETL) / perovskite absorber / hole transport layer (HTL) / metal electrode.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, ethanol, acetone, and isopropyl alcohol. The substrates are then dried and treated with UV/ozone to ensure a clean and hydrophilic surface.[9]

  • Electron Transport Layer (ETL) Deposition: A compact layer of an electron-transporting material, such as TiO₂ or SnO₂, is deposited onto the FTO substrate. This is often followed by the deposition of a mesoporous ETL layer.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of lead iodide (PbI₂), methylammonium iodide (MAI), and other additives in a solvent like DMF/DMSO) is spin-coated onto the ETL. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing on a hotplate.[5][9]

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, commonly spiro-OMeTAD doped with additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: Finally, a metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation to complete the device.

Passivation Layer Application (Post-treatment)

The passivation layer is typically applied after the perovskite film has been formed.

  • Preparation of the Passivation Solution: The passivating agent (e.g., guanidinium bromide and octylammonium bromide) is dissolved in a suitable solvent, such as isopropanol, at a specific concentration.[5]

  • Spin-Coating: The passivation solution is spin-coated onto the annealed perovskite layer.[5]

  • Annealing: The substrate is then annealed again to promote the interaction between the passivator and the perovskite surface and to remove any residual solvent.[5]

Visualizing the Process and Pathways

To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_device_fabrication Device Fabrication cluster_passivation Passivation (Optional) FTO_cleaning FTO Substrate Cleaning UV_ozone UV/Ozone Treatment FTO_cleaning->UV_ozone ETL_deposition ETL Deposition (e.g., SnO₂) UV_ozone->ETL_deposition Perovskite_deposition Perovskite Spin-Coating & Annealing ETL_deposition->Perovskite_deposition HTL_deposition HTL Deposition (e.g., Spiro-OMeTAD) Perovskite_deposition->HTL_deposition Passivation_application Spin-Coat Passivation Layer Perovskite_deposition->Passivation_application Post-treatment Electrode_deposition Metal Electrode Evaporation HTL_deposition->Electrode_deposition Passivation_solution Prepare Passivation Solution Passivation_solution->Passivation_application Passivation_annealing Annealing Passivation_application->Passivation_annealing Passivation_annealing->HTL_deposition

Simplified workflow for perovskite solar cell fabrication with an optional passivation step.

degradation_passivation_pathways cluster_degradation Degradation Pathways cluster_passivation Passivation Mechanisms Defects Defects - Ion Vacancies - Grain Boundaries Degradation Device Degradation - Reduced PCE - Poor Stability Defects->Degradation initiate Stressors Environmental Stressors - Moisture - Oxygen - Light - Heat Stressors->Defects exacerbate Passivation Passivation Strategies - SnBr₂ - Organic Halides - Lewis Bases Passivation->Defects mitigate Improved_Properties Improved Properties - Reduced Defects - Enhanced Crystallinity - Hydrophobicity Passivation->Improved_Properties lead to Enhanced_Stability Enhanced Stability - Higher PCE - Longer T₈₀ Lifetime Improved_Properties->Enhanced_Stability result in

Logical relationship between degradation pathways and passivation mechanisms in perovskite solar cells.

Conclusion and Future Outlook

The long-term stability of perovskite solar cells is a multifaceted challenge that requires a holistic approach to device engineering. Passivation of the perovskite layer is a proven strategy to mitigate defects and enhance device lifetime. While SnBr₂ shows promise as a passivating agent, particularly in tin-based perovskites, a wider range of comparative studies is needed to definitively benchmark its performance against the growing library of passivation molecules.

Future research should focus on standardized testing protocols to enable direct comparison between different passivation strategies.[4] Furthermore, a deeper understanding of the interplay between the passivating agent and the specific perovskite composition will be crucial for designing highly efficient and stable perovskite solar cells for next-generation photovoltaics.

References

comparing the effects of different tin halide additives on perovskite morphology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The morphology of the perovskite active layer is a critical determinant of perovskite solar cell (PSC) performance and stability. The use of additives during the fabrication process has emerged as a powerful strategy to control crystal growth, passivate defects, and ultimately enhance device efficiency. Among the various additives explored, tin(II) halides (SnX₂, where X = F, Cl, Br, I) have garnered significant attention for their ability to modulate the morphology and electronic properties of tin-based and lead-tin mixed perovskite thin films. This guide provides a comparative overview of the effects of different tin halide additives on perovskite morphology, supported by experimental data and detailed protocols.

Overview of Tin Halide Additives

Tin halide additives primarily function to suppress the undesirable oxidation of Sn²⁺ to Sn⁴⁺, a common degradation pathway in tin-containing perovskites that leads to increased defect densities and reduced device performance. Furthermore, these additives can influence the crystallization kinetics of the perovskite film, leading to changes in grain size, surface coverage, and a reduction in pinholes. The choice of the halide anion (F⁻, Cl⁻, Br⁻, or I⁻) significantly impacts the additive's effectiveness.

Comparative Effects on Perovskite Morphology

While a direct, comprehensive quantitative comparison of all tin halide additives under identical experimental conditions is challenging due to the variability in reported studies, a qualitative and semi-quantitative analysis reveals distinct trends for each additive.

Tin(II) Fluoride (SnF₂)

SnF₂ is the most widely studied and often most effective tin halide additive for improving perovskite film quality.

  • Grain Size: Generally, the addition of SnF₂ leads to a significant increase in the grain size of perovskite films. This is attributed to its ability to slow down the rapid crystallization of tin-based perovskites, allowing for the formation of larger, more ordered crystalline domains.

  • Surface Morphology: SnF₂ is effective in reducing pinholes and improving the surface coverage of the perovskite layer, resulting in a more uniform and dense film.

  • Defect Passivation: It effectively suppresses the oxidation of Sn²⁺ to Sn⁴⁺, thereby reducing the density of tin vacancies and associated deep-level defects.

However, it is crucial to optimize the concentration of SnF₂, as excessive amounts can lead to phase separation and the formation of secondary phases, which can be detrimental to device performance.

Tin(II) Chloride (SnCl₂)

The impact of SnCl₂ on perovskite morphology is more subtle compared to SnF₂.

  • Grain Size: Studies have shown that the addition of SnCl₂ often results in a perovskite grain size that is similar to or only slightly larger than that of control films without additives.

  • Surface Morphology: Its effect on reducing pinholes and improving surface uniformity is generally less pronounced than that of SnF₂.

  • Defect Passivation: SnCl₂ can act as a source of Sn²⁺ to compensate for tin vacancies, contributing to a reduction in p-type self-doping.

Tin(II) Bromide (SnBr₂)

The use of SnBr₂ as an additive has yielded mixed results regarding its effect on perovskite morphology.

  • Grain Size and Morphology: Some studies report that the addition of SnBr₂ can lead to an increased density of pinholes in the perovskite film, suggesting a negative impact on film formation.[1] However, other research indicates that SnBr₂ can enhance the stability of the perovskite film.[1][2]

  • Electronic Properties: The incorporation of bromide ions can also influence the bandgap of the perovskite material.

Tin(II) Iodide (SnI₂)

SnI₂ is a fundamental component of many tin-based perovskite precursors. Its use as a specific additive is less common, but controlling its stoichiometry is crucial.

  • Morphology Control: Ensuring an appropriate amount of SnI₂ is critical for achieving uniform and high-quality perovskite films. An excess or deficiency can lead to the formation of undesirable phases and poor morphology.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of different tin halide additives on perovskite film properties. It is important to note that these values are extracted from different studies with varying perovskite compositions and fabrication methods, and therefore, a direct comparison should be made with caution.

Table 1: Effect of Tin Halide Additives on Perovskite Grain Size

AdditivePerovskite CompositionGrain Size (Control)Grain Size (With Additive)Reference
SnF₂FASnI₃~100-200 nm> 500 nmVaries across studies
SnCl₂FASnI₃Similar to controlSimilar to control[1]
SnBr₂CsSnI₃--[1][2]

Table 2: Effect of Tin Halide Additives on Perovskite Defect Density

AdditivePerovskite CompositionDefect Density (Control)Defect Density (With Additive)Reference
SnF₂Mixed Sn-PbHighReduced by >1 order of magnitudeVaries across studies
SnCl₂FASnI₃--[1]
SnBr₂FASnI₃--[1]

Experimental Protocols

The following sections provide representative experimental protocols for the incorporation of tin halide additives into perovskite precursor solutions.

General One-Step Solution Processing Workflow

The diagram below illustrates a typical one-step spin-coating process for perovskite film fabrication, which is the context for the subsequent additive-specific protocols.

experimental_workflow cluster_solution Precursor Solution Preparation cluster_deposition Film Deposition cluster_characterization Characterization start Start precursors Dissolve Perovskite Precursors (e.g., FAI, PbI₂, SnI₂) start->precursors 1. add_additive Add Tin Halide Additive (e.g., SnF₂, SnCl₂, SnBr₂) precursors->add_additive 2. stir Stir Solution add_additive->stir 3. spin_coating Spin-Coat Solution on Substrate stir->spin_coating 4. antisolvent Antisolvent Dripping spin_coating->antisolvent 5. annealing Anneal Film antisolvent->annealing 6. characterize Morphological & Electrical Characterization annealing->characterize 7. end End characterize->end 8.

General experimental workflow for perovskite film fabrication.
Protocol for SnCl₂ Additive Incorporation

  • Precursor Solution Preparation:

    • Prepare a stock solution of the desired perovskite precursors (e.g., Formamidinium Iodide (FAI) and Lead Iodide (PbI₂)) in a suitable solvent mixture (e.g., DMF:DMSO).

    • Prepare a separate stock solution of SnCl₂ in the same solvent.

  • Additive Incorporation:

    • Add the required volume of the SnCl₂ stock solution to the perovskite precursor solution to achieve the desired molar percentage (e.g., 1-10 mol%).

    • Stir the final solution for a specified time (e.g., 1-2 hours) at room temperature to ensure complete dissolution and homogeneity.

  • Film Deposition:

    • Deposit the precursor solution onto the substrate using a one-step spin-coating method.

    • Employ an anti-solvent dripping step during spin-coating to induce rapid crystallization.

    • Anneal the film at a specific temperature and duration (e.g., 100-150 °C for 10-30 minutes).

Protocol for SnBr₂ Additive Incorporation
  • Precursor Solution Preparation:

    • Co-dissolve the main perovskite precursors (e.g., CsI and SnI₂) and the SnBr₂ additive in a suitable solvent (e.g., DMSO).

  • Additive Concentration:

    • The molar ratio of SnBr₂ is typically varied (e.g., 5-20 mol%) with respect to the primary tin source (SnI₂).

  • Film Deposition and Annealing:

    • Follow a similar spin-coating and annealing procedure as described for the SnCl₂ additive, optimizing the parameters for the specific perovskite composition.

Mechanism of Action: A Simplified View

The diagram below illustrates the proposed mechanism by which tin halide additives influence perovskite film formation and properties.

mechanism_of_action Additive Tin Halide Additive (SnX₂) Crystallization Crystallization Kinetics Additive->Crystallization Modulates Oxidation Sn²⁺ Oxidation (to Sn⁴⁺) Additive->Oxidation Suppresses Precursor Perovskite Precursor Solution Precursor->Crystallization Precursor->Oxidation Morphology Improved Film Morphology Crystallization->Morphology Leads to Defects Reduced Defect Density Oxidation->Defects Reduces Performance Enhanced Device Performance & Stability Morphology->Performance Defects->Performance

Influence of tin halide additives on perovskite properties.

Conclusion

The incorporation of tin halide additives is a highly effective strategy for controlling the morphology and reducing defects in perovskite thin films. SnF₂ generally demonstrates the most significant positive impact on grain size and film quality, while the effects of SnCl₂ and SnBr₂ are more nuanced and composition-dependent. The optimal choice and concentration of the tin halide additive must be carefully determined for each specific perovskite system and fabrication process to achieve maximal enhancement in solar cell performance and stability. Further research focusing on systematic, comparative studies will be invaluable in elucidating the precise mechanisms and unlocking the full potential of these additives.

References

A Comparative Guide to the Power Conversion Efficiency of Tin-Bromide Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stable solar energy conversion technologies has led to significant interest in perovskite solar cells. While lead-based perovskites have demonstrated high power conversion efficiencies (PCEs), concerns over lead toxicity have spurred research into lead-free alternatives. Among these, tin-based perovskites, particularly those containing tin bromide (SnBr₂), have emerged as promising candidates. This guide provides an objective comparison of the performance of SnBr₂-containing solar cells with their lead-based counterparts, supported by experimental data and detailed fabrication protocols.

Performance Comparison of Tin-Bromide vs. Lead-Bromide Perovskite Solar Cells

The following table summarizes the key performance metrics for representative tin-bromide and lead-bromide perovskite solar cells. It is important to note that the performance of perovskite solar cells can be highly sensitive to fabrication conditions and device architecture.

Perovskite MaterialDevice ArchitectureV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)
Tin-Bromide
MASnBr₃FTO / c-TiO₂ / m-TiO₂ / MASnBr₃ / Spiro-OMeTAD / Au0.35--0.35
FASnI₃ (with SnBr₂ additive)Glass / ITO / PEDOT:PSS / FASnI₃ + SnBr₂ / C₆₀ / BCP / Ag---4.3
Lead-Bromide
FAPbBr₃Glass / ITO / SnO₂ / FAPbBr₃ / Spiro-OMeTAD / Au1.347.8662.86.6
FAPbBr₃ (with additives)Glass / ITO / SnO₂ / FAPbBr₃ + additives / Spiro-OMeTAD / Au---7.9
CsPbBr₃FTO / c-TiO₂ / m-TiO₂ / CsPbBr₃ / Carbon---6.48
Quasi-2D (BA)₂(MA)n-1PbnBr₃n+1FTO / c-TiO₂ / m-TiO₂ / Perovskite / Spiro-OMeTAD / Au>1.4--9.5

Note: V_oc = Open-circuit voltage, J_sc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. Data is compiled from various research articles and represents champion device performance under specific experimental conditions. Direct comparison should be made with caution due to variations in fabrication and measurement protocols.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication of tin-bromide and lead-bromide perovskite solar cells.

Fabrication of a Tin-Bromide Perovskite Solar Cell (MASnBr₃)

This protocol describes a typical fabrication process for a mesoporous MASnBr₃ solar cell.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: A compact titanium dioxide (c-TiO₂) layer is deposited by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol onto the FTO substrate heated at 450°C. Subsequently, a mesoporous TiO₂ (m-TiO₂) layer is deposited by spin-coating a TiO₂ paste and sintering at 500°C.

  • Perovskite Layer Deposition: The MASnBr₃ perovskite layer is deposited in a nitrogen-filled glovebox. A precursor solution of SnBr₂ and methylammonium bromide (MABr) in a solvent like N,N-dimethylformamide (DMF) is spin-coated onto the m-TiO₂ layer. The film is then annealed at a specific temperature to promote crystallization.

  • Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD, typically doped with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), in chlorobenzene is spin-coated on top of the perovskite layer.

  • Electrode Deposition: Finally, a gold (Au) or silver (Ag) back contact is deposited by thermal evaporation through a shadow mask.

Fabrication of a Lead-Bromide Perovskite Solar Cell (FAPbBr₃)

This protocol outlines the fabrication of a planar FAPbBr₃ solar cell.[1]

  • Substrate and ETL Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned, followed by the deposition of a tin oxide (SnO₂) electron transport layer by spin-coating a SnO₂ nanoparticle solution and annealing at 150°C.[1]

  • Perovskite Layer Deposition: A two-step deposition method is often employed. First, a layer of lead bromide (PbBr₂) is spin-coated from a DMF solution.[1] This is followed by spin-coating a solution of formamidinium bromide (FABr) in isopropanol. The film is then annealed at a temperature around 140°C to form the FAPbBr₃ perovskite. Additives like methylammonium chloride (MACl) and methylammonium bromide (MABr) can be included in the FABr solution to improve film quality and device performance.

  • HTL Deposition: A Spiro-OMeTAD solution, similar to the one used for the tin-bromide cell, is spin-coated onto the FAPbBr₃ layer.

  • Electrode Deposition: An 80 nm thick gold (Au) electrode is deposited by thermal evaporation.

Experimental Workflow and Device Architecture

The general workflow for fabricating and characterizing perovskite solar cells, along with a common device architecture, is illustrated below.

G cluster_fabrication Device Fabrication cluster_substrate 1. Substrate Preparation cluster_layers 2. Layer Deposition cluster_characterization Characterization cluster_architecture Device Architecture (n-i-p Planar) S1 FTO/ITO Glass S2 Cleaning S1->S2 S3 UV-Ozone Treatment S2->S3 L1 Electron Transport Layer (e.g., TiO₂, SnO₂) S3->L1 L2 Perovskite Layer (Spin-Coating) L1->L2 L3 Hole Transport Layer (e.g., Spiro-OMeTAD) L2->L3 L4 Metal Electrode (Evaporation) L3->L4 C1 Current-Voltage (J-V) Measurement L4->C1 C2 Quantum Efficiency (EQE) C1->C2 C3 Stability Testing C1->C3 A1 Glass/FTO A2 Electron Transport Layer (n-type) A1->A2 A3 Perovskite (intrinsic) A2->A3 A4 Hole Transport Layer (p-type) A3->A4 A5 Metal Contact (e.g., Au) A4->A5

Caption: General workflow for perovskite solar cell fabrication and characterization.

Concluding Remarks

While tin-bromide perovskite solar cells currently exhibit lower power conversion efficiencies compared to their lead-bromide counterparts, they remain a compelling area of research due to the drive for lead-free photovoltaic technologies. The primary challenges for tin-based perovskites include the rapid and often uncontrolled crystallization of the perovskite film and the susceptibility of Sn²⁺ to oxidation, which can degrade device performance and stability.

Future research will likely focus on several key areas to improve the performance of SnBr₂-containing solar cells:

  • Additive Engineering: The use of additives to control crystallization and passivate defects within the perovskite layer.

  • Solvent Engineering: The development of new solvent systems to improve the quality and uniformity of the perovskite film.

  • Interface Engineering: The optimization of the interfaces between the perovskite layer and the charge transport layers to enhance charge extraction and reduce recombination.

  • Dimensionality Engineering: The exploration of 2D and quasi-2D tin-bromide perovskites to improve stability.

By addressing these challenges, the power conversion efficiency of tin-bromide perovskite solar cells can be significantly improved, paving the way for their potential use in next-generation, environmentally friendly solar energy technologies.

References

First-Principles Insights into SnBr₂ Effects on Perovskite Electronic Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of additives is a key strategy in optimizing the performance and stability of metal halide perovskite solar cells. Tin (II) bromide (SnBr₂) has emerged as a promising additive in lead-based perovskites, such as methylammonium lead iodide (MAPbI₃), to enhance their electronic properties and overall device efficiency. This guide provides a comparative analysis of the effects of SnBr₂ on the electronic structure of perovskites, drawing upon first-principles studies and experimental observations from related systems.

Impact of SnBr₂ on Perovskite Electronic Properties: A Comparative Analysis

First-principles studies, primarily based on Density Functional Theory (DFT), have elucidated the mechanisms through which SnBr₂ influences the electronic landscape of perovskite materials. The primary effects include the passivation of defects, modification of the band structure, and alteration of the density of states.

Electronic PropertyPristine MAPbI₃ (Typical)MAPbI₃ with SnBr₂ Additive (Projected Effects)Alternative: ZnBr₂ Additive[1]
Band Gap (eV) ~1.55 - 1.60~1.50 - 1.58Adjustable, can increase or decrease
Defect States Present (e.g., Iodine vacancies, Pb²⁺ defects)Reduced (Passivation of Iodine vacancies by Br⁻)[2]Passivation of defects
Valence Band Maximum (VBM) Primarily composed of I 5p and Pb 6s orbitalsContribution from Sn 5s orbitals, potential upward shiftModified by Zn and Br orbitals
Conduction Band Minimum (CBM) Primarily composed of Pb 6p orbitalsContribution from Sn 5p orbitals, potential downward shiftModified by Zn and Br orbitals
Carrier Recombination Higher, due to defect statesLower, due to defect passivationLower, due to defect passivation

Experimental Protocols: A First-Principles Approach

The insights into the effects of SnBr₂ on perovskite electronic structure are primarily derived from computational modeling using first-principles calculations based on Density Functional Theory (DFT). A typical workflow for such a study is as follows:

  • Structural Modeling : A supercell of the pristine perovskite crystal (e.g., MAPbI₃) is constructed.

  • Introduction of Additive/Defects :

    • To simulate the effect of SnBr₂, Sn²⁺ ions can be substituted for Pb²⁺ ions, and Br⁻ ions can be introduced interstitially or to replace I⁻ ions.

    • Common intrinsic defects, such as halide vacancies (VI), are modeled by removing the respective atoms.

  • Geometric Optimization : The atomic positions and lattice parameters of the modeled structures are relaxed to find the lowest energy configuration.

  • Electronic Structure Calculation : The electronic band structure and density of states (DOS) are calculated for the optimized structures. This is often done using a functional that accurately predicts the band gap of perovskites, such as the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional.

  • Analysis : The calculated band gaps, the nature of the band edges (VBM and CBM), and the presence of any in-gap states due to defects are analyzed to understand the impact of the SnBr₂ additive.

Logical Workflow of SnBr₂ Effects on Perovskite Electronic Structure

The following diagram illustrates the logical progression of how the introduction of SnBr₂ into a perovskite precursor solution leads to changes in the final electronic properties of the perovskite thin film.

SnBr2_Effects cluster_solution Precursor Solution cluster_film Perovskite Film Formation cluster_electronic Electronic Structure Modification SnBr2_dissociation SnBr₂ Dissociation (Sn²⁺, 2Br⁻) Defect_passivation Iodine Vacancy Passivation by Br⁻ SnBr2_dissociation->Defect_passivation Br⁻ ions Sn_incorporation Potential Sn²⁺ Incorporation at Pb²⁺ sites SnBr2_dissociation->Sn_incorporation Sn²⁺ ions Reduce_traps Reduction of Trap States Defect_passivation->Reduce_traps Band_gap_tuning Band Gap Tuning Sn_incorporation->Band_gap_tuning DOS_modification Density of States Modification Sn_incorporation->DOS_modification

Logical workflow of SnBr₂ effects.

Signaling Pathways and Experimental Workflow

The primary "signaling pathway" in this context is the chemical interaction during perovskite crystallization, leading to a modified electronic structure. The experimental workflow to validate these computational findings typically involves:

  • Fabrication of Perovskite Films : Thin films of the perovskite material (e.g., MAPbI₃) are fabricated with and without the SnBr₂ additive.

  • Structural Characterization : Techniques like X-ray Diffraction (XRD) are used to analyze the crystal structure and confirm the incorporation of the additive.

  • Optical Characterization : UV-Vis spectroscopy is employed to measure the absorption spectrum and determine the optical band gap. Photoluminescence (PL) spectroscopy can provide insights into defect passivation and carrier recombination dynamics.

  • Electronic Characterization : Techniques like Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoelectron Spectroscopy (IPES) can be used to determine the valence band maximum and conduction band minimum, respectively, providing a complete picture of the electronic band alignment.

By combining first-principles calculations with these experimental validations, a comprehensive understanding of the role of SnBr₂ as an additive in perovskite materials can be achieved, paving the way for the rational design of more efficient and stable solar cell devices.

References

A Comparative Guide to the Toxicity of Tin-Based and Lead-Based Perovskites

Author: BenchChem Technical Support Team. Date: November 2025

The rapid advancement of perovskite-based technologies, particularly in photovoltaics, has been met with significant environmental and health concerns, primarily due to the inclusion of toxic lead (Pb) in the highest-performing devices.[1] This has spurred intensive research into less hazardous alternatives, with tin (Sn) emerging as a promising substitute due to its similar electronic properties.[2][3] This guide provides an objective comparison of the toxicity profiles of tin-based and lead-based perovskites, supported by experimental data, to inform researchers and developers in the field.

Comparative Toxicity: A Quantitative Overview

The primary concern with lead-based perovskites is the high toxicity of lead ions (Pb²⁺), which can leach into the environment if the device is damaged.[4][5] Studies have shown that lead from perovskites can be significantly more bioavailable than lead from other industrial sources, potentially entering the food chain more effectively.[6][7] In contrast, tin-based alternatives generally exhibit a safer toxicological profile. While divalent tin (Sn²⁺) can be toxic, it readily oxidizes to the more stable and less soluble tetravalent state (Sn⁴⁺) in the environment, reducing its bioavailability.[7][8]

Recent studies have provided direct comparisons of the cytotoxic effects of precursors for both lead-based and lead-free perovskites. In tests on human lung (A549) and liver (HepG2) cell lines, as well as in aquatic organisms like zebrafish embryos, tin compounds demonstrated a significantly safer profile than their lead- and bismuth-based counterparts.[9][10]

Table 1: Summary of Comparative Toxicity Data

ParameterLead-Based Perovskites (e.g., CsPbBr₃, MAPbI₃)Tin-Based Perovskites (e.g., CsSnI₃, FASnI₃)Key Findings & References
In Vitro Cytotoxicity Exhibits significant dose-dependent cytotoxicity in human lung and liver cell lines.[9][10]Tin bromide (SnBr₂) shows a notably safer profile in the same human cell lines.[9][10]Tin compounds show lower cytotoxicity in human cells under studied conditions.
Hemolytic Effect Induces a dose-dependent hemolytic (red blood cell rupturing) effect.[9][10]Tin compounds show a much lower hemolytic effect compared to lead.[9]Lead poses a greater risk of blood toxicity.
Aquatic Toxicity Lead compounds show dose-dependent toxicity to zebrafish embryos.[9][10]Tin bromide (SnBr₂) displays a safer environmental impact profile, even at elevated concentrations.[9][10]Tin-based precursors are less harmful to aquatic ecosystems.
Bioavailability Lead from perovskite degradation is up to 10 times more bioavailable to plants than other lead contaminants.[7]Sn²⁺ rapidly oxidizes to less soluble and less bioavailable Sn⁴⁺ compounds (e.g., SnO₂).[7][8]The environmental form of tin degradation products limits their uptake by organisms.
Environmental Leaching Unencapsulated devices can leach over 60% of their lead content within minutes of simulated rainfall.[11]Degrades to tin iodide and subsequently iodine when exposed to moisture and oxygen.[12][13]Lead-based devices pose a risk of rapid, high-concentration environmental contamination upon damage.
Degradation Products Decomposes into soluble and toxic lead iodide (PbI₂) and other lead salts.[4][14]Degrades to environmentally benign SnO₂ upon exposure to ambient air.[8]Tin perovskite degradation products are considered less hazardous.

Mechanisms of Environmental Exposure and Toxicity

The potential for environmental harm is largely dictated by the material's stability and the fate of its degradation products. For perovskite solar cells, a primary risk scenario involves physical damage (e.g., from hail or fire) leading to the leaching of toxic components into soil and groundwater.[4][5] The workflow below contrasts the environmental fate of lead and tin from damaged perovskite devices.

G cluster_0 Lead-Based Perovskite Device Damage cluster_1 Tin-Based Perovskite Device Damage Pb_Device Damaged Lead Perovskite Device Pb_Leach Leaching of Soluble Pb²⁺ (e.g., PbI₂) Pb_Device->Pb_Leach Water/Moisture Exposure Pb_Bio High Bioavailability and Uptake by Plants/Fauna Pb_Leach->Pb_Bio Soil/Water Contamination Pb_Tox Systemic Toxicity (Neurotoxin, etc.) Pb_Bio->Pb_Tox Sn_Device Damaged Tin Perovskite Device Sn_Leach Release of Sn²⁺ Sn_Device->Sn_Leach Water/Moisture Exposure Sn_Oxidize Rapid Oxidation to Insoluble Sn⁴⁺ (SnO₂) Sn_Leach->Sn_Oxidize Oxygen Exposure Sn_Bio Low Bioavailability and Uptake Sn_Oxidize->Sn_Bio G cluster_0 In Vitro Assays cluster_1 In Vivo Assay Compound Perovskite Precursor (Pb- or Sn-based) CellCulture Human Cell Lines (Lung, Liver) Compound->CellCulture RBC Red Blood Cells Compound->RBC Zebrafish Zebrafish Embryos Compound->Zebrafish Cytotoxicity Measure Cell Viability % CellCulture->Cytotoxicity MTT/Resazurin Assay Hemolysis Measure Hemolysis % RBC->Hemolysis Hemoglobin Release Assay DevelopmentalTox Assess Mortality & Malformations Zebrafish->DevelopmentalTox Monitor Development

References

The Impact of Tin(II) Bromide (SnBr₂) on Perovskite Solar Cell Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in renewable energy development, the quest for stable and efficient perovskite solar cells (PSCs) is paramount. Tin(II) bromide (SnBr₂) has emerged as a critical additive, particularly in tin-based and lead-tin hybrid perovskites, to enhance both performance and longevity. This guide provides an objective comparison of SnBr₂'s role in different perovskite architectures, supported by experimental data, to inform material design and device fabrication strategies.

The primary challenges in tin-based perovskite solar cells are the rapid oxidation of Sn²⁺ to Sn⁴⁺ and the high density of defects, which lead to poor device stability and performance. SnBr₂ is introduced primarily to mitigate these issues. Its functions include passivating surface defects, stabilizing the perovskite phase, and suppressing the oxidation of tin.

Performance Benchmarking of SnBr₂ in Different Perovskite Architectures

The inclusion of SnBr₂ as an additive significantly impacts the photovoltaic parameters of perovskite solar cells. Below is a comparison of its effects in a lead-free all-inorganic architecture and a conceptual representation of its role in a lead-tin hybrid inverted architecture, a structure known to be beneficial for tin-based perovskites.

Perovskite ArchitecturePerovskite MaterialAdditivePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Stability
Conventional (n-i-p) All-Inorganic CsSnI₃None< 1%LowModerateLowDegrades rapidly
Conventional (n-i-p) All-Inorganic CsSnI₃SnBr₂ 4.3% [1]ImprovedImprovedImproved~100 hours of prolonged stability [1]
Inverted (p-i-n) Lead-Tin Hybrid (MA,FA,Cs)(Pb,Sn)I₃Typical Additives (e.g., SnF₂)15-20%0.80-0.85 V25-30 mA/cm²0.70-0.75Moderate
Inverted (p-i-n) Lead-Tin Hybrid (MA,FA,Cs)(Pb,Sn)I₃SnBr₂ (conceptual) Potentially >20% Improved Voc >0.85 V Maintained or Improved Jsc Improved FF >0.75 Enhanced operational and shelf stability

Note: The data for the inverted p-i-n architecture with SnBr₂ is a conceptual representation based on the established benefits of both the inverted architecture for tin-based perovskites and the known functions of SnBr₂. Specific performance will vary based on the exact perovskite composition and fabrication conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication of perovskite solar cells with and without the SnBr₂ additive.

Fabrication of a Conventional (n-i-p) All-Inorganic CsSnI₃ Perovskite Solar Cell
  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature.

  • Perovskite Layer Deposition (with SnBr₂):

    • A precursor solution is prepared by dissolving CsI and SnI₂ in a mixed solvent system (e.g., DMF and DMSO).

    • For the SnBr₂-containing device, a specific molar percentage of SnBr₂ is added to the precursor solution.

    • The solution is spin-coated onto the ETL in a nitrogen-filled glovebox.

    • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce uniform crystallization.

    • The film is then annealed at a moderate temperature.

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material like Spiro-OMeTAD in chlorobenzene, often with additives like Li-TFSI and tBP, is spin-coated on the perovskite layer.

  • Electrode Deposition: A top electrode of gold (Au) or silver (Ag) is deposited by thermal evaporation through a shadow mask.

Fabrication of an Inverted (p-i-n) Lead-Tin Hybrid Perovskite Solar Cell
  • Substrate and Hole Transport Layer (HTL) Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned, and a layer of a p-type material like PEDOT:PSS or NiOₓ is deposited by spin-coating, followed by annealing.

  • Perovskite Layer Deposition (with SnBr₂):

    • A precursor solution containing a mixture of formamidinium iodide (FAI), methylammonium bromide (MABr), lead iodide (PbI₂), and tin iodide (SnI₂) is prepared in a polar aprotic solvent.

    • SnBr₂ is added to this solution as a stabilizing additive.

    • The perovskite solution is spin-coated onto the HTL inside a glovebox.

    • The film is annealed at a specific temperature to form the desired perovskite phase.

  • Electron Transport Layer (ETL) Deposition: A layer of an n-type material, such as PCBM or C60, is deposited on the perovskite layer via spin-coating.

  • Buffer Layer and Electrode Deposition: A buffer layer like BCP is spin-coated, followed by the thermal evaporation of a metal electrode like silver (Ag).

Visualizing the Impact and Workflow

To better understand the processes and relationships involved, the following diagrams have been generated using Graphviz.

G cluster_conventional Conventional (n-i-p) Architecture cluster_inverted Inverted (p-i-n) Architecture Au Au Electrode HTL HTL (e.g., Spiro-OMeTAD) HTL->Au Perovskite_n Perovskite Absorber Perovskite_n->HTL ETL_n ETL (e.g., TiO₂) ETL_n->Perovskite_n FTO FTO Substrate FTO->ETL_n Ag Ag Electrode ETL_p ETL (e.g., PCBM) ETL_p->Ag Perovskite_p Perovskite Absorber Perovskite_p->ETL_p HTL_p HTL (e.g., PEDOT:PSS) HTL_p->Perovskite_p ITO ITO Substrate ITO->HTL_p

A comparison of conventional (n-i-p) and inverted (p-i-n) perovskite solar cell architectures.

G start Start substrate_prep Substrate Cleaning (FTO/ITO) start->substrate_prep transport_layer1 ETL (n-i-p) or HTL (p-i-n) Deposition substrate_prep->transport_layer1 perovskite_prep Prepare Perovskite Precursor (with/without SnBr₂) transport_layer1->perovskite_prep spin_coating Perovskite Spin-Coating & Annealing transport_layer1->spin_coating perovskite_prep->spin_coating transport_layer2 HTL (n-i-p) or ETL (p-i-n) Deposition spin_coating->transport_layer2 electrode Metal Electrode Deposition transport_layer2->electrode characterization Device Characterization (J-V, EQE, Stability) electrode->characterization end End characterization->end

A generalized workflow for the fabrication of perovskite solar cells.

G cluster_effects Effects on Perovskite Film cluster_performance Impact on Device Performance SnBr2 SnBr₂ Additive passivation Surface Defect Passivation SnBr2->passivation stabilization Perovskite Phase Stabilization SnBr2->stabilization oxidation Suppression of Sn²⁺ Oxidation SnBr2->oxidation Voc Higher V_oc passivation->Voc Stability Enhanced Stability stabilization->Stability oxidation->Stability PCE Increased PCE Voc->PCE Stability->PCE

The signaling pathway illustrating the beneficial effects of SnBr₂ in perovskite solar cells.

References

Safety Operating Guide

Proper Disposal of Tin(II) Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of Tin(II) bromide (SnBr₂), also known as stannous bromide. The following procedures are designed for researchers, scientists, and drug development professionals to manage Tin(II) bromide waste effectively and safely.

Tin(II) bromide is a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It is classified as a hazardous waste, and its disposal is regulated.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life. Therefore, adherence to the following protocols is crucial.

Personal Protective Equipment (PPE)

Before handling Tin(II) bromide, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or rubber).

  • Body Protection: A lab coat or apron.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures

The primary and recommended method for the disposal of Tin(II) bromide is through a certified hazardous waste management company. However, for laboratory-scale waste, both solid and aqueous forms can be treated to stabilize the tin before collection by a waste disposal service.

Solid Tin(II) Bromide Waste

For small spills or residual solid Tin(II) bromide, a neutralization step can be performed before collection.

Experimental Protocol for Neutralization of Solid Tin(II) Bromide:

  • Containment: In a designated chemical fume hood, carefully place the solid Tin(II) bromide waste in a suitable, labeled chemical waste container.

  • Neutralization: For small quantities, slowly add a weak base such as powdered sodium bicarbonate (NaHCO₃), lime (CaO), or calcium carbonate (CaCO₃) to the solid waste. A general guideline is to add the neutralizing agent in a 1:1 ratio by weight.

  • Mixing: Gently mix the solids to ensure thorough contact. Be cautious as this may generate some heat.

  • Collection: Once the mixture has cooled and there is no sign of reaction, sweep the neutralized solid into a clearly labeled hazardous waste container.

  • Final Disposal: The container with the neutralized solid waste must be collected by a certified hazardous waste disposal service.

Aqueous Tin(II) Bromide Waste

Aqueous solutions containing Tin(II) bromide should be treated to precipitate the tin as insoluble tin(II) hydroxide before collection.

Experimental Protocol for Precipitation of Aqueous Tin(II) Bromide Waste:

  • Preparation: In a chemical fume hood, place the aqueous Tin(II) bromide solution in a large beaker.

  • Precipitation: While stirring the solution, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise. A white precipitate of tin(II) hydroxide (Sn(OH)₂) will form.

  • pH Monitoring: Continuously monitor the pH of the solution. Continue adding the NaOH solution until the pH is between 6 and 8.

  • Settling: Allow the precipitate to settle for at least one hour.

  • Separation: Carefully decant the supernatant (the clear liquid) and check its pH to ensure it is within the neutral range (6-8) before disposing of it down the drain with copious amounts of water, in accordance with local regulations.

  • Collection of Precipitate: Transfer the remaining tin(II) hydroxide precipitate into a labeled hazardous waste container.

  • Final Disposal: The container with the tin(II) hydroxide precipitate must be collected by a certified hazardous waste disposal service.

Quantitative Data for Tin Waste Disposal

While the U.S. Environmental Protection Agency (EPA) has not established a specific regulatory limit for tin under the Toxicity Characteristic Leaching Procedure (TCLP), it is crucial to minimize the amount of tin released into the environment.[3][4] Generators of hazardous waste are responsible for proper waste characterization and disposal.[5] The following table provides key quantitative information relevant to the disposal of Tin(II) bromide.

ParameterValueUnitNotes
UN Number UN3260-For transport of corrosive solid, acidic, inorganic, n.o.s. (Tin(II) bromide).[1]
Hazard Class 8-Corrosive substances.[1]
Packing Group III-Indicates a substance with a minor degree of danger.[1]
Solubility of Tin(II) Hydroxide (Sn(OH)₂) in Water Very Low-The low solubility of tin(II) hydroxide makes precipitation an effective removal method.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Tin(II) bromide waste in a laboratory setting.

Tin_Disposal_Workflow cluster_start Start: Tin(II) Bromide Waste Generated cluster_assessment Waste Assessment cluster_solid Solid Waste Procedure cluster_aqueous Aqueous Waste Procedure cluster_end Final Disposal start Identify Tin(II) Bromide Waste waste_type Determine Waste Form start->waste_type solid_proc Small Spill/Residue? waste_type->solid_proc Solid precipitate Precipitate with NaOH to form Sn(OH)₂ waste_type->precipitate Aqueous neutralize Neutralize with Weak Base (e.g., NaHCO₃) solid_proc->neutralize Yes collect_solid Collect in Labeled Hazardous Waste Container solid_proc->collect_solid No (Bulk) neutralize->collect_solid final_disposal Arrange for Pickup by Certified Hazardous Waste Management Service collect_solid->final_disposal check_ph Adjust pH to 6-8 precipitate->check_ph check_ph->precipitate Adjust pH separate Separate Precipitate and Supernatant check_ph->separate pH is 6-8 dispose_supernatant Dispose of Neutral Supernatant (local regulations permitting) separate->dispose_supernatant collect_precipitate Collect Sn(OH)₂ Precipitate in Labeled Hazardous Waste Container separate->collect_precipitate collect_precipitate->final_disposal

Caption: Logical workflow for the safe disposal of Tin(II) bromide waste.

References

Essential Safety and Logistical Information for Handling Tin(II) Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Tin(II) bromide (SnBr₂), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure a safe laboratory environment.

Chemical Identifier:

  • Name: Tin(II) bromide, Stannous bromide

  • CAS Number: 10031-24-0

  • Molecular Formula: SnBr₂

Hazard Identification and Personal Protective Equipment (PPE)

Tin(II) bromide is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is harmful if swallowed and causes irritation to the respiratory tract.[1][4] Therefore, stringent adherence to PPE guidelines is mandatory.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1]To protect against dust, splashes, and severe eye damage.[2]
Skin Protection Nitrile or rubber gloves.[1] A lab coat or apron is also required.[1]To prevent skin contact, which can cause burns and ulcerations.[1]
Respiratory Protection An approved respirator should be used, especially when dust formation is possible.[1][5] A type P3 (EN 143) respirator cartridge is recommended.[6]To avoid inhalation of dust which can cause chemical burns to the respiratory tract.[1]
Additional Protection An eyewash station and a quick-drench shower must be readily accessible in the work area.[1][4]To provide immediate decontamination in case of accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

G Workflow for Handling Tin(II) Bromide cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work Within a Fume Hood C->D Begin Experiment E Handle Under a Dry Atmosphere (e.g., Nitrogen) D->E F Avoid Dust Formation E->F G Keep Container Closed When Not in Use F->G H Decontaminate Work Area G->H Experiment Complete I Remove PPE Correctly H->I J Wash Hands Thoroughly I->J K Segregate Tin(II) Bromide Waste J->K L Dispose of in Accordance with Local, State, and Federal Regulations K->L

Workflow for the safe handling of Tin(II) bromide from preparation to disposal.

Experimental Protocols

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed.[5]

  • Handle and store under a dry, inert atmosphere as prolonged exposure to the atmosphere may degrade the product.[1]

  • Store away from strong bases and oxidizing agents.[1][5]

Handling:

  • Always work in a well-ventilated area, preferably in a chemical fume hood.[1][5]

  • Avoid the formation and inhalation of dust.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to flush under the eyelids.[1] Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of water.[1] Seek medical assistance if irritation persists.[1]
Inhalation Move the individual to fresh air and keep them at rest.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of Tin(II) bromide and its containers is crucial to prevent environmental contamination.

Spill Cleanup:

  • In case of a small spill, it can be mixed with powdered sodium bicarbonate, lime, or calcium carbonate and then swept up.[1]

  • Avoid raising dust during cleanup.[1]

  • Prevent spillage from entering drains or the environment.[1]

Waste Disposal:

  • Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[1][5]

  • The material should be disposed of at an approved waste disposal plant.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.